molecular formula C7H4ClF3O B2790822 3-Chloro-4-(trifluoromethyl)phenol CAS No. 37900-81-5

3-Chloro-4-(trifluoromethyl)phenol

Cat. No.: B2790822
CAS No.: 37900-81-5
M. Wt: 196.55
InChI Key: KQFQPAJCFHNHKB-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQPAJCFHNHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: Navigating a Scaffold of Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol (CAS: 37900-81-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a halogenated aromatic compound whose structure embodies key pharmacophoric features sought after in modern medicinal and agricultural chemistry. The presence of a trifluoromethyl (-CF3) group offers enhanced lipophilicity and metabolic stability, while the chlorine atom provides a site for synthetic modification and influences the electronic properties of the phenol ring.[1] Despite its promising architecture, specific experimental data for this particular isomer (CAS 37900-81-5) is notably scarce in peer-reviewed literature, often being overshadowed by its positional isomers.

This guide serves as a comprehensive resource, consolidating the available information and providing expert-driven insights into its synthesis, characterization, and potential applications. Where specific experimental data is unavailable, we will present scientifically sound, proposed methodologies and expected outcomes based on established chemical principles and data from closely related analogues. This document is designed to be a practical tool for the laboratory professional, explaining not just the "how" but the critical "why" behind each technical consideration.

Physicochemical and Structural Characteristics

The unique arrangement of substituents on the phenolic ring governs the molecule's physical properties, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37900-81-5-
Molecular Formula C₇H₄ClF₃O[2]
Molecular Weight 196.55 g/mol [2]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Appearance Solid (predicted)[1]

Note: Properties from supplier data may not be from peer-reviewed experimental validation.

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself. The chlorine atom, also electron-withdrawing, further contributes to this effect. This increased acidity is a key consideration in its reactivity, particularly in reactions involving the deprotonation of the hydroxyl group.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: From Aniline to Phenol

This two-step process involves the diazotization of the aniline followed by thermal hydrolysis of the resulting diazonium salt.

Synthetic Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Aniline 3-Chloro-4-(trifluoromethyl)aniline Reagents1 NaNO₂, aq. H₂SO₄ Aniline->Reagents1 Diazonium 3-Chloro-4-(trifluoromethyl)benzenediazonium Salt (Intermediate) Reagents1->Diazonium 0-5 °C Reagents2 H₂O, Δ (e.g., with CuSO₄) Phenol This compound (Final Product) Reagents2->Phenol Heat Diazonium_ref->Reagents2

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

PART A: Diazotization of 3-Chloro-4-(trifluoromethyl)aniline

  • System Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-4-(trifluoromethyl)aniline (1.0 eq).

  • Acidic Dissolution: Add a 20% aqueous solution of sulfuric acid and stir to form a fine slurry. Cool the mixture to 0-5 °C in an ice-salt bath. The formation of the amine salt is crucial for the subsequent reaction with nitrous acid.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained strictly below 5 °C.

    • Causality Explanation: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is paramount for safety and to prevent premature decomposition and formation of unwanted side products. The slight excess of sodium nitrite ensures complete conversion of the aniline.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

  • Quenching: Add a small amount of urea or sulfamic acid to quench any remaining excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions during the subsequent hydrolysis step.

PART B: Hydrolysis of the Diazonium Salt

  • Hydrolysis Setup: In a separate flask, prepare a solution of copper(II) sulfate (catalytic amount) in water and heat it to boiling.[3]

    • Causality Explanation: The thermal decomposition of the diazonium salt to the phenol can be sluggish and prone to forming tarry byproducts. The use of a copper catalyst can facilitate a smoother conversion at a lower temperature.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the boiling hydrolysis solution. Vigorous evolution of nitrogen gas will be observed.

    • Self-Validating System: The rate of addition must be controlled to manage the effervescence. A steady evolution of N₂ gas is a visual indicator that the reaction is proceeding as expected. If the frothing becomes too vigorous, the addition should be paused.

  • Reaction Completion & Isolation: After the addition is complete, continue heating the mixture (e.g., via steam distillation) to ensure complete hydrolysis and to co-distill the product.

  • Purification: The collected distillate can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield the final, high-purity this compound.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow would involve Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Table 2: Standard Analytical Workflow

TechniquePurposeExpected Observations
GC-MS Purity assessment and molecular weight confirmationA single major peak in the GC chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198 (approx. 1/3 intensity) characteristic of a monochlorinated compound.
¹H NMR Structural confirmation and isomer verificationThree distinct signals in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants would be unique to the 1,2,4-substitution pattern, allowing differentiation from other isomers.
¹³C NMR Carbon skeleton confirmationSeven distinct carbon signals. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.
¹⁹F NMR Confirmation of the -CF₃ groupA single sharp singlet in the typical region for a benzotrifluoride.
FT-IR Functional group identificationA broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹).

Applications in Drug Discovery and Agrochemicals: A Scaffold of High Interest

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly enhance lipophilicity, which improves membrane permeability and bioavailability, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

While no commercial drugs are directly derived from this compound, its structural motifs are present in numerous bioactive molecules. It serves as a valuable building block for introducing the trifluoromethyl-substituted phenyl ring into larger, more complex structures.

Role as a Bioactive Building Block
  • Kinase Inhibition: Many small-molecule kinase inhibitors feature halogenated and trifluoromethyl-substituted aromatic rings that occupy hydrophobic pockets in the ATP-binding site of kinases. The MAPK/ERK pathway, which is frequently hyperactivated in various cancers, is a common target for such inhibitors.

  • Agrochemicals: In agrochemical development, this scaffold is used to create herbicides and fungicides. The lipophilicity imparted by the -CF₃ group aids in penetrating the waxy cuticles of plants and the cell membranes of fungi.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Small Molecule Inhibitors (often contain CF₃-phenyl motifs) Inhibitor->RAF Inhibit Inhibitor->MEK Inhibit

Caption: The MAPK/ERK signaling pathway, a key target in oncology for drugs often containing trifluoromethylphenyl scaffolds.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 37900-81-5. Therefore, a conservative approach must be taken, assuming hazards are similar or identical to its well-documented isomers, such as 4-chloro-3-(trifluoromethyl)phenol (CAS: 6294-93-5).

Table 3: Extrapolated GHS Hazard Classification

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P264, P270, P280
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.P280, P302+P352, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.P261, P304+P340

Disclaimer: This data is extrapolated from the isomer 4-chloro-3-(trifluoromethyl)phenol and should be used for guidance only.[5] A full risk assessment must be performed before handling.

Mandatory Handling Protocols
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and splash-proof safety goggles or a face shield.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Chemsrc. This compound | CAS#:37900-81-5. [Link]

  • MySkinRecipes. 4-Chloro-2-(trifluoromethyl)phenol. [Link]

  • Google Patents.
  • NIH National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

  • Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

  • PubMed. A regioselective synthesis of poly-substituted aryl triflones through self-promoting three component reaction. [Link]

  • Google Patents.
  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.
  • Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • PubChem. 3-Chloro-4-(trifluoromethyl)aniline. [Link]

  • ResearchGate. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]

  • Quora. How will you convert aniline to phenol?. [Link]

  • Filo. Convert aniline into phenol. [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts distinct electronic and lipophilic properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 93.0 ± 25.9 °C[1]
LogP (Octanol-Water Partition Coefficient) 3.88[1]
Predicted pKa 7.09 ± 0.18[2]

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.

Melting and Boiling Point Determination

The melting and boiling points are critical indicators of a compound's purity and thermal stability.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting range.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Trustworthiness: This method is widely adopted due to its simplicity, small sample requirement, and the sharp, reproducible melting range it provides for pure crystalline solids. A broad melting range often indicates the presence of impurities, thus serving as a self-validating check for purity.

Methodology: Distillation for Boiling Point

For a precise boiling point at atmospheric pressure, distillation is the standard method.

  • Apparatus: A standard distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: The compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb at a steady rate.

Expertise in Practice: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point of 2-chloro-4-(trifluoromethyl)phenol has been reported as 79.5-80.5°C at 3.0 mm Hg[3]. This technique allows for distillation at a lower temperature, preventing thermal degradation and ensuring the integrity of the compound.

G substance Compound in Octanol/Water agitation Agitation to Equilibrium substance->agitation separation Phase Separation (Centrifugation) agitation->separation analysis Concentration Analysis (HPLC/UV) separation->analysis calculation LogP Calculation analysis->calculation

Sources

A Comprehensive Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-Chloro-4-(trifluoromethyl)phenol, a critical fluorinated intermediate. We will explore its fundamental physicochemical properties, delve into a robust and logical synthesis protocol, and examine its pivotal role as a building block in the development of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile compound.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a phenol ring functionalized with both a chlorine atom and a trifluoromethyl (-CF3) group. The strategic placement of these moieties imparts unique electronic properties and metabolic stability, making it a highly sought-after precursor in organic synthesis.

The trifluoromethyl group, a potent electron-withdrawing group, significantly increases the acidity of the phenolic proton compared to phenol itself. This modification, coupled with the lipophilicity imparted by the halogen and the -CF3 group, is central to its utility in designing bioactive molecules with enhanced cell permeability and resistance to metabolic degradation.[1]

Caption: 2D Structure of this compound.

Key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and analysis.

PropertyValueSource(s)
Molecular Formula C₇H₄ClF₃O[2]
Molecular Weight 196.55 g/mol [2][3]
CAS Number 37900-81-5[2]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Appearance Colorless to light yellow clear liquid[4]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted phenols such as this compound is often achieved via nucleophilic aromatic substitution (SNAr) on an appropriately substituted precursor. A robust and industrially relevant method involves the hydrolysis of a dichlorobenzotrifluoride derivative.

The causality behind this choice of pathway is sound. Starting with a precursor like 3,4-dichlorobenzotrifluoride, the chlorine atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group at the adjacent 3-position (in the product). The reaction with a strong hydroxide source, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the substitution of one chlorine atom with a hydroxyl group to yield the target phenol.[5] The use of DMSO is critical; it effectively solvates the cation (K+) while leaving the hydroxide anion (OH-) highly reactive.

G Reactants 3,4-Dichlorobenzotrifluoride + KOH Conditions Solvent: DMSO Co-solvent: tert-Butanol Temperature: 65-75°C Reactants->Conditions Reaction Intermediate Potassium 2-chloro-4- trifluoromethylphenoxide salt Conditions->Intermediate Acidification Acidic Workup (e.g., conc. HCl) Intermediate->Acidification Product Crude 3-Chloro-4- (trifluoromethyl)phenol Acidification->Product Purification Distillation under reduced pressure Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of 2-chloro-4-trifluoromethylphenol, an isomer that illustrates the general principles applicable to this compound.[5]

  • Reactor Setup: Equip a 3-necked flask with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with dimethyl sulfoxide (DMSO, 100 ml), tert-butanol (10 ml), and powdered potassium hydroxide (30 g of 85% KOH).

  • Addition of Starting Material: Add 3,4-dichlorobenzotrifluoride (21.5 g, 0.10 mole) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 65°C and maintain for several hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture and slowly pour it onto 400 g of ice. Extract the aqueous mixture with toluene or another suitable organic solvent to remove any unreacted starting material.

  • Acidification: To the cold aqueous layer containing the potassium salt of the product, add carbon tetrachloride (100 ml). Rapidly acidify the mixture to a pH of 1 with concentrated hydrochloric acid while stirring vigorously.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation to obtain the final, high-purity 2-chloro-4-trifluoromethylphenol.[5]

Core Applications in Research and Development

The unique combination of a reactive phenol group, a directing chlorine atom, and a stabilizing trifluoromethyl group makes this compound a valuable intermediate.

  • Agrochemical Synthesis : Trifluoromethylated compounds are integral to modern agrochemicals.[1] This phenol serves as a key building block for herbicides and pesticides. The corresponding un-phenolated precursor, 4-chlorobenzotrifluoride, is used to produce herbicides like fluorodifen and insecticides such as fluvalinate.[6] The phenolic derivative provides an alternative synthetic handle for constructing complex agrochemical structures.

  • Pharmaceutical Intermediates : In drug development, the introduction of a trifluoromethyl group can significantly enhance a drug candidate's metabolic stability and binding affinity.[1] This phenol is used as a precursor to synthesize more complex molecules for various therapeutic targets. For instance, the related compound 3-chloro-4-(trifluoromethoxy)phenol is a reagent used to prepare GPR119 modulators for treating metabolic disorders like diabetes and obesity.[7] This highlights the potential of the trifluoromethyl analogue in similar medicinal chemistry programs.

G Core This compound Pharma Pharmaceutical Development Core->Pharma Building Block Agro Agrochemical Development Core->Agro Precursor Drug Active Pharmaceutical Ingredients (APIs) Pharma->Drug Herbicide Herbicides Agro->Herbicide Pesticide Pesticides / Fungicides Agro->Pesticide

Caption: Logical application pathways for this compound.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.

GHS Hazard Statements:

  • Harmful if swallowed.[3][8]

  • Causes skin irritation and potentially severe skin burns.[3][9]

  • Causes serious eye irritation and potentially serious eye damage.[3][9]

  • May be harmful in contact with skin or if inhaled.[3]

  • May cause respiratory irritation.[3]

Protocol: Safe Laboratory Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[10] Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[8][9]

  • Handling: Avoid all direct contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[8] Use compatible spatulas and glassware for transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][11]

  • Disposal: Dispose of waste and contaminated materials in accordance with all local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemists in the pharmaceutical and agrochemical industries. Its molecular weight of 196.55 g/mol is just the beginning of its story. The compound's true value lies in the synergistic effects of its chloro and trifluoromethyl substituents, which provide a unique combination of reactivity, stability, and lipophilicity. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the creation of next-generation chemical innovations.

References

  • Chemsrc. (2025, September 11). This compound | CAS#:37900-81-5.
  • Chem-Impex. 3-Chloro-4-(trifluoromethoxy)phenol.
  • ChemicalBook. 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL CAS#: 1000339-94-5.
  • Synquest Labs. 4-(Trifluoromethoxy)phenol Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Exploring the Applications of Trifluoromethylated Phenols in Chemical Synthesis.
  • TCI Chemicals. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)phenol.
  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol.
  • ChemicalBook. (2026, January 13). 4-Trifluoromethylphenol.
  • ChemicalBook. (2025, November 4). 3-Chloro-4-hydroxybenzotrifluoride.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)phenol.
  • Google Patents. (1989). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)phenol.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 2-Chloro-5-hydroxybenzotrifluoride.
  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters.
  • Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • Wikipedia. 4-Chlorobenzotrifluoride.

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3-Chloro-4-(trifluoromethyl)phenol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol and Its Isomers for Researchers and Drug Development Professionals

Abstract

Substituted phenols containing trifluoromethyl groups are a cornerstone in modern medicinal chemistry and agrochemical development. The unique electronic properties imparted by the trifluoromethyl (-CF3) group, such as high lipophilicity and metabolic stability, make these compounds highly valuable scaffolds. This guide provides a comprehensive technical overview of this compound, along with its key isomers, 4-Chloro-3-(trifluoromethyl)phenol and 2-Chloro-4-(trifluoromethyl)phenol. We will delve into the nuances of their chemical properties, synthesis, reactivity, and applications, with a particular focus on their role as intermediates in the creation of complex molecules. Safety considerations and spectroscopic signatures of these compounds will also be discussed to provide a well-rounded resource for scientists in the field.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its physical, chemical, and biological properties.[1] In the context of phenols, the strongly electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton, influencing its reactivity and interaction with biological targets. The chloro-substituent further modulates the electronic landscape of the aromatic ring and provides an additional vector for chemical modification. Consequently, chloro-trifluoromethylphenols are sought-after building blocks in the synthesis of high-value compounds, including pharmaceuticals and pesticides.[1]

IUPAC Nomenclature and Isomerism

A critical aspect of working with substituted phenols is the precise understanding of their nomenclature, which dictates the relative positions of the functional groups on the benzene ring. According to IUPAC rules, the carbon atom bearing the hydroxyl group is designated as position 1.[2] The ring is then numbered to give the substituents the lowest possible locants. Therefore, the isomers discussed in this guide are distinct chemical entities with unique properties and applications.

  • This compound: The primary subject of this guide.

  • 4-Chloro-3-(trifluoromethyl)phenol: A well-characterized isomer with significant applications.

  • 2-Chloro-4-(trifluoromethyl)phenol: Another important isomer in chemical synthesis.

It is imperative for researchers to verify the specific isomer they are working with, as the biological activity and chemical reactivity can vary significantly between them.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its isomers. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the pharmacokinetic profiles of derivative compounds.

PropertyThis compound4-Chloro-3-(trifluoromethyl)phenol2-Chloro-4-(trifluoromethyl)phenol
CAS Number 37900-81-56294-93-535852-58-5
Molecular Formula C₇H₄ClF₃OC₇H₄ClF₃OC₇H₄ClF₃O
Molecular Weight 196.55 g/mol 196.55 g/mol 196.55 g/mol
Boiling Point 230.2±35.0 °C at 760 mmHgNot available66°C/13mmHg
Density 1.5±0.1 g/cm³Not availableNot available
pKa Not availableNot available7.09±0.18

Synthesis and Reactivity

The synthesis of chloro-trifluoromethylphenols generally proceeds through a multi-step sequence, often culminating in a diazotization-hydrolysis of a corresponding aniline precursor.

General Synthetic Pathway

A common and industrially viable route to synthesize these phenols involves the Sandmeyer-type reaction of the corresponding chloro-trifluoromethylaniline. The general workflow is depicted below:

G A Substituted Chlorotrifluorotoluene B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C Nitro-intermediate B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E Chloro-trifluoromethylaniline D->E F Diazotization (NaNO₂/H₂SO₄, 0-5 °C) E->F Step 3 G Diazonium Salt Intermediate F->G H Hydrolysis (H₂O, heat) G->H Step 4 I Target Phenol H->I

Caption: Generalized synthetic workflow for the preparation of chloro-trifluoromethylphenols.

Detailed Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Precursor to the Phenol)

The synthesis of the aniline precursor is a critical step. A patented method for a related isocyanate provides a detailed procedure for obtaining the aniline.[1]

  • Nitration: o-Chlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The reaction conditions are carefully controlled to favor the formation of 4-nitro-2-chlorobenzotrifluoride.

  • Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common reduction methods include the use of iron powder in the presence of an acid or catalytic hydrogenation.[1]

Conversion of Aniline to Phenol

The conversion of the chloro-trifluoromethylaniline to the phenol is typically achieved through a diazotization reaction followed by hydrolysis.

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Hydrolysis: The diazonium salt solution is then heated, leading to the replacement of the diazonium group with a hydroxyl group, yielding the desired phenol.

Reactivity of the Phenol

The hydroxyl group of these phenols can undergo a variety of reactions, making them versatile intermediates.

  • Etherification: The phenolic proton is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This is a key reaction in the synthesis of many pharmaceuticals.

  • Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the ring towards further electrophilic substitution. However, under forcing conditions, additional functional groups can be introduced.

  • Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom using specialized reagents like PhenoFluorMix, which is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF.[3]

Applications in Drug Discovery and Agrochemicals

The unique properties of chloro-trifluoromethylphenols make them valuable in the development of new bioactive molecules.

Pharmaceutical Applications
  • Kinase Inhibitors: The scaffold of 4-chloro-3-(trifluoromethyl)phenol is present in the structure of Sorafenib , a multi-kinase inhibitor used in the treatment of certain types of cancer. The phenol is a precursor to the aniline that is a key component of the drug.

  • Antidepressants: While not a direct precursor, the related compound 4-(trifluoromethyl)phenol is a known metabolite of the widely prescribed antidepressant fluoxetine .[4] This highlights the biocompatibility and metabolic pathways of such fluorinated phenols.

  • GPR119 Modulators: 3-Chloro-4-(trifluoromethoxy)phenol, a closely related analog, is used in the preparation of isoindolinone compounds that act as GPR119 modulators for the potential treatment of diabetes and obesity.

Agrochemical Applications

These phenols are important intermediates in the synthesis of a variety of herbicides and fungicides.[5] The presence of the chloro and trifluoromethyl groups can enhance the efficacy and selectivity of the final pesticide product.

Safety and Toxicology

Substituted phenols, particularly those containing halogens, should be handled with care. The available safety data for the isomers of this compound indicate that they can be hazardous.

Hazard Statement4-Chloro-3-(trifluoromethyl)phenol[6]2-Chloro-4-(trifluoromethyl)phenol[7]
Acute Toxicity (Oral) Harmful if swallowed (H302)Not classified
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315)Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye damage (H318) / Causes serious eye irritation (H319)Causes serious eye irritation (H319)
Acute Toxicity (Dermal) Harmful in contact with skin (H312)Not classified
Acute Toxicity (Inhalation) Harmful if inhaled (H332)Not classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)May cause respiratory irritation (H335)

Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the C-Cl, C-F, and aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio).

Conclusion

This compound and its isomers are valuable and versatile building blocks in the synthesis of complex organic molecules with significant biological activity. A thorough understanding of their synthesis, reactivity, and safe handling is crucial for researchers in drug discovery and agrochemical development. The strategic incorporation of these scaffolds can lead to the development of novel compounds with improved efficacy and pharmacokinetic properties. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

  • Vedantu. Phenols Nomenclature: Rules, Examples & Tips for Students. Available at: [Link]

  • Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
  • CUNY Manifold. 2.4 IUPAC Naming of Organic Compounds with Functional Groups | Organic Chemistry I. Available at: [Link]

  • Fiveable. Naming Alcohols and Phenols | Organic Chemistry Class Notes. Available at: [Link]

  • Aakash Institute. phenols nomenclature in chemistry: Definition, Types and Importance. Available at: [Link]

  • Unacademy. About Phenols Nomenclature. Available at: [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)phenol. Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. Available at: [Link]

  • Organic Letters. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Available at: [Link]

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. Available at: [Link]

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Synonyms for 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol and Its Isomeric Variants

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical identity, properties, synthesis, and applications of this compound, while also clarifying its distinction from critical isomers. The causality behind experimental choices and the self-validating nature of described protocols are emphasized to ensure scientific integrity.

Core Compound Analysis: this compound

This compound is a substituted aromatic compound whose structural features—a phenol group, a chlorine atom, and a trifluoromethyl group—confer unique reactivity and utility in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic proton and the reactivity of the aromatic ring.

Chemical Identity and Synonyms

Precise identification of chemical compounds is fundamental to reproducible research and safety. This compound is known by several identifiers, which are crucial for database searches and procurement.

Identifier TypeValue
IUPAC Name This compound
CAS Number 37900-81-5[1]
Linear Formula C₇H₄ClF₃O[1][2]
Molecular Formula C₇H₄ClF₃O[3]
Molecular Weight 196.55 g/mol [3]

The primary synonym used interchangeably in literature and commercial listings is its IUPAC name.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties is essential for designing synthetic routes, purification protocols, and appropriate handling procedures.

PropertyValueSource
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Safety and Handling

Proper laboratory practice necessitates a thorough understanding of a compound's hazards.

  • Signal Word: Warning[2]

  • Pictogram: GHS07[2]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P280: Wear protective gloves/ eye protection/ face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The following DOT script visualizes the chemical structure of the core compound.

Caption: Structure of this compound.

Isomeric Variants: A Comparative Analysis

In synthetic chemistry, isomers often exhibit vastly different biological activities and chemical properties. Distinguishing this compound from its isomers is critical. The two most common isomers are 2-Chloro-4-(trifluoromethyl)phenol and 4-Chloro-3-(trifluoromethyl)phenol.

2-Chloro-4-(trifluoromethyl)phenol
  • CAS Number: 35852-58-5[4][5]

  • Synonyms: 3-Chloro-4-hydroxybenzotrifluoride[4][5]

  • Key Properties:

    • Boiling Point: 66 °C at 13 mmHg[5]

    • Flash Point: 68 °C[5]

  • Safety Profile:

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

    • This isomer is generally considered more hazardous than the 3-chloro variant.

4-Chloro-3-(trifluoromethyl)phenol
  • CAS Number: 6294-93-5[6][7]

  • Synonyms: 2-Chloro-5-hydroxybenzotrifluoride[6][7]

  • Key Properties:

    • Molecular Weight: 196.55 g/mol [6]

  • Safety Profile:

    • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

    • This isomer is corrosive and presents significant handling risks.[6][8][9]

The following diagram illustrates the relationship between the core compound and its main isomers.

Isomers cluster_isomers Positional Isomers Aromatic_Core Chlorotrifluoromethylphenol Core Structure Isomer_3_4 This compound (CAS: 37900-81-5) Aromatic_Core->Isomer_3_4 Substitution at C3, C4 Isomer_2_4 2-Chloro-4-(trifluoromethyl)phenol (CAS: 35852-58-5) Aromatic_Core->Isomer_2_4 Substitution at C2, C4 Isomer_4_3 4-Chloro-3-(trifluoromethyl)phenol (CAS: 6294-93-5) Aromatic_Core->Isomer_4_3 Substitution at C4, C3

Caption: Positional isomers of Chlorotrifluoromethylphenol.

Synthesis and Methodologies

The synthesis of substituted phenols often involves multi-step processes that require careful control of reaction conditions to ensure regioselectivity. While specific, peer-reviewed synthesis routes for this compound are not broadly published, general methodologies for related structures provide a validated framework.

General Synthetic Strategy

A common approach for synthesizing halogenated trifluoromethylphenols involves the chlorination of a corresponding trifluoromethylphenol precursor. The choice of chlorinating agent and catalyst is critical for directing the chlorine to the desired position on the aromatic ring.

Example Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol

This protocol for an isomer provides insight into the likely reaction class.

  • Starting Material: 4-(Trifluoromethyl)phenol.[5]

  • Chlorination: The phenol is reacted with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄).[5]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane at reduced temperatures to control selectivity.[5]

  • Workup and Purification: The reaction is quenched, and the product is extracted. Purification is achieved through column chromatography or distillation.

The following workflow visualizes a generalized synthesis process.

Synthesis_Workflow Start Start: Precursor (e.g., 4-(Trifluoromethyl)phenol) Step1 Step 1: Chlorination - Reagent: N-Chlorosuccinimide (NCS) - Catalyst: Lewis Acid (e.g., ZrCl₄) Start->Step1 Step2 Step 2: Reaction Quench - Addition of a reducing agent solution Step1->Step2 Step3 Step 3: Extraction - Separation of organic and aqueous layers Step2->Step3 Step4 Step 4: Purification - Column Chromatography or Distillation Step3->Step4 End Final Product: Chlorinated Trifluoromethylphenol Isomer Step4->End

Caption: Generalized workflow for synthesis.

Applications in Research and Development

Halogenated and trifluoromethylated phenols are crucial building blocks in medicinal chemistry and agrochemical science. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[10]

  • Pharmaceuticals: These compounds serve as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] For example, the related structure 4-chloro-3-(trifluoromethyl)phenyl is a key component of the FDA-approved drug Sorafenib, an inhibitor used in cancer therapy.[11]

  • Agrochemicals: They are instrumental in creating advanced herbicides and fungicides, where the specific substitution pattern dictates the mode of action and selectivity.[10][12]

  • Materials Science: Their unique properties are leveraged in the formulation of specialty polymers and coatings that require high chemical resistance.[12]

Analytical Characterization

The identity and purity of this compound and its isomers are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the substitution pattern on the aromatic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on functional groups. For the isomer 4-Chloro-3-(trifluoromethyl)phenol, spectra are well-documented.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.

Conclusion

This compound is a valuable chemical intermediate with distinct properties and a specific safety profile. For researchers and developers, a precise understanding of its identity, as well as the properties of its common isomers, is paramount for successful and safe application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The methodologies and data presented in this guide provide an authoritative foundation for working with this important class of compounds.

References

  • Chemsrc. This compound | CAS#:37900-81-5. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520. [Link]

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603. [Link]

  • ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

Technical Profile: 2-Chloro-4-hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-4-hydroxybenzotrifluoride , a critical fluorinated intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Synonyms: 2-Chloro-4-(trifluoromethyl)phenol; 3-Chloro-4-hydroxybenzotrifluoride CAS Registry Number: 35852-58-5[1]

Executive Summary

2-Chloro-4-hydroxybenzotrifluoride is a disubstituted phenolic intermediate characterized by the presence of a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a chlorine atom ortho to the hydroxyl group. It serves as the primary "left-side" building block for the diphenyl ether class of herbicides, including Oxyfluorfen , Fomesafen , and Lactofen . Its chemical value lies in the unique electronic synergy between the acidic phenolic proton (pKa ~7.1) and the lipophilic trifluoromethyl moiety, which enhances the metabolic stability and bioavailability of the final bioactive compounds.[2]

Chemical Identity & Structural Analysis

Precise nomenclature is vital due to the varying numbering systems used in industrial catalogs.

  • IUPAC Name: 2-Chloro-4-(trifluoromethyl)phenol[1][3][4]

  • Common Industrial Name: 3-Chloro-4-hydroxybenzotrifluoride (Numbering based on benzotrifluoride parent)[1]

  • Molecular Formula: C₇H₄ClF₃O[2]

  • SMILES: Oc1ccc(cc1Cl)C(F)(F)F[5][6]

Structural Conformation

The molecule adopts a planar aromatic conformation. The -OH group acts as a strong pi-donor, while the -CF₃ group at the para position acts as a strong sigma-acceptor (inductive effect). The chlorine atom at the ortho position exerts a steric influence that twists the optimal bond angles for subsequent ether linkages, a feature exploited in drug and agrochemical design to lock conformations.

Physicochemical Properties

The following data aggregates experimental and predicted values relevant for process engineering.

PropertyValuebiological/Process Implication
Molecular Weight 196.55 g/mol --
Physical State Liquid / Low-melting SolidMP is approx. 20-25°C; often handled as a liquid melt.
Boiling Point 66–68 °C @ 13 mmHgVolatile under vacuum; requires careful distillation.
Density 1.47 g/mLHigh density aids in phase separation from aqueous layers.
Acidity (pKa) 7.09 (Predicted)Significantly more acidic than phenol (pKa 10). Forms stable phenolate anions easily.
Lipophilicity (LogP) ~2.6Moderate lipophilicity facilitates membrane permeability in derived actives.

Synthetic Pathways

The industrial synthesis relies on the regioselective chlorination of 4-(trifluoromethyl)phenol. The hydroxyl group's strong ortho/para directing effect dominates the meta directing effect of the trifluoromethyl group, directing the incoming halogen almost exclusively to the 2-position (ortho to OH).

Protocol A: Direct Chlorination (Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Starting Material: 4-(trifluoromethyl)phenol (p-trifluoromethylphenol).[6]

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Catalyst: Often uncatalyzed or trace

    
    .
    
  • Conditions: Controlled temperature (0–20°C) to prevent over-chlorination to the 2,6-dichloro derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Displacement of activated fluoride.[2]

  • Substrate: 3-Chloro-4-fluorobenzotrifluoride.

  • Reagent: KOH / DMSO.

  • Note: Higher cost; used only when specific isomer purity is critical and difficult to achieve via chlorination.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 4-(Trifluoromethyl)phenol (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate + Cl+ (Electrophile) Reagent Chlorination Agent (Cl2 or SO2Cl2) Reagent->Intermediate Product 2-Chloro-4-(trifluoromethyl)phenol (Target) Intermediate->Product - H+ ByProduct 2,6-Dichloro derivative (Impurity) Intermediate->ByProduct Over-chlorination

Figure 1: The hydroxyl group directs the electrophilic chlorine to the ortho position, yielding the target intermediate.

Applications in Agrochemical Development

This compound is the "warhead" carrier for Protoporphyrinogen Oxidase (PPO) Inhibitors . The 2-chloro-4-trifluoromethylphenoxy moiety mimics the substrate of the PPO enzyme, leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying the weed's cell membranes.

Key Downstream Products
  • Oxyfluorfen: Contact herbicide for broadleaf control.

  • Fomesafen: Soybean herbicide.

  • Lactofen: Selective herbicide for cotton and soybeans.

Experimental Workflow: Synthesis of Oxyfluorfen Analog

This protocol demonstrates the Ulmann Ether Synthesis coupling, the critical step in utilizing 2-Chloro-4-hydroxybenzotrifluoride.

Reagents:

  • 2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)

  • 3,4-Dichloronitrobenzene (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)[4]
    
  • Solvent: DMF or DMSO.

Step-by-Step Protocol:

  • Phenolate Formation: Charge a reaction vessel with 2-Chloro-4-(trifluoromethyl)phenol and DMF. Add

    
     and stir at 60°C for 1 hour. Why: The pKa of 7.1 allows easy deprotonation to form the nucleophilic phenoxide anion.
    
  • Coupling (SNAr): Add 3,4-Dichloronitrobenzene. Heat the mixture to 120–140°C.

  • Monitoring: Monitor by HPLC for the disappearance of the phenol. The electron-withdrawing nitro group on the benzene ring activates the chloride for displacement.

  • Workup: Cool to room temperature. Pour into ice water. The product precipitates. Filter and recrystallize from ethanol.

Visualization: PPO Inhibitor Logic

PPO_Inhibitor Phenol 2-Chloro-4-(trifluoromethyl)phenol (Nucleophile) Ether Diphenyl Ether Scaffold (Core Structure) Phenol->Ether SNAr Coupling Electrophile Substituted Nitrobenzene (Electrophile) Electrophile->Ether PPO_Enzyme Target: PPO Enzyme (Chloroplast) Ether->PPO_Enzyme Inhibition MOA Accumulation of Protoporphyrin IX PPO_Enzyme->MOA Substrate Blockage Necrosis Membrane Peroxidation (Weed Death) MOA->Necrosis + Light + O2

Figure 2: Synthesis and Mode of Action (MOA) for Diphenyl Ether Herbicides.

Handling & Safety Protocols

Hazard Classification: Corrosive, Toxic.

  • Skin/Eye: Causes severe skin burns and eye damage. The combination of the phenol and halogen groups increases skin permeability.

  • Inhalation: Destructive to mucous membranes.

Self-Validating Safety System:

  • Neutralization Check: Keep a saturated solution of Sodium Bicarbonate (

    
    ) nearby. If a spill occurs, apply immediately. The evolution of 
    
    
    
    gas (bubbling) confirms the presence of the acid and its neutralization.
  • Double-Gloving: Use Nitrile gloves over Laminate film gloves. The fluorinated nature of the compound can degrade standard latex.

References

  • Santa Cruz Biotechnology. 3-Chloro-4-hydroxybenzotrifluoride Product Data. SCBT. Link

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol - Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 3-Chloro-4-hydroxybenzotrifluoride Properties and Synthesis. ChemicalBook. Link

  • BenchChem. Synthesis and Applications of 2-Chloro-4-(trifluoromethyl)phenol. BenchChem. Link

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Processes 2022, 10, 2054.[7] Link

Sources

Technical Guide: Solubility Profile and Handling of 3-Chloro-4-(trifluoromethyl)phenol

[1][2]

Part 1: Executive Summary & Chemical Identity[1][3]

Target Molecule: 3-Chloro-4-(trifluoromethyl)phenol CAS Registry Number: 37900-81-5 Molecular Formula: C₇H₄ClF₃O Molecular Weight: 196.55 g/mol [1][2][]

This guide provides a technical analysis of the solubility characteristics of this compound (CTFMP).[1][2] As a halogenated phenol featuring both a chloro group and a trifluoromethyl moiety, CTFMP exhibits a distinct amphiphilic profile dominated by high lipophilicity and moderate acidity.[2] This document outlines solvent compatibility, thermodynamic dissolution factors, and experimental protocols for researchers utilizing CTFMP as an intermediate in pharmaceutical or agrochemical synthesis.[1][2]

Part 2: Structural Analysis & Solubility Mechanisms[1]

Electronic and Steric Influences

The solubility of CTFMP is governed by the interplay between its polar hydroxyl head group and its highly lipophilic halogenated body.[2]

  • Phenolic Hydroxyl (C-1): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] This moiety drives solubility in polar protic (e.g., alcohols) and aprotic (e.g., DMSO) solvents.[1][2]

  • Trifluoromethyl Group (C-4): A strong electron-withdrawing group (EWG) located para to the hydroxyl.[1][2] It significantly increases the hydrophobicity (LogP) and acidity of the phenol.[1][2] The C-F bonds are non-polarizable, reducing van der Waals interactions with non-fluorinated solvents, often requiring specific fluorinated solvents or high-dielectric organics for optimal miscibility.[1][2]

  • Chloro Substituent (C-3): Located meta to the hydroxyl and ortho to the trifluoromethyl group.[1][2] It adds lipophilicity and steric bulk, further depressing water solubility.[2]

Predicted Acidity (pKa)

Due to the combined electron-withdrawing effects of the para-CF₃ (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


2
  • Estimated pKa: 7.8 – 8.2[1]

  • Implication: CTFMP will deprotonate readily in basic aqueous solutions (pH > 9), forming a water-soluble phenolate salt.[1][2]

Part 3: Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solubility Classification (Estimated at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong H-bond acceptors stabilize the phenolic proton; high dielectric constant solvates the dipole.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Favorable H-bonding network between solvent OH and phenol OH.[1][2]
Ethers THF, 1,4-Dioxane, MTBEHigh (>100 mg/mL)Oxygen lone pairs in ethers act as H-bond acceptors for the phenolic hydrogen.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the aromatic core and chloro-substituent; "like dissolves like" for halogenated moieties.[1][2]
Esters Ethyl AcetateModerate H-bonding capability exists, but lower polarity than alcohols/DMSO.[1][2]
Hydrocarbons Hexane, TolueneLow / Sparing Lack of H-bonding capability; high energy cost to desolvate the phenolic OH.[1][2] Toluene is better than hexane due to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

stacking.[2]
Aqueous Water (Neutral pH)Insoluble (<1 mg/mL)Hydrophobic effect of CF₃ and Cl dominates.[1][2]
Aqueous Base 1M NaOH, 1M K₂CO₃Soluble Deprotonation yields the phenolate anion, which is highly water-soluble.[1][2]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Critical Note: While CTFMP is highly soluble in DMSO and DMF, recovery from these high-boiling solvents can be difficult.[2] For process chemistry, Ethyl Acetate or MTBE are recommended for extraction, while DCM is ideal for transport and reagent preparation.[1][2]

Part 4: Dissolution Dynamics & Visualization[1]

The dissolution process involves breaking the crystal lattice (enthalpy of fusion) and forming solvation shells.[1][2] The diagram below illustrates the decision logic for solvent selection based on the intended application.

SolventSelectionStartSelect Solvent forThis compoundAppCheckIntended Application?Start->AppCheckReactionChemical SynthesisAppCheck->ReactionExtractionExtraction / Work-upAppCheck->ExtractionAnalysisAnalytical (HPLC/NMR)AppCheck->AnalysisHighTempHigh Temp (>100°C)?Reaction->HighTempAqueousAqueous Phase pH?Extraction->AqueousNMRNMR Solvent: DMSO-d6 or CDCl3Analysis->NMRHPLCMobile Phase: MeOH/Wateror ACN/WaterAnalysis->HPLCDMSOUse DMSO or DMF(High Solubility, High BP)HighTemp->DMSOYesTHFUse THF or Toluene(Moderate BP)HighTemp->THFNoAcidicAcidic/Neutral (pH < 7)Aqueous->AcidicBasicBasic (pH > 9)Aqueous->BasicDCMUse DCM or Ethyl Acetate(Partition into Organic)Acidic->DCMSaltForms Water-Soluble Salt(Remains in Aqueous)Basic->Salt

Figure 1: Solvent selection decision tree based on process requirements (Synthesis, Extraction, or Analysis).

Part 5: Experimental Protocols

Protocol: Saturation Shake-Flask Method

To determine the precise solubility limit in a specific solvent (e.g., for crystallization optimization), follow this self-validating protocol.

Materials:

  • This compound (Solid)[1][2][4][5]

  • Target Solvent (anhydrous)[1][2]

  • 0.45 µm PTFE Syringe Filter[1][2]

  • HPLC Vials[1][2]

Procedure:

  • Preparation: Add excess CTFMP solid (~500 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure solid remains visible at the bottom.[2] If all solid dissolves, add more until saturation is maintained.[2]

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent carefully under a nitrogen stream or vacuum.[2] Weigh the residue.[2]

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).[1][2]

  • Validation: For higher accuracy, dissolve the residue in mobile phase and quantify via HPLC-UV (254 nm) against a standard curve.

Handling & Safety[1][2][7]
  • Corrosivity: As a halogenated phenol, CTFMP is likely corrosive to skin and eyes.[2][6] Wear chemically resistant gloves (Nitrile > 0.11 mm) and safety goggles.[1][2]

  • Volatility: The CF₃ group increases volatility compared to non-fluorinated analogues.[2] Handle in a fume hood to avoid inhalation of vapors.[2]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless salt formation is intended).[1][2]

References

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol Compound Summary (Isomer Analogue Data). National Library of Medicine.[2][7] Available at: [Link][1][2]

  • Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.[1][2][7] American Chemical Society, 1995.[2][7] (Foundational text for Hammett constants

    
     and 
    
    
    used in pKa estimation).[2]

An In-depth Technical Guide on the Potential Toxicological Effects of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound with potential applications in various industrial and pharmaceutical sectors. Its structure, characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenol ring, suggests a complex toxicological profile that warrants a thorough investigation. The trifluoromethyl group is known for its high stability and electron-withdrawing properties, which can significantly influence the metabolic fate and biological activity of the parent molecule. This guide provides a comprehensive overview of the anticipated toxicological effects of this compound, drawing upon existing knowledge of structurally related chlorophenols and trifluoromethyl-containing compounds. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the potential hazards associated with this chemical.

Predicted Physicochemical Properties and Toxicokinetics

While specific experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure. The presence of the trifluoromethyl group is expected to increase its lipophilicity, potentially enhancing its absorption across biological membranes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Like other chlorophenols, it is anticipated to be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1][2]

  • Distribution: Due to its lipophilic nature, the compound may distribute to and accumulate in fatty tissues.

  • Metabolism: The metabolism of this compound is likely to proceed via phase I and phase II reactions in the liver. Phase I metabolism may involve hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes. The trifluoromethyl group is generally resistant to metabolic breakdown.[3] Phase II metabolism would likely involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted.

  • Excretion: The primary route of excretion is expected to be through the urine as conjugated metabolites.

Anticipated Toxicological Profile

Based on the toxicological data of analogous compounds, this compound is predicted to exhibit a range of adverse effects.

Acute Toxicity

Ingestion, inhalation, or dermal contact with this compound may lead to acute toxic effects.[4] Symptoms could range from skin and eye irritation to more severe systemic effects.[5] High doses may cause neurotoxicity, manifesting as tremors and convulsions.[6]

Sub-chronic and Chronic Toxicity

Repeated or prolonged exposure to compounds structurally similar to this compound has been associated with effects on the liver and kidneys.[7] Chronic exposure to certain chlorophenols has also been linked to an increased risk of cancer.[1]

Mechanisms of Toxicity

The toxicity of halogenated phenols is often attributed to their ability to uncouple oxidative phosphorylation, generate reactive oxygen species (ROS), and induce cellular damage.

Oxidative Stress and Cellular Damage

The metabolism of phenolic compounds can lead to the formation of reactive intermediates that can deplete cellular antioxidants and cause oxidative damage to lipids, proteins, and DNA. This oxidative stress is a key initiating event in cytotoxicity and genotoxicity.

Mitochondrial Dysfunction

Many phenolic compounds can interfere with mitochondrial function by disrupting the electron transport chain and collapsing the mitochondrial membrane potential. This can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.

cluster_exposure Exposure to this compound cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity Exposure Absorption (Dermal, Oral, Inhalation) Metabolism Hepatic Metabolism (Cytochrome P450) Exposure->Metabolism Distribution to Liver Intermediates Reactive Intermediates Metabolism->Intermediates OxidativeStress Oxidative Stress (ROS Generation) Intermediates->OxidativeStress DNA_Damage DNA Damage Intermediates->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis/Necrosis MitochondrialDysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Predicted metabolic activation and toxicity pathway.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration at which the compound induces cell death and for elucidating the underlying mechanisms.

1. Cell Viability Assay (Resazurin Reduction Assay) [8]

  • Principle: This assay measures the metabolic activity of viable cells. Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells.

  • Protocol:

    • Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add the resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Caspase-Glo 3/7 Assay) [8]

  • Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the cell viability assay.

    • After the treatment period, add the Caspase-Glo 3/7 reagent to each well.

    • Incubate at room temperature for 1 hour to allow for cell lysis and the caspase reaction to occur.

    • Measure the luminescence using a luminometer.

    • An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

cluster_workflow In Vitro Cytotoxicity Workflow cluster_assays Endpoint Assays Start Cell Seeding (e.g., HepG2) Treatment Treatment with This compound Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Viability Cell Viability (Resazurin Assay) Incubation->Viability Apoptosis Apoptosis (Caspase-Glo Assay) Incubation->Apoptosis DataAnalysis Data Analysis (IC50 Calculation) Viability->DataAnalysis Apoptosis->DataAnalysis

Caption: In Vitro Cytotoxicity Testing Workflow.

In Vitro Genotoxicity Assays

These assays are designed to detect the potential of a chemical to cause DNA damage.

1. Micronucleus Test [9]

  • Principle: This test identifies the formation of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Protocol:

    • Treat cultured human lymphocytes or a suitable cell line with various concentrations of the test compound, with and without metabolic activation (S9 mix).

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in binucleated cells under a microscope.

2. Comet Assay (Single Cell Gel Electrophoresis) [9]

  • Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

  • Protocol:

    • Expose cells in suspension or monolayers to the test compound for a short period.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins.

    • Subject the slides to electrophoresis under alkaline conditions to unwind and separate DNA fragments.

    • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table presents hypothetical IC50 values based on data for structurally related phenolic compounds to illustrate how such data would be presented.

Assay TypeCell LineEndpointHypothetical IC50 (µM)Reference Compound
CytotoxicityHepG2Cell Viability50 - 1504-Chlorophenol
ApoptosisJurkatCaspase-3/7 Activity25 - 100Pentachlorophenol
GenotoxicityCHOMicronucleus Formation> 2002,4-Dichlorophenol

Risk Assessment and Conclusion

Further research, including the experimental protocols outlined in this guide, is essential to fully characterize the toxicological profile of this compound. This will enable a comprehensive risk assessment and the implementation of appropriate safety measures for its handling and use.

References

  • Michałowicz, J., & Duda, W. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(23), 8887. [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol). U.S. Environmental Protection Agency. [Link]

  • Quintana, J., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15457–15465. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2002). Toxicological Review of Phenol. Integrated Risk Information System. [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • Jordan, P. A., et al. (2019). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 21(15), 6040–6044. [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856–863. [Link]

  • Can, A., & Siraki, A. G. (2004). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 47(27), 6858–6865. [Link]

  • Ghamali, M., et al. (2017). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Journal of Taibah University for Science, 11(6), 1083-1097. [Link]

  • Meizler, A., Porter, N. A., & Roddick, F. A. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 9(11), e21738. [Link]

  • Engesser, K. H., et al. (1990). Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. FEMS Microbiology Letters, 69(1-2), 199-204. [Link]

  • de Menezes, J. E. S. A., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(19), 6537. [Link]

  • Kaya, B., et al. (2018). Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay. Fresenius Environmental Bulletin, 27(5A), 3436-3441. [Link]

  • Wick, M. M. (1987). Comparative cytotoxicity of phenols in vitro. Journal of Investigative Dermatology, 88(1), 80-83. [Link]

  • Meizler, A., Porter, N. A., & Roddick, F. A. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 9(11), e21738. [Link]

  • Ornano, L., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

  • Quintana, J., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15457–15465. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

Sources

Technical Guide: Spectral Data Analysis of 3-Chloro-4-(trifluoromethyl)phenol

[1][2][3]

CAS Registry Number: 62602-66-8 Molecular Formula:

Molecular Weight:12

Executive Summary & Structural Logic

This guide provides a comprehensive spectral analysis (NMR, IR, MS) for this compound.[1][2] As a 3,4-disubstituted phenol, the molecule exhibits distinct electronic push-pull effects:

  • Electron Donating (EDG): The hydroxyl group (-OH) at C1 strongly shields the ortho (C2, C6) and para (C4) positions.[1][2]

  • Electron Withdrawing (EWG): The trifluoromethyl group (-CF

    
    ) at C4 and Chlorine (-Cl) at C3 exert strong inductive deshielding, particularly affecting the protons at C5.[1][2]
    

These competing effects create a unique spectral fingerprint essential for quality control and structural validation.[1][2]

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the stability of the aromatic ring and the characteristic isotopic signature of chlorine.[1][2]

Key Diagnostic Ions (EI, 70 eV)
m/z (Ion)Relative AbundanceFragment Interpretation
196 100% (Base Peak) Molecular Ion [M]

.[1][2] High stability due to aromaticity.
198 ~32%[M+2]

.[1][2] Characteristic

Cl isotope signature (3:1 ratio).[1][2]
177 Medium[M - F]

.[1][2] Loss of Fluorine atom.[1][2][3]
168 High[M - CO]

.[1][2][4] Phenolic expulsion of carbon monoxide (ring contraction).[1][2]
161 Medium[M - Cl]

.[1][2][5] Homolytic cleavage of the C-Cl bond.[1][2]
127 High[M - CF

]

.[1][2][4][6] Loss of trifluoromethyl radical.[1][2]
Fragmentation Logic Pathway

The following diagram illustrates the primary fragmentation pathways observed under Electron Impact (EI) ionization.

MS_FragmentationMMolecular Ion [M]+m/z 196/198M_CO[M - CO]+m/z 168/170(Phenolic Ring Contraction)M->M_CO- CO (28 u)M_CF3[M - CF3]+m/z 127/129(Benzylic Cleavage)M->M_CF3- CF3• (69 u)M_Cl[M - Cl]+m/z 161(Dehalogenation)M->M_Cl- Cl• (35 u)M_CO->M_CF3- CF3 (Secondary)

Figure 1: Primary fragmentation pathways for this compound.

Infrared Spectroscopy (IR) Analysis

The IR spectrum serves as a rapid "fingerprint" validation tool.[1][2] The trifluoromethyl group provides intense bands in the fingerprint region that distinguish this compound from non-fluorinated analogues.

Functional GroupWavenumber (

)
IntensityAssignment Notes
O-H Stretch 3200 – 3450Broad, MedHydrogen-bonded phenolic hydroxyl.[1][2]
Ar-H Stretch 3050 – 3100WeakAromatic C-H stretching.[1][2]
C=C Aromatic 1580 – 1610StrongRing skeletal vibrations.[1][2]
C-F Stretch 1100 – 1350Very Strong Multiple broad bands; diagnostic for -CF

.[1][2]
C-O Stretch ~1260StrongPhenolic C-O stretch.[1][2]
C-Cl Stretch 600 – 800MediumAryl chloride vibration.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive structural proof.[1][2] The presence of Fluorine (



12
H NMR (400 MHz, CDCl )

Solvent: Chloroform-d (

12
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H2 7.05d (fine)

Ortho to -OH (shielded), Meta to -Cl.[1][2]
H6 6.85dd

,

Ortho to -OH (shielded), Ortho to H5.[1][2]
H5 7.55d

Ortho to -CF

(deshielded).[1][2]
-OH 5.50 - 6.00br sN/AExchangeable; shift varies with conc.[1][2]

Expert Insight:

  • H5 is the most downfield proton due to the strong electron-withdrawing nature of the adjacent -CF

    
     group.[1][2]
    
  • H2 and H6 are upfield due to the electron-donating effect of the -OH group.[1][2]

C NMR (100 MHz, CDCl )

The

quartet splitting


12
CarbonShift (

ppm)
Multiplicity

(Hz)
Assignment
C1 (C-OH) 157.5Singlet-Deshielded by Oxygen.[1][2]
C3 (C-Cl) 134.2Quartet

Weak coupling to F.
C5 (CH) 128.1Quartet

Ortho to CF

; shows "roofing" effect.[1][2]
C4 (C-CF

)
121.5Quartet

Directly attached to CF

.[1][2]
-CF

123.4Quartet

Typical chemical shift for Ar-CF

.[1][2]
C2 (CH) 117.8Singlet-Shielded by OH.[1][2]
C6 (CH) 114.5Singlet-Shielded by OH.[1][2]
Structural Assignment Workflow

The following logic map demonstrates how to assign the NMR signals based on substituent effects.

NMR_LogicStructureThis compoundOH_EffectOH Group (C1)Donates e- -> Shields C2, C6Structure->OH_EffectCF3_EffectCF3 Group (C4)Withdraws e- -> Deshields H5Splits C3, C4, C5Structure->CF3_EffectH6H6 Signal~6.85 ppm (Upfield)OH_Effect->H6ShieldingH5H5 Signal~7.55 ppm (Downfield)CF3_Effect->H5DeshieldingC_CF3C-CF3 SignalQuartet (J~32 Hz)CF3_Effect->C_CF3J-Coupling

Figure 2: NMR Assignment Logic based on Substituent Electronic Effects.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

  • Solvent: Use 99.8% D CDCl

    
      (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1][2]
    
  • Concentration: Dissolve 10-15 mg of the phenol in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., inorganic salts from synthesis).[1][2]

  • Acquisition: Run

    
    H NMR with at least 16 scans; 
    
    
    C NMR requires >512 scans due to the splitting of signal intensity by Fluorine.[1][2]
Quality Control (Purity Assessment)
  • Water Peak: Expect a broad singlet at ~1.6 ppm (in CDCl

    
    ) from trace moisture.[1][2] The phenol -OH may exchange with this, broadening it further.[1][2]
    
  • Isomer Check: Look for doublets at

    
     7.40 or 6.70 which may indicate the presence of the regioisomer (2-chloro-4-trifluoromethylphenol), a common byproduct.[1][2]
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link][1][2]

  • PubChem. (2024).[1][2] Compound Summary: 4-(Trifluoromethyl)phenol.[1][2][5][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][8] (Authoritative source for substituent additivity rules).

Environmental Fate & Transport of Chlorinated Trifluoromethylphenols: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated trifluoromethylphenols (Cl-TFMPs) represent a critical class of environmental transformation products derived from the degradation of trifluoromethyl-containing agrochemicals (e.g., fluazinam, fipronil intermediates) and pharmaceuticals (e.g., fluoxetine metabolites). Their environmental fate is governed by a complex interplay between the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chlorine (-Cl) substituents, which drastically alters their acidity (pKₐ), hydrophobicity, and susceptibility to nucleophilic attack.

This guide synthesizes the mechanistic fate of Cl-TFMPs, focusing on hydrolytic defluorination , photolytic destabilization , and microbial reductive dechlorination . A key insight for researchers is the "TFA Paradox": while the aromatic ring may degrade, the thermodynamic stability of the -CF₃ group often leads to the formation of trifluoroacetic acid (TFA), a terminal, ultra-persistent environmental residue.

Physicochemical Profiling & Speciation

The fate of Cl-TFMPs is dictated by their dissociation state. Unlike simple phenols (pKₐ ~10), the presence of -Cl and -CF₃ groups stabilizes the phenolate anion, significantly lowering the pKₐ.

Table 1: Estimated Physicochemical Properties of Key Congeners
CompoundStructureEstimated pKₐLog Kow (Neutral)Log Kow (Anion)Environmental Dominance (pH 7)
2-Chloro-4-trifluoromethylphenol 2-Cl, 4-CF₃-PhOH6.8 - 7.2~3.2~0.5~50:50 Mix
4-Chloro-3-trifluoromethylphenol 4-Cl, 3-CF₃-PhOH7.5 - 8.0~3.4~0.7Neutral
2,6-Dichloro-4-trifluoromethylphenol 2,6-Cl₂, 4-CF₃-PhOH5.5 - 6.0~3.8~0.8Anionic

Note: Values are synthesized from structure-activity relationship (SAR) models and comparative literature on nitrophenol analogs.

Mechanistic Insight: At environmental pH (6–8), 2-chloro-4-trifluoromethylphenol exists in equilibrium between its neutral and anionic forms. This speciation is critical: the anion is more susceptible to photolysis (direct excitation) and rapid transport (low soil sorption), while the neutral form partitions into organic matter and is prone to reductive dechlorination in anaerobic sediments.

Abiotic Degradation Pathways

Hydrolytic Defluorination

Contrary to the dogma that the C-F bond is inert, recent evidence suggests that specific substitution patterns (e.g., ortho-chloro, para-trifluoromethyl) activate the ring for nucleophilic aromatic substitution (SₙAr).

  • Mechanism: Water or hydroxide ions attack the carbon bearing the -CF₃ group or the -Cl group.

  • Key Finding: 2-Chloro-4-trifluoromethylphenol has been observed to undergo hydrolysis across a broad pH range (6–11), releasing fluoride ions (F⁻) and forming hydroxybenzoic acids [1]. This proceeds via a quinone methide intermediate or direct SₙAr.

Photolysis

Direct photolysis is the dominant sink in surface waters. The absorption spectrum of the phenolate anion overlaps significantly with solar radiation (>290 nm).

  • Pathway: Excitation of the phenolate to the singlet state (S₁) followed by intersystem crossing to the triplet state (T₁).

  • Outcome: Homolytic C-Cl bond cleavage (forming aryl radicals) or photo-hydrolysis of the -CF₃ group.

  • TFA Formation: Ring cleavage during photolysis can excise the -CF₃ group intact, generating trifluoroacetic acid (TFA) [2].

Diagram 1: Abiotic Degradation Logic

AbioticFate Parent 2-Chloro-4-TFMP (Parent) Excitation hv (Solar) Excited State (S1/T1) Parent->Excitation Photolysis Hydrolysis Hydrolysis (pH > 7) Nucleophilic Attack Parent->Hydrolysis Dark/pH Radical Aryl Radical (Dechlorination) Excitation->Radical C-Cl Cleavage TFA Trifluoroacetic Acid (TFA) Excitation->TFA Ring Cleavage Quinone Quinone Methide Intermediate Hydrolysis->Quinone -HF elimination Hydroxy Hydroxybenzoic Acid Radical->Hydroxy Oxidation Quinone->Hydroxy +H2O Fluoride Inorganic Fluoride (F-) Quinone->Fluoride Defluorination

Caption: Photohydrolytic pathways showing bifurcation between mineralization (F-) and persistence (TFA).

Biotic Transformation (Microbial)

Microbial degradation depends heavily on redox conditions. The electron-withdrawing -CF₃ group makes the ring electron-deficient, hindering oxidative attack (aerobic) but facilitating reductive attack (anaerobic).

Anaerobic: Reductive Dechlorination

In anoxic sediments, Cl-TFMPs act as electron acceptors for halorespiring bacteria (e.g., Desulfitobacterium).

  • Step 1: Replacement of -Cl with -H.

  • Result: Formation of trifluoromethylphenol (TFMP).[1][2] This intermediate is more stable and often persists until aerobic conditions are restored.

Aerobic: Ring Cleavage

Once dechlorinated, the resulting TFMP can be degraded by aerobic bacteria (e.g., Pseudomonas, Rhodococcus) utilizing dioxygenases.

  • Mechanism: Meta-cleavage of the aromatic ring.

  • Critical Step: Spontaneous defluorination often occurs after ring fission when the C-F bond becomes allylic or part of an unstable acyl fluoride [3].

Diagram 2: Microbial Metabolic Map

BioticFate Cl_TFMP Cl-TFMP (Sediment) TFMP Trifluoromethylphenol (Intermediate) Cl_TFMP->TFMP Reductive Dechlorination (Anaerobic) Catechol Fluorinated Catechol TFMP->Catechol Monooxygenase (Aerobic) RingFission Meta-Cleavage Product Catechol->RingFission Dioxygenase TFA TFA (Dead End) RingFission->TFA Partial Degradation CO2 CO2 + F- RingFission->CO2 Complete Mineralization

Caption: Sequential anaerobic-aerobic degradation pathway required for mineralization.

Sorption & Transport Protocols

Understanding the mobility of Cl-TFMPs requires distinguishing between the neutral and anionic species. The anion moves rapidly through soil columns, posing a risk to groundwater.

Protocol: Determination of pH-Dependent Sorption (Batch Equilibrium)

Standard: OECD Guideline 106 (Adapted for Ionizable Organics)

Objective: Quantify the distribution coefficient (


) across a pH gradient crossing the compound's pKₐ.

Reagents & Setup:

  • Soil Matrix: Three soil types (sandy loam, clay, high OC). Sterilize via gamma irradiation to inhibit biodegradation during sorption.

  • Buffer Systems: 0.01 M CaCl₂ adjusted to pH 5.0, 7.0, and 9.0 using HCl/NaOH. Avoid phosphate buffers (competes for sorption sites).

  • Test Substance:

    
    C-labeled Cl-TFMP (if available) or HPLC-grade standard.
    

Step-by-Step Methodology:

  • Pre-Equilibration: Weigh 5g soil into 50mL Teflon centrifuge tubes. Add 9mL buffer. Shake for 24h to pre-wet.

  • Spiking: Add 1mL of Cl-TFMP stock to achieve target concentrations (e.g., 0.1, 1.0, 10 µg/mL).

  • Equilibration: Shake in the dark at 20°C for 24h (based on preliminary kinetics).

  • Separation: Centrifuge at 3000g for 20 min.

  • Analysis:

    • Supernatant: Analyze via HPLC-UV/MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

    • Soil (Optional): Extract with Methanol:0.1M NaOH (9:1) to verify mass balance.[3]

  • Calculation:

    
    
    Self-Validation: Ensure mass balance recovery is >90%. If <90%, suspect wall sorption or volatilization.
    

Implications for Drug & Agrochemical Design

For drug development professionals, the fate of Cl-TFMPs serves as a cautionary tale in structural liability :

  • The "TFA Liability": If your scaffold contains a trifluoromethyl-phenol moiety, environmental risk assessments (ERA) must account for TFA formation. Regulatory bodies (EFSA, EPA) are increasingly scrutinizing TFA loads in groundwater.

  • Metabolic Stability vs. Persistence: The same C-Cl and C-CF₃ bonds that prevent metabolic clearance in patients (increasing drug half-life) prevent microbial clearance in the environment.

  • Mitigation Strategy: Consider bio-isosteres that degrade more cleanly, such as difluoromethyl (-CHF₂) groups, which are often more susceptible to complete hydrolytic mineralization than the perfluorinated -CF₃ analogs.

References

  • RSC Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.

  • Ellis, D. A., & Mabury, S. A. (2000).[4] The Aqueous Photolysis of TFM and Related Trifluoromethylphenols.[1][3][4] An Alternate Source of Trifluoroacetic Acid in the Environment.[1][2][3][4] Environmental Science & Technology.[1][3][5]

  • Environmental Science & Technology. (2021). Microbial degradation of polyfluorinated xenobiotics and production of TFA.

  • OECD Guidelines for the Testing of Chemicals. Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method.

Sources

Discovery and History of 3-Chloro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethyl)phenol (CAS 37900-81-5) represents a critical yet often misidentified scaffold in organofluorine chemistry. Unlike its prevalent isomer, 2-chloro-4-(trifluoromethyl)phenol (a cornerstone of diphenyl ether herbicides), this specific regioisomer offers a unique electronic and steric profile defined by the meta-positioning of the chlorine atom relative to the hydroxyl group.

This guide explores the discovery, synthetic evolution, and industrial utility of this compound. We analyze the regioselective hydrolysis mechanisms that distinguish its production from other benzotrifluoride derivatives and examine its role as a lipophilic building block in modern agrochemical and pharmaceutical design.

Chemical Identity & Structural Logic

The trifluoromethyl (


) group is a "privileged motif" in medicinal chemistry, imparting metabolic stability and lipophilicity.[1] The positioning of the chlorine atom in this compound creates a specific electronic environment that differs significantly from its isomers.
FeatureSpecification
IUPAC Name This compound
Common Synonyms 2-Chloro-4-hydroxybenzotrifluoride (based on benzotrifluoride numbering)
CAS Number 37900-81-5
Molecular Formula

Molecular Weight 196.55 g/mol
pKa (Predicted) ~7.1 (Acidity enhanced by electron-withdrawing groups)
Key Structural Feature Chlorine is meta to the Hydroxyl (-OH) and ortho to the Trifluoromethyl (-CF

).[1]
The "Isomer Trap"

In technical literature, this compound is frequently confused with 2-chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5). The distinction is synthetic and functional:

  • Target (CAS 37900-81-5): Cl is meta to OH. Derived from 2,4-dichlorobenzotrifluoride .

  • Common Isomer (CAS 35852-58-5): Cl is ortho to OH. Derived from 3,4-dichlorobenzotrifluoride .

Historical Genesis & Discovery

The history of this compound is inextricably linked to the "Fluorine Renaissance" of the mid-20th century, driven by the need for metabolically stable agrochemicals.

The Swarts Legacy (1890s - 1930s)

The fundamental chemistry relies on the work of Frédéric Swarts, who first synthesized benzotrifluoride via the halogen exchange (Halex) reaction using antimony trifluoride (


). This established the trifluoromethyl group as a viable synthetic handle.
The Agrochemical Boom (1950s - 1970s)

As companies like Bayer, Monsanto, and Rohm & Haas sought novel herbicides, the "benzotrifluoride" scaffold became a primary target. The discovery of diphenyl ether herbicides (e.g., nitrofen, fluorodifen) necessitated precise halogenation patterns.

  • 1960s: Researchers identified that hydrolyzing specific dichlorobenzotrifluoride isomers yielded phenols with potent biological activity.

  • Patenting: Early patents focused heavily on the ortho-chloro isomers (leading to acifluorfen), leaving the meta-chloro isomer (our target) as a specialized intermediate for second-generation compounds requiring different steric fits in enzyme active sites.

Synthetic Evolution & Methodology

The synthesis of this compound is a classic study in Nucleophilic Aromatic Substitution (SNAr) regioselectivity.

The Core Challenge

Direct chlorination of 4-trifluoromethylphenol yields the ortho-chloro product (position 2) due to the directing power of the hydroxyl group. To achieve the meta-chloro pattern (position 3), one must employ a "pre-functionalized" aromatic ring where the leaving group is activated by the


 moiety.
Primary Industrial Route: Hydrolysis of 2,4-Dichlorobenzotrifluoride

This route exploits the electronic activation provided by the electron-withdrawing trifluoromethyl group.

Mechanism: In 2,4-dichlorobenzotrifluoride, the chlorine atoms are at positions 2 (ortho) and 4 (para) relative to the


 group.
  • Activation: The

    
     group strongly activates the para position (4) towards nucleophilic attack via Meisenheimer complex stabilization.
    
  • Selectivity: The para-chlorine is significantly more labile than the ortho-chlorine due to reduced steric hindrance and optimal resonance stabilization.

  • Result: Hydrolysis selectively replaces the para-chlorine with a hydroxyl group.

Reaction Scheme:



(Note: In the product, the OH is at position 4 relative to CF3, which corresponds to position 1 in phenol numbering, placing the remaining Cl at position 3).

Visualization of Regioselectivity

SynthesisPath cluster_comparison Substrate Logic Start 2,4-Dichlorobenzotrifluoride (1-CF3, 2-Cl, 4-Cl) Reagent KOH / DMSO (Nucleophilic Attack) Start->Reagent SNAr Activation Intermediate Meisenheimer Complex (Stabilized at Para) Reagent->Intermediate Selectivity: Para > Ortho Product This compound (Target: OH at 4 relative to CF3) Intermediate->Product Elimination of Cl- AltProduct 2-Chloro-4-(trifluoromethyl)phenol (Isomer A: From 3,4-Dichloro)

Caption: Regioselective hydrolysis pathway. The CF3 group directs nucleophilic attack to the para-position, converting 2,4-dichlorobenzotrifluoride into the target phenol.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound via alkaline hydrolysis. Safety Warning: Benzotrifluorides are volatile and irritating. Work in a fume hood. DMSO penetrates skin; use nitrile/neoprene gloves.

Materials
  • Substrate: 2,4-Dichlorobenzotrifluoride (CAS 320-60-5)

  • Base: Potassium Hydroxide (KOH), flake, 85%

  • Solvent: Dimethyl Sulfoxide (DMSO) or Tetramethylene sulfone (Sulfolane) for higher temperatures.

Step-by-Step Methodology
  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve 2,4-dichlorobenzotrifluoride (1.0 eq) in DMSO (5 volumes).

  • Addition: Add KOH (2.5 eq) slowly to control exotherm.

  • Reaction: Heat the mixture to 120°C - 130°C . Maintain for 6–8 hours.

    • Process Control: Monitor via GC-MS. Look for the disappearance of the starting material peak and the emergence of the phenol peak (m/z ~196).

  • Quench: Cool reaction mass to 25°C. Pour into ice-water (10 volumes).

  • Acidification: Adjust pH to ~2.0 using concentrated HCl. The phenol will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate or Dichloromethane (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from hexane/toluene if solid, or distill under reduced pressure if oil.
    

Applications & Impact

Agrochemicals

The this compound moiety is a "bioisostere" used to fine-tune the lipophilicity (


) and metabolic stability of active ingredients.
  • Herbicides: Used as a building block for diphenyl ether herbicides where the meta-chloro substitution prevents rapid oxidative degradation by plant enzymes.

  • Insecticides: Serves as a precursor for benzoylurea derivatives, acting as a chitin synthesis inhibitor.

Pharmaceuticals

In drug discovery, this phenol is used to introduce the 3-chloro-4-trifluoromethylphenyl motif, which is found in:

  • Modulators of Ion Channels: The specific halogen pattern influences binding affinity in hydrophobic pockets of voltage-gated channels.

  • Metabolic Probes: Used to study the metabolism of trifluoromethylated drugs (e.g., fluoxetine analogs) where the chlorine blocks specific hydroxylation sites.

Comparative Utility
Application Domain2-Chloro-4-CF3 Isomer (Common)3-Chloro-4-CF3 Isomer (Target)
Primary Use Protoporphyrinogen oxidase (PPO) inhibitors (e.g., Acifluorfen)Specialized enzyme inhibitors; metabolic blockers
Steric Bulk High near the Phenolic OHLower near the OH; High near the CF3
Electronic Effect OH pKa ~ 7.0OH pKa ~ 7.1 (Slightly less acidic due to Cl distance)

References

  • Chemical Book. (2025). 3-Chloro-4-hydroxybenzotrifluoride (Synonym for 2-chloro isomer) vs this compound. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of halogenated salicylanilides and diphenyl ethers. PubChem. Retrieved from

  • Cymit Quimica. (2025). This compound: Properties and Applications. Retrieved from

  • GuideChem. (2025). Benzotrifluoride derivatives and their industrial synthesis pathways. Retrieved from

  • Google Patents. (2014). Preparation method of 3-chloro-4-fluoroaniline and related benzotrifluoride intermediates. CN104292113A. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: 3-Chloro-4-(trifluoromethyl)phenol as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 3-Chloro-4-(trifluoromethyl)phenol. It details the unique reactivity conferred by its trifluoromethyl, chloro, and phenolic functional groups. Included are field-proven protocols for key transformations such as O-arylation for the synthesis of diaryl ethers and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.

Introduction: A Multifaceted Synthetic Intermediate

This compound, also known as 2-Chloro-4-(trifluoromethyl)phenol, is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its value stems from the orthogonal reactivity of its three key functional groups:

  • The Phenolic Hydroxyl Group: The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly increases the acidity of the phenol (pKa ≈ 7.1), facilitating its deprotonation under mild basic conditions.[1] This activated hydroxyl group is a potent nucleophile for a range of reactions, including etherification and esterification.

  • The Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can dramatically enhance metabolic stability, lipophilicity, and binding affinity by altering electronic properties and blocking sites of metabolism.[2]

  • The Chloro Group: The chlorine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic core with diverse substituents.

This unique combination of features makes this compound an ideal starting material for constructing complex molecular architectures, particularly in the synthesis of herbicides, fungicides, and pharmaceutical agents.[3] This guide will explore the practical application of this reagent, providing detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties & Safety Profile

A thorough understanding of the physical properties and safety hazards is paramount before utilization in any synthetic protocol.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 35852-58-5[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Boiling Point 66 °C at 13 mmHg[1]
pKa 7.09 ± 0.18 (Predicted)[1]
Form Clear, colorless to light yellow liquid[1]
Safety & Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Causes severe skin burns and eye damage.[4][5]

  • May cause respiratory irritation.[4][6]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[5][7][8]

Application Protocol 1: O-Arylation for Diaryl Ether Synthesis

The synthesis of diaryl ethers is a fundamental transformation, and this compound is an excellent substrate for this reaction. The protocol below is adapted from established industrial processes for the synthesis of herbicidal diphenyl ether precursors.[9]

Scientific Rationale

This procedure describes a nucleophilic aromatic substitution (SNAᵣ) reaction. The phenolic proton is first removed by a base (potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then displaces a halide (fluoride, in this case) on an electron-deficient aromatic ring. The reaction is driven by the formation of a stable product and is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to solvate the cation and enhance the nucleophilicity of the phenoxide.[9]

Experimental Workflow: Diaryl Ether Synthesis

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with This compound, K₂CO₃, and DMSO B Stir under N₂ atmosphere at room temperature A->B Formation of Potassium Phenoxide C Add Aryl Halide (e.g., Methyl 5-fluoro-2-nitrobenzoate) B->C D Stir at room temperature (monitor by TLC/GC) C->D SNAᵣ Reaction E Filter inorganic solids D->E F Remove DMSO under vacuum E->F G Dilute with organic solvent & wash with water F->G H Dry organic layer and concentrate to yield product G->H

Caption: Workflow for O-Arylation of this compound.

Detailed Step-by-Step Protocol

Objective: To synthesize Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate.

Materials:

  • This compound (715 g, 3.64 mol)

  • Anhydrous potassium carbonate (520 g, 3.72 mol)

  • Methyl 5-fluoro-2-nitrobenzoate (724 g, 3.64 mol)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Carbon tetrachloride (or other suitable extraction solvent like Ethyl Acetate)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Vessel Setup: Equip a 5-liter, four-necked flask with a mechanical stirrer, thermometer, addition funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with dimethyl sulfoxide (2000 ml), this compound (715 g, 3.64 mol), and anhydrous potassium carbonate (520 g, 3.72 mol).

  • Phenoxide Formation: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere. This allows for the complete formation of the potassium phenoxide salt.

  • Aryl Halide Addition: Add methyl 5-fluoro-2-nitrobenzoate (724 g, 3.64 mol) dropwise over a 1-hour period. A slight exotherm to approximately 31°C may be observed.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting phenol is consumed.

  • Work-up: a. Remove the inorganic solids (potassium salts) by filtration. b. Remove the bulk of the DMSO from the filtrate by vacuum distillation (e.g., 1 mm Hg, pot temp. 85°C). c. Dilute the residue with a large volume of carbon tetrachloride (or ethyl acetate) and wash thoroughly with water to remove any remaining DMSO and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to afford the crude product.

  • Yield: This procedure has been reported to yield 1142 g (84%) of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate.[9]

Application Protocol 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the aromatic ring of this compound provides a handle for powerful C-C bond-forming reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation, notable for its mild conditions and tolerance of diverse functional groups.[10][11]

Scientific Rationale

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. Aryl chlorides are known to be less reactive than bromides or iodides. Therefore, successful coupling requires a carefully selected catalyst system. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are often essential. These ligands promote the rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond and facilitate the subsequent reductive elimination to form the desired product.[12] The base is crucial for activating the boronic acid via the formation of a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.

Catalytic Cycle: Suzuki-Miyaura Reaction

cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex Oxidative Addition pd_boronate Ar-Pd(II)-Ar'(L₂) pd_complex->pd_boronate Transmetalation (+ [Ar'B(OH)₃]⁻) pd_boronate->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-Cl boronic_acid Ar'-B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Representative Step-by-Step Protocol

Objective: To couple this compound with an arylboronic acid. (Note: The phenolic proton must be protected first).

Part A: Protection of the Phenolic Hydroxyl Group Before attempting cross-coupling, the acidic phenolic proton must be protected to prevent interference with the basic reaction conditions. A simple methylation or benzylation is effective.

  • Dissolve this compound (1 equiv.) in acetone or DMF.

  • Add a base such as potassium carbonate (1.5 equiv.).

  • Add a protecting group precursor such as methyl iodide or benzyl bromide (1.1 equiv.).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform a standard aqueous work-up and purify the resulting protected ether (e.g., 2-chloro-1-methoxy-4-(trifluoromethyl)benzene).

Part B: Suzuki-Miyaura Coupling

Materials:

  • Protected 2-chloro-1-(protected-oxy)-4-(trifluoromethyl)benzene (1 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand, e.g., RuPhos or SPhos (4 mol%)

  • A base, e.g., potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equiv.)

  • Solvent system, e.g., Toluene/Water or Dioxane/Water

Procedure:

  • Vessel Setup: To a Schlenk flask or reaction vial, add the protected aryl chloride (1 equiv.), arylboronic acid (1.2 equiv.), and base (2-3 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium acetate (2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the reaction vessel, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1) to the reaction vessel via syringe, followed by the catalyst premix.

  • Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: a. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. b. Wash the organic layer with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the coupled biaryl product. The protecting group can then be removed using standard deprotection conditions if the free phenol is desired.

Summary of Representative Reactions

Table 2: Conditions and Yields for Key Transformations

Reaction TypeSubstratesKey Reagents & ConditionsTypical YieldReference
O-Arylation This compound + Methyl 5-fluoro-2-nitrobenzoateK₂CO₃, DMSO, Room Temp, 12h84%[9]
Suzuki-Miyaura Aryl Chlorides + Arylboronic AcidsPd(OAc)₂, RuPhos, K₃PO₄, Toluene/H₂O, 100°C70-95%[13] (General)
O-Alkylation Trifluoromethylphenols + Alkyl HalidesNaH or K₂CO₃, DMF or Acetone, RT-60°C>80%[14] (General)

Conclusion

This compound is a powerful and versatile building block whose value is derived from the distinct and addressable reactivity of its functional groups. The acidic phenol facilitates straightforward etherification, while the chloro-substituent enables advanced, palladium-catalyzed cross-coupling reactions to build molecular complexity. The resident trifluoromethyl group imparts desirable physicochemical properties crucial for modern drug discovery and agrochemical design. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate.

References

  • Eli Lilly and Co. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Ihara Chem Ind Co Ltd. (1989). Method for producing 4-fluoro-3-trifluoromethylphenol.
  • African Rock Art. 3-Chloro-4-(trifluoromethoxy)phenol. [Link]

  • Dakota Ingredients. Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Singh, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

  • Rohm and Haas Company. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Wikipedia. Suzuki reaction. [Link]

  • E. I. Du Pont De Nemours and Company. (1979). Preparation of aryl trifluoromethyl ethers.
  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

  • ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Sumitomo Chemical Company, Limited. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • ResearchGate. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]

  • Angene Chemical. Safety Data Sheet: 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. [Link]

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Application Notes & Protocols: Strategic Use of 3-Chloro-4-(trifluoromethyl)phenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Chloro-4-(trifluoromethyl)phenol as a critical building block in the synthesis of pharmaceutical intermediates. We will explore its strategic importance, rooted in the unique physicochemical properties imparted by its chloro and trifluoromethyl substituents, and provide validated, step-by-step protocols for its use in key synthetic transformations, particularly in the construction of diaryl ether linkages central to many kinase inhibitors.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block prized in modern medicinal chemistry. Its utility stems from the synergistic effects of its substituents, which modulate the electronic and lipophilic properties of target molecules.

  • Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a cornerstone of contemporary drug design.[1] This highly electronegative moiety significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, it is a metabolically stable group, often used to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]

  • Chloro (-Cl) Substituent: The chlorine atom serves as a key interaction point, capable of forming halogen bonds, and contributes to the overall electronic character of the ring. Its position ortho to the hydroxyl group influences the acidity of the phenol, making it a more reactive nucleophile under basic conditions.

  • The Phenolic Hydroxyl (-OH) Group: This functional group is the primary site of reaction, serving as a versatile handle for introducing the entire chloro-trifluoromethyl-phenyl scaffold into a larger molecule, most commonly through etherification reactions.

These combined features make this compound an ideal starting material for intermediates in various therapeutic areas, including oncology, where it forms a core component of numerous small-molecule kinase inhibitors.[2][3]

Core Application: Synthesis of Diaryl Ether Linkages

A predominant application of this compound is in the synthesis of diaryl ethers. This structural motif is a key linker in many biologically active molecules, including the potent multi-kinase inhibitor Sorafenib and the anthelmintic drug Rafoxanide.[4][5] The most common and robust method to achieve this is through nucleophilic aromatic substitution (SNAr), a variation of the classic Williamson ether synthesis adapted for aryl systems.

Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile (in this case, the phenoxide generated from this compound) on an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., -F, -Cl, -NO₂). The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The choice of an electron-deficient aryl halide is critical for the reaction's success. The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex and activate the ring towards nucleophilic attack.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_2 Step 3: Elimination & Product Formation Phenol This compound Base Base (e.g., K₂CO₃) Phenol->Base Proton Abstraction Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide ArylHalide Electron-Deficient Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) Phenoxide->ArylHalide Addition Meisenheimer Meisenheimer Complex (Stabilized Intermediate) ArylHalide->Meisenheimer LeavingGroup Leaving Group (e.g., F⁻) Meisenheimer->LeavingGroup Elimination Product Diaryl Ether Product LeavingGroup->Product

Caption: SNAr Mechanism for Diaryl Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 1-Chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene

This protocol details the synthesis of a common diaryl ether intermediate. It is a self-validating system; successful synthesis can be readily monitored by Thin-Layer Chromatography (TLC) and confirmed by standard analytical techniques.

Materials & Equipment:

  • This compound

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[6]

  • DMF is a reproductive toxin and should be handled with extreme care.

  • 1-Fluoro-4-nitrobenzene is toxic and an irritant.

  • Always perform this reaction in a certified chemical fume hood. [7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][8]

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 10 mL per gram of phenol).

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the base and reactants. K₂CO₃ is a mild and effective base for deprotonating the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent that effectively solvates the ions and promotes the SNAr reaction.[9]

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt. Add 1-Fluoro-4-nitrobenzene (1.05 eq) to the flask.

    • Causality: A slight excess of the aryl fluoride ensures complete consumption of the limiting phenol reagent. The fluoride is an excellent leaving group for SNAr reactions.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.[9]

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/hexanes mobile phase). The disappearance of the starting phenol spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 5-10 times the volume of DMF).[9]

    • Causality: This step quenches the reaction and precipitates the organic product, which has low water solubility, while the inorganic salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x).

    • Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel to obtain the pure diaryl ether.[5]

Data Summary:

ReagentMolar Eq.Purpose
This compound1.0Nucleophile Precursor
1-Fluoro-4-nitrobenzene1.05Electrophile
Potassium Carbonate (K₂CO₃)1.5Base for phenoxide formation
N,N-Dimethylformamide (DMF)SolventPolar aprotic solvent
Parameter Value Rationale
Temperature (°C)80 - 90Provides activation energy
Time (h)4 - 6Typical duration for completion
Expected Yield (%)85 - 95Based on similar reported syntheses

Application in Kinase Inhibitor Scaffolds

The diaryl ether intermediate synthesized above is a precursor to an amine, which is a key component for building the urea or amide linkages found in many Type II kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a nucleophilic handle for coupling with isocyanates or activated carboxylic acids.

G cluster_0 Intermediate Synthesis cluster_1 Functional Group Transformation cluster_2 Final Coupling Step Phenol This compound DiarylEther Diaryl Ether Intermediate (with -NO₂) Phenol->DiarylEther SₙAr Reaction ArylHalide Activated Aryl Halide ArylHalide->DiarylEther Reduction Reduction (e.g., Fe/AcOH, H₂/Pd-C) DiarylEther->Reduction AmineIntermediate Diaryl Ether Amine Reduction->AmineIntermediate Isocyanate Aryl Isocyanate AmineIntermediate->Isocyanate Urea Formation KinaseInhibitor Final Kinase Inhibitor (Urea Linkage) Isocyanate->KinaseInhibitor

Caption: General workflow for kinase inhibitor synthesis.

This strategic pathway is exemplified in the synthesis of Sorafenib, where a 4-chloro-3-(trifluoromethyl)phenyl group is linked via a urea bridge to a phenoxy-picolinamide moiety.[10][11][12] The synthesis of the phenoxy-picolinamide intermediate itself often involves a similar SNAr reaction.[4][13]

References

  • CN103724259A - Synthesis method for sorafenib - Google Patents.
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
  • The Crucial Role of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine in Lapatinib Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Chloro-4-(trifluoromethoxy)phenol - Chem-Impex.
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
  • JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol - Patent US-5892126-A - PubChem.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • CN105085388A - Synthesis method for sorafenib intermediate - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • 3-Chloro-4-(trifluoromethoxy)phenol - Apollo Scientific.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate.
  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs) - ResearchGate.
  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters - ACS Publications.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 3-Chloro-4-(difluoromethyl)phenol|BLD Pharm.
  • Synthesis of Sorafenib.
  • Safety Data Sheet - Angene Chemical.
  • The Williamson Ether Synthesis.
  • Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol - ChemicalBook.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
  • 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Application Note: Robust Derivatization of 3-Chloro-4-(trifluoromethyl)phenol for Sensitive and Reliable GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, field-proven protocol for the chemical derivatization of 3-Chloro-4-(trifluoromethyl)phenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound is often hampered by its polarity and active hydroxyl group, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet. To overcome these challenges, we detail a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability.[1][2][3] The resulting TMS-ether derivative is ideally suited for GC-MS analysis, enabling sharp, symmetrical peaks and allowing for low-level detection and quantification. This guide provides a comprehensive walkthrough of the methodology, from the rationale behind derivatization to a step-by-step protocol and expected analytical outcomes, designed for researchers in environmental science, toxicology, and pharmaceutical development.

Introduction: The Rationale for Derivatization

This compound is an important chemical intermediate and a potential environmental contaminant. Accurate quantification of this and similar halogenated phenols is critical. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[4] However, the inherent properties of polar analytes like phenols present a significant analytical challenge.

The primary obstacle is the presence of an "active" hydrogen on the phenolic hydroxyl group.[1] This feature leads to:

  • Poor Volatility: Strong intermolecular hydrogen bonding increases the boiling point, making it difficult to vaporize the analyte efficiently in the GC inlet.[1][2]

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column and liner, causing asymmetric peak shapes and reducing resolution.[5]

  • Thermal Instability: Some phenols can degrade at the high temperatures of the GC inlet.

Derivatization is a chemical modification process that converts the analyte into a more "GC-friendly" form.[6] By replacing the active hydrogen with a non-polar functional group, we can mask the polar hydroxyl group, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[3]

For phenols, the most common and effective derivatization techniques are silylation and acylation .[3][7] Silylation, the focus of this guide, involves the formation of a trimethylsilyl (TMS) ether. This method is favored for its rapid reaction kinetics, high yields, and the formation of stable derivatives with excellent chromatographic properties.

Silylation: A Superior Strategy for Phenol Analysis

Silylation is the reaction of a compound containing an active hydrogen with a silylating agent. The ease of reaction for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. This high reactivity makes phenols excellent candidates for silylation.

Mechanism of Silylation with BSTFA The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . It is a powerful silyl donor with the significant advantage that its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the analysis.[1] The reaction proceeds via a nucleophilic attack (SN2 type) from the phenolic oxygen onto the silicon atom of the silylating agent.[8]

The diagram below illustrates the silylation of this compound with BSTFA.

Caption: Silylation of this compound with BSTFA.

Detailed Application Protocol

This protocol provides a self-validating system for the derivatization and analysis of this compound. Adherence to these steps ensures reproducible and accurate results.

Required Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) catalyst. (Note: The TMCS catalyst can increase the reactivity of BSTFA and is recommended for achieving complete derivatization rapidly.[9])

  • Solvent: Acetone or Pyridine (Anhydrous, GC grade). Acetone is an excellent choice as it can accelerate the reaction significantly.[10]

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 2,4,6-Trichlorophenol or a deuterated analog.

  • Equipment:

    • Autosampler vials with PTFE-lined caps (2 mL)

    • Microsyringes

    • Vortex mixer

    • Heating block or oven capable of maintaining 60-75 °C

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

Experimental Workflow

The overall analytical process is streamlined for efficiency and robustness.

Caption: Overall workflow for GC-MS analysis via silylation.

Step-by-Step Derivatization Procedure
  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in acetone).

    • From the stock, prepare a working standard or use your sample extract at a concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

    • Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

    • (Optional) Add 10 µL of the internal standard solution.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (+1% TMCS) to the vial. The large excess of the derivatizing agent ensures the reaction goes to completion.

    • Immediately cap the vial tightly to prevent loss of volatile components and ingress of moisture. Silylating reagents are highly sensitive to water.[2]

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 60 °C for 30 minutes . (Note: While some reactions are near-instantaneous at room temperature[10], heating ensures complete derivatization for a robust method, especially if trace amounts of water are present.)

  • Analysis:

    • Allow the vial to cool to room temperature before placing it in the GC autosampler tray.

    • Inject 1 µL of the derivatized sample into the GC-MS system. The derivatives are generally stable, but analysis within 24 hours is recommended for best results.

GC-MS Instrumental Parameters & Expected Results

The following parameters provide a validated starting point for analysis. Optimization may be required based on your specific instrumentation.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard high-performance GC system.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneA robust, low-polarity column ideal for separating a wide range of derivatized, non-polar compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the TMS-ether derivative without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good separation from solvent and byproducts while ensuring elution of the target analyte.
MS System Agilent 5977 or equivalent single quadrupoleReliable and sensitive mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
MS Source Temp. 230 °CStandard source temperature to maintain cleanliness and prevent condensation.
MS Quad Temp. 150 °CStandard quadrupole temperature for stable mass filtering.
Acquisition Mode Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative analysis.[11]
Expected Mass Spectrum
  • Molecular Weight of this compound: 196.5 g/mol

  • Molecular Weight of TMS-derivative: 196.5 - 1 (H) + 73 (TMS) = 268.5 g/mol

  • Molecular Ion (M+): A peak should be observed at m/z 268.

  • Key Fragment Ion (M-15)+: Loss of a methyl group from the TMS moiety, resulting in a strong peak at m/z 253.

  • Characteristic Silyl Fragment: A prominent ion at m/z 73, corresponding to the (CH₃)₃Si⁺ fragment, is a hallmark of TMS derivatives.

Method Performance

While specific performance metrics must be validated in your laboratory, the following table provides expected values for a well-optimized method based on similar phenolic compound analyses.[11]

Parameter Expected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
Precision (%RSD) < 10%
Recovery 90 - 110%

Conclusion

Direct GC-MS analysis of this compound is unreliable due to the polarity of the analyte. The silylation protocol detailed in this application note, utilizing BSTFA, provides a robust, rapid, and effective solution. By converting the phenol to its corresponding TMS-ether, this method significantly enhances volatility and thermal stability, leading to superior chromatographic performance. The result is a highly sensitive and reproducible analytical method suitable for the rigorous demands of research, quality control, and regulatory monitoring in the pharmaceutical and environmental sectors.

References

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Phenomenex, Inc. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Request PDF. (n.d.). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ResearchGate. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]

  • Karoum, F., Chuang, L. W., Eisler, F., & Calne, D. B. (1982). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]

  • Restek Corporation. (n.d.). GC Derivatization. Restek. [Link]

  • Kovács, A., Kende, A., & Kóbor, A. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Neh-Krawczyk, J., & Kladnik, A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]

  • ResearchGate. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity and accurate quantification critical for quality control and regulatory compliance. The developed method is suitable for routine analysis, impurity profiling, and stability testing. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic compound whose chemical structure presents a unique set of analytical challenges. The presence of a phenolic hydroxyl group, a trifluoromethyl group, and a chlorine atom on the benzene ring influences its polarity, acidity, and chromatographic behavior. Accurate and precise analytical methods are imperative to ensure the quality of this intermediate, as the presence of impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.

Reversed-phase HPLC is the technique of choice for the analysis of moderately polar to nonpolar compounds.[1] This application note describes a simple, isocratic RP-HPLC method with UV detection that effectively separates this compound from potential process-related impurities and degradation products.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and fundamental chromatographic principles.

Analyte Properties

A thorough understanding of the analyte's properties is the foundation of a robust HPLC method.[2]

  • Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While the experimental logP for this compound is not published, the logP of the related compound 4-chlorobenzotrifluoride is 3.7, suggesting that our analyte is a moderately hydrophobic molecule.[3] This hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where it will interact favorably with the nonpolar stationary phase.

  • UV Absorbance: The presence of the substituted benzene ring in this compound results in strong UV absorbance. Phenols typically exhibit a primary absorption band around 270-280 nm.[4] For the related compound 4-nitro-3-(trifluoromethyl)phenol, a UV maximum of 280 nm in an acidic medium has been reported.[5] Based on this, a detection wavelength in the range of 270-280 nm is expected to provide excellent sensitivity for the analysis.

Chromatographic Choices

Based on the analyte's properties, the following chromatographic parameters were selected:

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is the most common and versatile choice for reversed-phase HPLC due to its high hydrophobicity and retention capabilities for a wide range of analytes.[2] A standard C18 column with a particle size of 5 µm and dimensions of 4.6 x 150 mm provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid is employed.

    • Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic compounds.

    • Water is the weak solvent in the reversed-phase system.

    • Phosphoric acid is added to the mobile phase to adjust the pH to approximately 2.5-3.0. This ensures the complete suppression of the ionization of the phenolic hydroxyl group, leading to sharp, symmetrical peaks and stable retention times.

  • Detection: UV detection is selected due to the strong chromophore of the analyte. A detection wavelength of 275 nm is chosen as a starting point, which can be further optimized by examining the UV spectrum of a standard solution of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of 85% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing a suitable amount of the test material and dissolving it in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak area of the standard and the sample.

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by analyzing placebo samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Potential Impurities and Stability-Indicating Nature

The synthesis of halogenated and trifluoromethylated phenols can involve several steps, each with the potential to introduce impurities. Potential impurities in this compound may include:

  • Starting materials: Unreacted precursors from the synthesis. For example, if synthesized from 3,4-dichlorobenzotrifluoride, this could be a potential impurity.

  • Isomeric impurities: Positional isomers that may form during the synthesis.

  • Byproducts of side reactions: The trifluoromethyl group can be sensitive to strong bases, potentially leading to degradation products.

A well-developed HPLC method should be able to separate the main component from these potential impurities. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed under stress conditions do not co-elute with the main peak.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (ACN:H2O:H3PO4) System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sol Standard Solution (100 µg/mL) System_Suitability System Suitability (Standard Injections) Standard_Sol->System_Suitability Sample_Sol Sample Solution (~100 µg/mL) Sample_Injection Sample Injection Sample_Sol->Sample_Injection Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->System_Suitability System_Suitability->Sample_Injection Peak_Identification Peak Identification (Retention Time) Sample_Injection->Peak_Identification Peak_Integration Peak Integration (Area) Peak_Identification->Peak_Integration Calculation Calculation of Concentration Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is based on sound scientific principles and is suitable for implementation in quality control laboratories. The detailed protocol and discussion of method development rationale will aid researchers and drug development professionals in achieving accurate and reproducible results for this important chemical intermediate.

References

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

  • Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Wikipedia. 4-Chlorobenzotrifluoride. [Link]

  • ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. [Link]

  • RSC Publishing. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • RSC Publishing. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. [Link]

  • Google Patents. A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • PubMed Central. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. [Link]

  • Chemical Communications (RSC Publishing). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • PubMed Central. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

  • ResearchGate. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H 2 O 2 advanced oxidation processes. [Link]

  • ResearchGate. Why the UV-vis spectra of 3 chloro phenol changes. [Link]

  • Espacenet. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • PubChem. 4-Nitro-3-trifluoromethylphenol. [Link]

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Application Note: Regioselectivity and Protocols for Electrophilic Aromatic Substitution on 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for performing electrophilic substitution reactions on 3-Chloro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We delve into the theoretical underpinnings that govern the regioselectivity of these reactions, analyzing the competing electronic and steric effects of the hydroxyl, chloro, and trifluoromethyl substituents. This guide furnishes researchers with field-proven, step-by-step protocols for key transformations such as nitration and halogenation, explains the causal logic behind experimental design, and addresses the limitations of certain reaction classes, such as Friedel-Crafts, with this substrate.

Introduction: The Structural & Electronic Landscape

This compound is a highly functionalized aromatic building block. Its utility in drug development and materials science stems from the unique properties imparted by its three distinct substituents.[1] However, the successful functionalization of its aromatic ring via electrophilic aromatic substitution (SEAr) requires a nuanced understanding of the interplay between these groups. The reaction's rate and regioselectivity are not immediately obvious, being governed by a confluence of activating, deactivating, and directing influences.[2] This guide aims to deconstruct these factors to provide a predictive framework for synthesis.

Core Principles: Deconstructing Substituent Effects

The outcome of any electrophilic attack on the this compound ring is a direct consequence of the electronic effects exerted by the existing substituents. These effects determine the nucleophilicity of the ring and stabilize or destabilize the cationic σ-complex (arenium ion) intermediate that forms during the reaction.

Analysis of Directing Effects

The three substituents—hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF3)—each impose their own regiochemical preferences.

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director .[3] Its activating nature arises from a strong electron-donating resonance effect (+M) that enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[4][5] This resonance stabilization is most pronounced for intermediates formed from attack at the ortho and para positions.

  • Chloro (-Cl) Group: Halogens like chlorine present a classic case of competing effects. While chlorine is electronegative and withdraws electron density through the sigma bonds (inductive effect, -I), it can donate a lone pair of electrons via resonance (+M).[6] The inductive effect is stronger, making the ring overall less reactive (deactivated) compared to benzene.[3] However, the resonance effect, which stabilizes the carbocation intermediate, is most effective at the ortho and para positions , making the chloro group an ortho, para-director.[6]

  • Trifluoromethyl (-CF3) Group: The -CF3 group is a potent deactivating group and a meta-director .[7] Its strong electron-withdrawing inductive effect (-I), caused by the three highly electronegative fluorine atoms, significantly reduces the ring's electron density and destabilizes the positively charged SEAr intermediate.[8][9] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.[10][11]

Predicting Regioselectivity: A Consensus of Effects

To predict the site of substitution, we must consider the combined influence of all three groups on the available positions (C2, C5, C6).

PositionRelation to -OHRelation to -ClRelation to -CF3Predicted Net Effect
C2 OrthoOrthoMetaActivated. Strong activation from -OH, weak resonance stabilization from -Cl. Meta to deactivating -CF3. Sterically hindered.
C5 MetaOrthoOrthoDeactivated. Meta to activating -OH. Ortho to deactivating -Cl and strongly deactivating -CF3. Highly unfavorable.
C6 OrthoParaMetaStrongly Activated. Strong activation from -OH, weak resonance stabilization from -Cl. Meta to deactivating -CF3. Sterically accessible.

Caption: Directing effects on this compound.

Experimental Protocols

Safety Precaution: this compound and its derivatives are hazardous materials. They can be harmful if swallowed, cause skin irritation, and serious eye damage.[12] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol: Nitration

This protocol is designed to favor mono-nitration at the C6 position. The use of a mixed acid system (HNO3/H2SO4) generates the highly electrophilic nitronium ion (NO2+).

Rationale for Experimental Choices:

  • Low Temperature (0-5 °C): The reaction is highly exothermic, and the substrate is strongly activated by the -OH group. Low temperatures are critical to prevent over-reaction (dinitration) and decomposition.[13]

  • Acetic Anhydride (Optional Co-solvent): In some cases, systems like acetic anhydride/nitric acid can provide a milder nitration, forming acetyl nitrate in situ, which can improve selectivity and reduce oxidative side reactions.[14]

  • Controlled Addition: Slow, dropwise addition of the nitrating agent ensures that the reaction temperature remains controlled and localized "hot spots" are avoided.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Concentrated Nitric Acid (HNO3, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice-water bath

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Dissolution: Dissolve 10.0 g of this compound in 50 mL of dichloromethane and add it to the flask. Cool the solution to 0 °C with stirring.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add 5.0 mL of concentrated H2SO4 to 5.0 mL of concentrated HNO3, keeping the mixture cool in an ice bath.

  • Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aging: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO3 solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, primarily 3-Chloro-6-nitro-4-(trifluoromethyl)phenol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G start Start: Setup Flask in Ice Bath dissolve Dissolve Substrate in DCM at 0°C start->dissolve react Dropwise Addition of Nitrating Mix (T < 5°C) dissolve->react prep_nitro Prepare Nitrating Mix (H₂SO₄ + HNO₃) prep_nitro->react age Stir for 1h at 0-5°C (Monitor by TLC) react->age quench Quench Reaction by Pouring onto Ice age->quench workup Aqueous Work-up: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash quench->workup dry Dry Organic Layer (MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify end Final Product: 3-Chloro-6-nitro-4- (trifluoromethyl)phenol purify->end

Caption: Workflow for the nitration of this compound.

Protocol: Bromination

Phenols are sufficiently activated to undergo halogenation without a Lewis acid catalyst.[13] Bromine in a polar solvent like acetic acid is a common and effective method.

Procedure:

  • Dissolve 5.0 g of this compound in 25 mL of glacial acetic acid in a flask.

  • In a dropping funnel, place a solution of 4.0 g of bromine (Br2) in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred phenol solution at room temperature.

  • Stir for 2 hours at room temperature after the addition is complete.

  • Pour the reaction mixture into 150 mL of cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Wash the combined organic extracts with water and saturated NaHCO3 solution, dry over MgSO4, and concentrate to yield the crude product, 6-Bromo-3-chloro-4-(trifluoromethyl)phenol.

  • Purify by column chromatography or recrystallization.

Limitations: Friedel-Crafts Reactions

Researchers should be aware that this compound is a poor substrate for traditional Friedel-Crafts alkylation or acylation reactions.[15][16]

Causality: The reaction is inhibited for two primary reasons:

  • Lewis Acid Coordination: The lone pairs on the phenolic oxygen act as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl3).[17] This forms a complex on the oxygen, which imparts a positive charge and strongly deactivates the entire aromatic ring towards further electrophilic attack.

  • Ring Deactivation: The ring is already substituted with two deactivating groups (-Cl and -CF3). The additional deactivation from the Lewis acid complexation effectively shuts down Friedel-Crafts reactivity.

Alternative strategies, such as a Fries rearrangement of an acylated phenol ester or using different catalytic systems, may be required to achieve C-alkylation or C-acylation.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Khan Academy. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Senior, A., Ruffell, K., & Ball, L. T. (2023). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386–394. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Chemical Reviews, 97(3), 757–786. Note: Full text may require subscription, abstract available on ResearchGate. Link provided is to a ResearchGate entry for the paper: [Link]

  • Toppr. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (U.S. Patent No. EP0004447A2). Google Patents.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Sodeoka, M., et al. (2017). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. Note: A specific article link was not found, but a related experimental procedure is cited at: [Link]

  • IshMath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. Retrieved from [Link]

  • CN110885298B. (n.d.). Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. Google Patents.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel-Crafts reaction of phenol. Retrieved from [Link]

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Application Note: Preparation of High-Purity Analytical Standards for 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol for the preparation, validation, and management of analytical standards for 3-Chloro-4-(trifluoromethyl)phenol. Tailored for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries, this document outlines best practices to ensure the accuracy, reliability, and integrity of quantitative analyses involving this compound. The protocols herein are grounded in established principles of analytical chemistry and align with international regulatory expectations for data quality.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a chloro and a trifluoromethyl group, imparts specific chemical properties that are leveraged in the development of targeted therapeutic agents and specialized pesticides. Accurate quantification of this compound is critical during synthesis, for impurity profiling, and in metabolic studies. The reliability of such analytical data is fundamentally dependent on the quality of the analytical standards used for calibration.

This application note provides a robust framework for the preparation of primary stock solutions, working standards, and calibration standards of this compound. It emphasizes the rationale behind procedural steps, ensuring that the prepared standards are not only accurate in concentration but also stable and fit for their intended analytical purpose.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and the preparation of stable solutions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 37900-81-5[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Appearance Solid[2]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[1]
pKa 8.39 ± 0.18 (Predicted)[2]

2.1. Safety Precautions

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling this compound. All weighing and initial dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Protocol for Preparation of a Primary Stock Solution (1 mg/mL)

The primary stock solution is the cornerstone of quantitative analysis. Its accurate preparation is therefore of utmost importance. This protocol describes the preparation of a 1 mg/mL primary stock solution.

3.1. Materials and Equipment

  • This compound (high purity, with a certificate of analysis)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (Class A, 10 mL)

  • Spatula and weighing paper/boat

  • Pipettes (calibrated)

  • HPLC-grade methanol

  • Amber glass vial with a PTFE-lined cap for storage

3.2. Step-by-Step Procedure

  • Equilibration: Allow the container of this compound and the solvent to equilibrate to room temperature before use to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh approximately 10 mg of this compound onto a weighing paper or boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Rinsing: Use a small amount of HPLC-grade methanol to rinse the weighing paper/boat, ensuring all of the compound is transferred into the flask.

  • Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the compound completely. Sonication may be used for a short period if necessary to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the compound and the volume of the flask. For example, if 10.05 mg was weighed, the concentration is 1.005 mg/mL.

  • Transfer and Storage: Transfer the primary stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution at 2-8°C, protected from light.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol is a common choice for phenolic compounds due to its good solvating power and compatibility with reversed-phase HPLC.[3]

  • Class A Volumetric Flask: The use of Class A glassware is critical for ensuring the accuracy of the final volume, which directly impacts the concentration calculation.

  • Amber Vial and Refrigerated Storage: Phenolic compounds can be susceptible to photodegradation and thermal degradation. Storing the solution in an amber vial at a reduced temperature helps to minimize these degradation pathways and prolong the stability of the standard.[4]

Preparation of Working and Calibration Standards

Working standards and calibration standards are prepared by serially diluting the primary stock solution.

4.1. Protocol for Serial Dilutions

  • Allow the primary stock solution to equilibrate to room temperature.

  • Use calibrated pipettes to perform serial dilutions with the appropriate solvent (typically the mobile phase used in the analytical method) to achieve the desired concentrations for your calibration curve.

  • Ensure thorough mixing at each dilution step.

Diagram of the Standard Preparation Workflow:

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working and Calibration Standards cluster_2 Analysis and Validation weigh 1. Accurately weigh This compound dissolve 2. Dissolve in Methanol in a Class A Volumetric Flask weigh->dissolve dilute 3. Perform Serial Dilutions with appropriate solvent dissolve->dilute Primary Stock Solution analyze 4. Analyze by HPLC/GC-MS dilute->analyze Calibration Standards validate 5. Validate according to ICH Q2(R2) guidelines analyze->validate

Caption: Workflow for the preparation and validation of analytical standards.

Quality Control and Validation of Analytical Standards

The integrity of an analytical standard must be verified. This is achieved through a validation process that demonstrates the standard is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which can be adapted for the validation of the prepared standards.[5][6]

5.1. Purity Confirmation

The purity of the this compound raw material should be confirmed using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

  • HPLC-DAD: Allows for the assessment of peak purity and the detection of any potential impurities.

  • GC-MS: Provides structural information for the main component and any impurities, confirming the identity of the compound.[2]

5.2. Concentration Verification

The concentration of the primary stock solution should be verified. This can be done by comparing its response to a previously validated in-house standard or a commercially available certified reference material (CRM), if available.

5.3. Stability Assessment

The stability of the primary stock solution and working standards should be evaluated over time to establish an appropriate expiry date. Stability studies should be conducted under the intended storage conditions (e.g., 2-8°C, protected from light).[9]

  • Protocol:

    • Analyze the freshly prepared standard to establish the initial concentration (time zero).

    • Store the standard under the defined conditions.

    • At specified time points (e.g., 1 week, 1 month, 3 months, etc.), re-analyze the standard.

    • Compare the results to the initial concentration. A common acceptance criterion is that the concentration should remain within ±2% of the initial value.

Application in Analytical Methods

The prepared analytical standards are now ready for use in the quantification of this compound in various sample matrices.

6.1. High-Performance Liquid Chromatography (HPLC)

A common analytical technique for phenolic compounds is reversed-phase HPLC with UV detection.[8]

  • Typical Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, such as formic or phosphoric acid, to control the ionization of the phenol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

6.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of halogenated phenols.[2][7]

  • Derivatization: Phenols can be derivatized to increase their volatility and improve their chromatographic behavior.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Detection: Mass spectrometry provides high selectivity and sensitivity.

Conclusion

The preparation of accurate and stable analytical standards is a critical prerequisite for reliable quantitative analysis. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers and analytical scientists can ensure the integrity of their data in the analysis of this compound. Adherence to these guidelines will contribute to the overall quality and robustness of drug development and chemical safety assessments.

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

  • ResearchGate. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResearchGate. (2009). Separation of some halogenated phenols by GC-MS. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • OSTI.gov. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

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Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Aryl Ethers

Aryl ethers are a cornerstone structural motif in medicinal chemistry and materials science. Their synthesis, therefore, is a critical process in the development of novel therapeutics and functional materials. The Williamson ether synthesis, a classic yet robust method, provides a reliable pathway for the formation of the aryl ether linkage (R-O-Ar). This document provides a detailed guide to the application of the Williamson ether synthesis for the alkylation of 3-chloro-4-(trifluoromethyl)phenol, a substrate of interest due to the unique electronic properties conferred by its chloro and trifluoromethyl substituents. These groups can significantly influence the biological activity and physicochemical properties of the resulting ether derivatives.

This guide is designed to provide both the theoretical underpinning and practical, actionable protocols for researchers. We will delve into the mechanistic nuances dictated by the electron-deficient nature of the starting phenol, provide optimized reaction conditions, and offer a comprehensive guide to product purification and characterization.

Reaction Mechanism and Strategic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Williamson_Mechanism

Causality Behind Experimental Choices for this compound:

  • Acidity of the Phenol: The presence of two strong electron-withdrawing groups (Cl and CF₃) significantly increases the acidity of the phenolic proton compared to phenol itself. This allows for the use of moderately strong bases like potassium carbonate (K₂CO₃) for efficient deprotonation, avoiding harsher conditions that could lead to side reactions.[3]

  • Nucleophilicity of the Phenoxide: While the electron-withdrawing groups increase acidity, they also decrease the nucleophilicity of the resulting phenoxide ion by delocalizing the negative charge. To compensate, the choice of solvent and temperature becomes critical to promote the desired SN2 reaction.

  • Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[4] Therefore, primary alkyl halides are the preferred electrophiles. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product (an alkene).[5]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the rate of the SN2 reaction. Protic solvents would solvate the phenoxide, reducing its nucleophilicity.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an alkyl ether of this compound.

Workflow

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)Fine powder, ≥99%Fisher Scientific
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeAcros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VWR Chemicals
Diethyl EtherACS GradeFisher Scientific
Saturated aqueous Sodium BicarbonateN/AIn-house prep.
Brine (Saturated aqueous NaCl)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica Gel230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).[3] The reaction is typically complete within 2-6 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3]

Characterization and Data Analysis

Confirmation of the desired aryl ether product can be achieved through a combination of spectroscopic techniques.

Table of Expected Spectroscopic Data for 1-chloro-2-(trifluoromethyl)-4-methoxybenzene:

TechniqueExpected Observations
¹H NMR Aromatic protons (3H, multiplet), methoxy protons (3H, singlet around 3.9 ppm).
¹³C NMR Aromatic carbons (including characteristic C-O, C-Cl, and C-CF₃ signals), methoxy carbon (around 56 ppm). The CF₃ carbon will appear as a quartet due to C-F coupling.[6]
¹⁹F NMR A singlet for the CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.[6][7]
IR Strong C-O-C stretching bands (asymmetric and symmetric) in the 1250-1050 cm⁻¹ region.[8][9] Aromatic C-H and C=C stretching will also be present.
Mass Spec. A molecular ion peak corresponding to the mass of the product. Fragmentation patterns may include cleavage of the alkyl group from the ether oxygen.[10]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Incomplete deprotonation. 2. Inactive alkyl halide. 3. Presence of water.1. Use a stronger base (e.g., NaH) in an appropriate solvent (e.g., THF), ensuring anhydrous conditions.[2] 2. Use a more reactive alkyl halide (I > Br > Cl). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Side reactions (e.g., elimination). 2. Incomplete reaction.1. Use a primary alkyl halide. If a secondary halide is necessary, use milder conditions (lower temperature).[4] 2. Increase reaction time or temperature moderately. Monitor by TLC.
Formation of Byproducts 1. C-alkylation of the phenoxide. 2. Elimination with secondary/tertiary halides.1. This is less common with electron-deficient phenols but can be minimized by using polar aprotic solvents. 2. Use a primary alkyl halide.

Safety and Handling Precautions

  • This compound: This compound is harmful if swallowed or in contact with skin and can cause severe skin and eye burns.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle with care in a fume hood.

  • Bases: Strong bases like sodium hydride are flammable solids and react violently with water. Handle under an inert atmosphere. Potassium carbonate is an irritant.

  • Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Williamson ether synthesis is a highly effective and versatile method for the preparation of aryl ethers from this compound. Careful consideration of the substrate's electronic properties, along with the appropriate choice of base, solvent, and alkylating agent, are paramount for a successful and high-yielding synthesis. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently employ this reaction in their synthetic endeavors.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • University of California, Davis. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023, October 28). Williamson ether synthesis.
  • The Williamson Ether Synthesis. (n.d.).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., Naghash, H. J., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2016). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article].
  • Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for [Journal Article].
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Beilstein Journals. (n.d.). Experimental details, characterization data of all products and copies of NMR spectra.
  • BenchChem. (2025, December). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Beilstein Journals. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes....
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  • MDPI. (n.d.). Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers.
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  • RSC Publishing. (n.d.). Chemical composition characterization of poly(vinylidene fluoride-chlorotrifluoroethylene)-based copolymers with F–H decoupled 1H NMR.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • Chemistry. (n.d.). IR spectrum: Ethers.
  • Chemistry. (n.d.). Ether Infrared spectra.

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Quantitative Analysis of 3-Chloro-4-(trifluoromethyl)phenol in Environmental Samples: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed framework for the quantitative analysis of 3-Chloro-4-(trifluoromethyl)phenol in various environmental matrices, including water and soil. This compound is an emerging contaminant of interest due to its potential persistence and toxicity, arising from its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide is designed for researchers, environmental scientists, and analytical chemists, offering in-depth protocols for sample collection, preparation, and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies presented are grounded in established principles of analytical chemistry and draw upon validated techniques for similar halogenated phenolic compounds.

Introduction: The Environmental Significance of this compound

Halogenated and trifluoromethylated phenols represent a class of compounds that are of increasing environmental concern. Their chemical stability, which makes them desirable for industrial applications, also contributes to their persistence in the environment. Chlorophenols, as a broad category, are recognized for their toxicity to aquatic life and potential for mutagenic and carcinogenic effects.[1] The presence of a trifluoromethyl group can further enhance the lipophilicity and environmental persistence of these molecules.

A related compound, 3-(trifluoromethyl)phenol, has been identified as a potent malodorous substance in drinking water, with an exceptionally low odor threshold of 13 ng/L, highlighting the potential for even trace amounts of such compounds to impact water quality.[2][3] While specific toxicological data for this compound is not as extensive, its structural similarity to other priority pollutants necessitates the development of robust and sensitive analytical methods for its monitoring in environmental compartments.

This application note details two primary analytical approaches for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly when coupled with a derivatization step to improve the volatility and chromatographic behavior of the analyte.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A reliable and widely accessible technique that can directly analyze the polar phenol without the need for derivatization.

The choice of methodology will depend on the specific laboratory instrumentation available, the required detection limits, and the complexity of the sample matrix.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective extraction and analysis methods.

PropertyValueReference
Chemical Formula C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [4]
CAS Number 35852-58-5[5]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 66°C at 13 mmHg[5]
pKa 7.09 ± 0.18 (Predicted)[5]
LogP 3.88[6]

The acidic nature of the phenolic hydroxyl group (pKa ≈ 7.09) is a key consideration for pH adjustments during sample extraction to ensure the analyte is in its neutral, more readily extractable form.[5]

Safety Precautions

This compound and its structural isomers are classified as hazardous substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the pure compound and concentrated solutions should be performed in a certified chemical fume hood.

GHS Hazard Statements for structurally similar compounds include:

  • Harmful if swallowed[4][7]

  • Causes severe skin burns and eye damage[4]

  • Causes skin and serious eye irritation[7]

  • May cause respiratory irritation[4]

Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Analytical Methodologies

This section provides detailed protocols for the analysis of this compound in water and soil samples.

Analysis of Water Samples

The recommended approach for aqueous samples is Solid-Phase Extraction (SPE) followed by either GC-MS or HPLC-UV analysis. SPE offers a robust method for the pre-concentration of the analyte and the removal of interfering matrix components.

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, quench with 50-100 mg of sodium sulfite or ascorbic acid per liter of sample.

  • Acidify the sample to a pH ≤ 2 with concentrated sulfuric or hydrochloric acid to preserve the analyte and ensure it is in its protonated form for efficient extraction.

  • Store samples at 4°C and extract within 7 days of collection.

The choice of SPE sorbent is critical for achieving high recovery. For a moderately polar and acidic compound like this compound, a polymeric reversed-phase sorbent, such as a styrene-divinylbenzene (SDB) or a hydrophilic-lipophilic balanced (HLB) polymer, is recommended. These sorbents provide high capacity and are stable across a wide pH range.[8]

Protocol:

  • Cartridge Conditioning: Condition a 200 mg/6 mL polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load 500 mL of the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analyte with 2 x 4 mL of a suitable organic solvent. A mixture of dichloromethane and acetone (1:1, v/v) or ethyl acetate is recommended.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC-UV analysis.

Workflow for Water Sample Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Water Sample Collection (500 mL, Amber Glass) Preservation Acidify to pH ≤ 2 Sample_Collection->Preservation SPE_Conditioning SPE Cartridge Conditioning (Methanol, DI Water) Preservation->SPE_Conditioning Sample_Loading Sample Loading (5-10 mL/min) SPE_Conditioning->Sample_Loading Washing Cartridge Washing (DI Water) Sample_Loading->Washing Drying Cartridge Drying (Vacuum) Washing->Drying Elution Elution (DCM/Acetone) Drying->Elution Concentration Concentration to 1 mL (Nitrogen Stream) Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Option 1 HPLC HPLC-UV Analysis Concentration->HPLC Option 2 Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the analysis of this compound in water samples.

Analysis of Soil and Sediment Samples

For solid matrices, a solvent extraction technique is employed to isolate the analyte from the sample. Ultrasonic-assisted extraction (UAE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are efficient methods.[9][10]

  • Collect soil or sediment samples in glass jars and store them at 4°C.

  • Prior to extraction, air-dry the samples and sieve them to remove large debris and ensure homogeneity. A particle size of <2 mm is recommended.

UAE utilizes high-frequency sound waves to enhance the extraction efficiency by disrupting the sample matrix and improving solvent penetration.[11]

Protocol:

  • Extraction: Weigh 10 g of the homogenized soil sample into a glass centrifuge tube. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Collection: Carefully decant the supernatant (the solvent extract) into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 1-4) on the soil pellet with a fresh 20 mL portion of the solvent mixture.

  • Combine and Concentrate: Combine the two solvent extracts and concentrate to 1 mL under a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is highly colored or contains significant co-extractives, a solid-phase extraction cleanup step using a silica or Florisil cartridge may be necessary.

  • The sample is now ready for analysis.

Workflow for Soil Sample Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Soil Sample Collection (Glass Jars) Homogenization Air Dry and Sieve (<2 mm) Sample_Collection->Homogenization Extraction Weigh 10 g of Soil Add 20 mL Acetone/Hexane Homogenization->Extraction Sonication Ultrasonic Extraction (30 min) Extraction->Sonication Centrifugation Centrifuge (3000 rpm, 10 min) Sonication->Centrifugation Decant Collect Supernatant Centrifugation->Decant Repeat_Extraction Repeat Extraction Decant->Repeat_Extraction Combine_Concentrate Combine and Concentrate to 1 mL Repeat_Extraction->Combine_Concentrate Cleanup SPE Cleanup (Optional) Combine_Concentrate->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Option 1 HPLC HPLC-UV Analysis Cleanup->HPLC Option 2 Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the analysis of this compound in soil samples.

Instrumental Analysis Parameters

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization of the phenolic hydroxyl group is highly recommended. This process replaces the active hydrogen with a non-polar group, which improves the analyte's volatility, thermal stability, and chromatographic peak shape, leading to enhanced sensitivity and accuracy.[12] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for phenols.[13]

Derivatization Protocol:

  • To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Mode Splitless, 1 µL at 250°C
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Expected Mass Fragments (for TMS derivative): Based on the structure of the silylated derivative, the expected key ions for SIM analysis would include the molecular ion (M+) and characteristic fragments resulting from the loss of methyl groups and the trifluoromethyl moiety. A full scan analysis of a standard is required to determine the exact fragmentation pattern and select the most abundant and selective ions for quantification and confirmation.

HPLC-UV Analysis

HPLC with UV detection offers a direct method for the analysis of this compound without the need for derivatization.

HPLC-UV Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 20 µL
Detection UV detector at a wavelength of approximately 280 nm (a UV scan of a standard should be performed to determine the optimal wavelength)

Method Validation and Quality Control

To ensure the reliability of the analytical results, a thorough method validation should be performed, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters include:

  • Linearity: A calibration curve should be established using a series of standards at a minimum of five concentration levels. A correlation coefficient (r²) of >0.995 is typically required.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally, for example, by analyzing a series of low-level spiked samples.

  • Accuracy and Precision: Assessed by analyzing replicate spiked matrix samples at different concentration levels. Accuracy is expressed as percent recovery, and precision as the relative standard deviation (RSD).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Typical Performance Data (Illustrative):

ParameterWater MatrixSoil Matrix
Linear Range 0.1 - 50 µg/L1 - 500 µg/kg
LOD 0.05 µg/L0.5 µg/kg
LOQ 0.1 µg/L1 µg/kg
Accuracy (Recovery) 85 - 110%80 - 115%
Precision (RSD) < 15%< 20%

Quality Control Practices:

  • Method Blanks: An analyte-free matrix sample carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with a known amount of the analyte to assess matrix effects on accuracy and precision.

  • Internal Standards: The use of a deuterated or structurally similar compound added to all samples, standards, and blanks can compensate for variations in extraction efficiency and instrument response.

Conclusion

The methodologies outlined in this application note provide a robust and reliable framework for the quantitative analysis of this compound in environmental water and soil samples. The choice between GC-MS with derivatization and HPLC-UV will be dictated by the specific requirements of the analysis, including sensitivity needs and available instrumentation. Proper method validation and the consistent implementation of quality control measures are paramount to ensuring the generation of high-quality, defensible data for the environmental monitoring of this emerging contaminant.

References

  • Chemsrc. This compound | CAS#:37900-81-5. Accessed January 30, 2026. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Accessed January 30, 2026. [Link]

  • MDPI. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Accessed January 30, 2026. [Link]

  • ResearchGate. Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain) | Request PDF. Accessed January 30, 2026. [Link]

  • PubMed. Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Accessed January 30, 2026. [Link]

  • MDPI. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Accessed January 30, 2026. [Link]

  • ResearchGate. Quality Control Criteria for Analysis of Organic Traces in Water. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Accessed January 30, 2026. [Link]

  • ResearchGate. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. July 5, 2022. [Link]

  • Hawach Scientific. Introduction and Method for Selecting SPE Cartridge. Accessed January 30, 2026. [Link]

  • PLOS One. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. Accessed January 30, 2026. [Link]

  • ALS Environmental. Determination of Phenols in Soils by HPLC. February 27, 2023. [Link]

  • PubMed Central. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. January 24, 2022. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Accessed January 30, 2026. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. This compound is a crucial building block in the development of various pharmaceuticals and agrochemicals.[1] However, its synthesis can be sensitive to reaction conditions. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and scalable method for synthesizing this compound involves the diazotization of 3-Chloro-4-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This two-step process, while conceptually straightforward, requires careful control over several parameters to prevent side reactions and maximize yield.

Synthesis_Workflow Start Starting Material: 3-Chloro-4-(trifluoromethyl)aniline Step1 Step 1: Diazotization (NaNO₂, H₂SO₄/H₂O, 0-5 °C) Start->Step1 Intermediate Arenediazonium Salt [Ar-N₂]⁺ HSO₄⁻ Step1->Intermediate Step2 Step 2: Hydrolysis (H₂O, Δ, Optional: CuSO₄ catalyst) Intermediate->Step2 Product_Crude Crude Product: This compound Step2->Product_Crude Step3 Step 3: Purification (Extraction, Distillation/Chromatography) Product_Crude->Step3 Final Pure Product Step3->Final

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during the synthesis. The questions are categorized by the stage of the reaction.

Part A: Starting Materials & Initial Setup

Question: My starting 3-Chloro-4-(trifluoromethyl)aniline has a dark color. How will this impact my reaction, and what is the best way to purify it?

Answer: The purity of the starting aniline is critical for a high-yielding reaction. Dark coloration often indicates the presence of oxidized impurities or polymeric side products. These impurities can interfere with the diazotization process by consuming the nitrous acid or by promoting the formation of tarry byproducts, especially during the subsequent heating (hydrolysis) step.

  • Causality: Aromatic amines are susceptible to air oxidation. The resulting impurities can act as radical scavengers or initiators, leading to unpredictable and often low-yielding reactions.

  • Recommended Action: Purification via vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is recommended. The purified aniline should be a light-colored solid. Store the purified material under an inert atmosphere (Nitrogen or Argon) and protected from light to prevent degradation.

Part B: The Diazotization Step

Question: What are the most critical parameters to control during the diazotization of 3-Chloro-4-(trifluoromethyl)aniline?

Answer: The formation of the arenediazonium salt is arguably the most sensitive step. Success hinges on three key parameters:

  • Temperature: The reaction must be maintained between 0 and 5 °C. Arenediazonium salts are thermally unstable.[2] Above 5-10 °C, the diazonium group can prematurely decompose, evolving nitrogen gas and leading to the formation of unwanted side products, including tar.[3][4]

  • Acid Concentration: The reaction is performed in a strong aqueous acid, typically sulfuric acid or hydrochloric acid. The acid serves two primary roles: it protonates the nitrous acid precursor (sodium nitrite) to form the active nitrosating agent (N₂O₃ or H₂ONO), and it stabilizes the resulting diazonium salt. An insufficient amount of acid will lead to incomplete diazotization and potential side reactions, such as the coupling of the diazonium salt with the unreacted parent aniline to form a diazoamino compound (a triazene). A general rule is to use at least 2.5-3 equivalents of acid relative to the aniline.

  • Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and sub-surface to the acidic aniline solution. This ensures that nitrous acid is generated in situ and reacts immediately without accumulating, which could lead to decomposition. A rapid addition can cause localized heating and a spike in nitrous acid concentration, promoting side reactions.

Question: I observed the evolution of a brown gas and a significant darkening of my reaction mixture during the sodium nitrite addition, even at low temperatures. What happened?

Answer: The evolution of brown gas (NO₂) indicates a side reaction or decomposition. This is typically caused by an excess of nitrous acid or localized warming.

  • Mechanism: An excess of nitrous acid (HNO₂) can disproportionate, especially if the temperature rises locally, leading to the formation of nitric oxide (NO), which is then oxidized by air to nitrogen dioxide (NO₂).

  • Troubleshooting:

    • Verify Stoichiometry: Ensure you are using a slight molar excess (e.g., 1.02-1.05 equivalents) of sodium nitrite, but no more.

    • Improve Agitation: Ensure vigorous stirring to dissipate localized heat from the exothermic reaction and to quickly disperse the added nitrite.

    • Slow Down Addition: Reduce the rate of nitrite addition significantly.

    • Starch-Iodide Test: Use potassium iodide-starch paper to monitor for the presence of excess nitrous acid. A persistent blue-black color indicates an excess. The test should be slightly positive only at the very end of the addition.

Diazotization_Parameters center Diazotization Success temp Temperature (0-5 °C) center->temp acid Acid Molarity (>2.5 eq.) center->acid nitrite NaNO₂ Addition (Slow, Sub-surface) center->nitrite temp_good Stable Diazonium Salt temp->temp_good Correct temp_bad Premature Decomposition (N₂ loss) Tarry Byproducts temp->temp_bad Too High acid_good Full Protonation Salt Stabilization acid->acid_good Correct acid_bad Incomplete Reaction Azo Coupling acid->acid_bad Too Low nitrite_good Controlled Reaction nitrite->nitrite_good Correct nitrite_bad NO₂ Evolution Side Reactions nitrite->nitrite_bad Too Fast

Caption: Critical parameters influencing the success of the diazotization reaction.

Part C: The Hydrolysis Step

Question: My overall yield is very low, and I suspect the issue is during the hydrolysis of the diazonium salt. What are the common pitfalls?

Answer: Low yield during hydrolysis is a frequent issue and is almost always related to temperature control and competing side reactions. Once the diazonium salt is formed, it must be carefully converted to the phenol.

  • Problem 1: Tarry Byproducts: The most common issue is the formation of black, insoluble tar. This is often due to azo-coupling, where the highly electrophilic diazonium cation attacks an electron-rich aromatic ring (like the phenol product itself or unreacted aniline) to form brightly colored and often polymeric azo compounds.

    • Solution: The hydrolysis is best performed by adding the cold diazonium salt solution to a separate vessel of boiling, slightly acidic water (or a dilute sulfuric acid solution). This ensures that any diazonium salt entering the hot solution decomposes immediately to the phenol, keeping its steady-state concentration too low for significant coupling to occur. Do NOT simply warm the entire pot of the diazonium salt solution, as this maximizes the opportunity for side reactions.

  • Problem 2: Formation of Aryl Halide: The trifluoromethyl group is strongly electron-withdrawing, which can make the diazonium salt more susceptible to substitution by other nucleophiles present in the solution, such as the chloride counter-ion if HCl was used.

    • Solution: Using sulfuric acid for the diazotization is generally preferred as the bisulfate anion (HSO₄⁻) is much less nucleophilic than chloride (Cl⁻), minimizing the formation of the chloro-substituted byproduct.

  • Problem 3: Incomplete Reaction: The hydrolysis requires sufficient heat to proceed at a reasonable rate.[5]

    • Solution: Ensure the receiving vessel is at a rolling boil. After the addition is complete, maintain the boil for an additional 15-30 minutes to ensure all the diazonium salt has been hydrolyzed.

Question: What is the purpose of adding copper(II) sulfate to the hydrolysis reaction?

Answer: While not always required, the addition of a copper catalyst, such as copper(II) sulfate, can facilitate a smoother and sometimes higher-yielding decomposition of the diazonium salt to the phenol.[5] This is mechanistically related to the Sandmeyer reaction, where copper(I) is the active catalyst. In this context, copper(II) can be reduced in situ or can help suppress the formation of certain byproducts. It is particularly useful if you are experiencing issues with tar formation.

Part D: Product Isolation and Purification

Question: What is the most effective method for isolating and purifying the final this compound product?

Answer: The crude product is typically an oily or dark solid within the aqueous reaction mixture.

  • Isolation: After cooling the reaction mixture, the product can be isolated by steam distillation or solvent extraction .

    • Steam Distillation: This is an excellent method for purification. The phenol is volatile with steam and will co-distill, leaving non-volatile tars and inorganic salts behind. This often yields a product of high purity directly.

    • Solvent Extraction: Extract the cooled aqueous mixture with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Multiple extractions will be necessary.

  • Purification:

    • Base Wash: After extraction, wash the combined organic layers with a weak base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Final Purification: The resulting crude material can be further purified by vacuum distillation or column chromatography on silica gel. Given the product is a solid at room temperature, recrystallization is also a viable option.

Section 3: Optimized Experimental Protocol

This protocol is a self-validating system for experienced lab personnel. Adherence to the described parameters is crucial for success.

Protocol 1: Synthesis of this compound

Step A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Chloro-4-(trifluoromethyl)aniline (1.0 eq) with a 20% v/v aqueous sulfuric acid solution (using ~3.0 eq H₂SO₄).

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise via the dropping funnel to the aniline suspension over 60-90 minutes. CRITICAL: Ensure the internal temperature does not exceed 5 °C. The mixture should become a clear, pale yellow solution upon completion.

  • Continue stirring for an additional 20 minutes at 0-5 °C. A slight positive test on KI-starch paper should be observed. If not, add a very small amount of additional nitrite solution until a faint positive test persists for 5 minutes.

Step B: Hydrolysis

  • In a separate, larger flask equipped for distillation (if performing steam distillation) or with a reflux condenser, bring a 10% v/v aqueous sulfuric acid solution to a vigorous boil. The volume should be sufficient to dilute the diazonium salt solution approximately 5- to 10-fold.

  • Slowly add the cold diazonium salt solution from Step A to the boiling acid solution. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to heat the mixture for 30 minutes to ensure complete hydrolysis.

  • Cool the mixture to room temperature. The crude product may appear as a dark oil or solid.

Step C: Purification

  • Extract the cooled reaction mixture with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/toluene).

Section 4: Data Summary

The following table provides typical parameters and expected outcomes for this synthesis. Actual results may vary based on scale and specific lab conditions.

ParameterRecommended ValueRationale
Aniline Purity >98%Prevents side reactions and tar formation.
Diazotization Temp. 0–5 °CEnsures stability of the diazonium salt intermediate.[2]
H₂SO₄ Stoichiometry 2.5–3.5 equivalentsEnsures complete reaction and stabilizes the diazonium salt.
NaNO₂ Stoichiometry 1.02–1.05 equivalentsProvides a slight excess to drive the reaction to completion.
Hydrolysis Temp. >100 °C (Boiling)Promotes rapid hydrolysis and minimizes azo coupling.[5]
Expected Yield 65–85%Realistic yield range after purification for a well-executed reaction.

References

  • Zhong, et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 3-aminobenzotrifluoride. PrepChem.com. Available at: [Link]

  • Chem-Impex (n.d.). 3-Chloro-4-(trifluoromethoxy)phenol. Chem-Impex. Available at: [Link]

  • De La Fuente, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]

  • Chemistry LibreTexts (2023). Making an Azo Dye from Phenol. Chemistry LibreTexts. Available at: [Link]

  • Patsnap (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. Available at: [Link]

  • Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Available at: [Link]

  • Scribd (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis. Scribd. Available at: [Link]

  • Google Patents (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
  • African Rock Art (n.d.). 3-Chloro-4-(trifluoromethoxy)phenol. African Rock Art. Available at: [Link]

  • Google Patents (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • Google Patents (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol. Google Patents.
  • Google Patents (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents.
  • Anadis (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Anadis. Available at: [Link]

  • Chemical Review and Letters (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Available at: [Link]

  • Google Patents (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • jOeCHEM (2020). Making Phenols Using Diazotization & Arenediazonium Ions. YouTube. Available at: [Link]

Sources

Technical Support Center: Nitration of Chlorotrifluoromethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of chlorotrifluoromethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating side reactions.

I. Understanding the Core Reaction: Regioselectivity

Before delving into side reactions, it's crucial to understand the directing effects of the substituents on the benzene ring. In chlorotrifluoromethylbenzene, we have two substituents to consider:

  • -Cl (Chloro group): An ortho, para-director, but deactivating due to its inductive electron-withdrawing effect, which is stronger than its resonance electron-donating effect.[1]

  • -CF3 (Trifluoromethyl group): A meta-director and a strong deactivator due to its powerful electron-withdrawing inductive effect.[2]

The interplay of these effects dictates the position of the incoming nitro group (-NO2). The trifluoromethyl group strongly deactivates the entire ring, making the reaction slower than the nitration of benzene.[2] The chlorine atom, while also deactivating, directs the electrophile to the ortho and para positions relative to itself. However, the potent meta-directing influence of the -CF3 group is a significant factor. For 1-chloro-4-(trifluoromethyl)benzene, the primary product is 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

II. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most common side reactions encountered during the nitration of chlorotrifluoromethylbenzene and provides actionable troubleshooting steps.

Q1: My reaction is producing a significant amount of dinitrated byproducts. How can I improve the selectivity for mononitration?

A1: The formation of dinitro compounds is a common issue, especially under harsh reaction conditions. The initial nitro group is a strong deactivator, making the second nitration more difficult but not impossible, particularly if the temperature is too high or the reaction time is too long.[3]

Causality & Mitigation:

  • Temperature Control: The rate of nitration is highly sensitive to temperature. Exceeding the optimal temperature range significantly increases the likelihood of over-nitration. For many nitrations, temperatures are kept low, sometimes even below 0°C, to control the reaction rate and improve selectivity.[4]

    • Protocol: Maintain a strict temperature protocol. For instance, a reaction might be initiated at 0-5°C and then allowed to slowly warm to room temperature. A continuous flow setup can offer superior temperature control compared to a batch reactor.[5]

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating mixture (concentrated nitric and sulfuric acids) can drive the reaction towards dinitration.

    • Protocol: Carefully control the molar ratio of the nitrating agent to the chlorotrifluoromethylbenzene. A slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid is often sufficient.

  • Reaction Time: Prolonged reaction times can lead to the formation of di- and poly-nitro compounds.

    • Protocol: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired mononitro product.[6]

Data Summary: Temperature Effects on Nitration

TemperatureOutcome
< 50°CFavors mononitration of benzene.[7][8]
> 55°CIncreased formation of dinitrobenzene.[9]
100°CRequired for further nitration of nitrobenzene.[3]
Q2: I'm observing the formation of undesired isomers. What factors influence the regioselectivity, and how can I control them?

A2: The formation of multiple isomers is a result of the competing directing effects of the chloro and trifluoromethyl groups. While the primary isomer is expected, other isomers can form in smaller quantities.

Causality & Mitigation:

  • Steric Hindrance: The bulkiness of the substituents can influence the position of the incoming nitro group. Attack at the ortho position to a substituent can be sterically hindered.[10]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, which in turn can affect the regioselectivity.[11]

  • Catalyst Choice: While the classic nitrating mixture is nitric acid and sulfuric acid, alternative catalysts can offer different selectivities. For example, heteropoly acid ionic liquids have been explored for cleaner nitration reactions.[12]

Experimental Workflow for Optimizing Regioselectivity

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Analysis A Charge Reactor with Chlorotrifluoromethylbenzene and Solvent B Cool to Desired Temperature (e.g., 0°C) A->B D Add Nitrating Mixture Slowly to the Reactor B->D Controlled Addition C Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) C->D E Maintain Temperature and Stir for a Set Time F Monitor Progress by TLC or GC E->F G Quench Reaction (e.g., with Ice-water) F->G Reaction Complete H Extract with Organic Solvent G->H I Analyze Isomer Ratio by GC-MS or NMR H->I

Caption: Workflow for optimizing nitration regioselectivity.

Q3: My reaction is sluggish, and the yield is low. What could be the reasons?

A3: Low yields can be attributed to several factors, including insufficient activation of the nitrating agent, impurities in the starting materials, or product loss during workup.

Causality & Mitigation:

  • Water Content: The presence of water in the reaction mixture can deactivate the nitrating agent by reacting with the nitronium ion (NO2+), the active electrophile.[4]

    • Protocol: Use concentrated (anhydrous grade) nitric and sulfuric acids. Ensure all glassware is thoroughly dried before use.

  • Purity of Starting Materials: Impurities in the chlorotrifluoromethylbenzene can lead to unwanted side reactions and lower the yield of the desired product.[4]

    • Protocol: Verify the purity of your starting material using appropriate analytical techniques like GC-MS or NMR spectroscopy.

  • Inefficient Workup: Product can be lost during the extraction and purification steps.

    • Protocol: Optimize the workup procedure. This may involve adjusting the pH during extraction or using different solvents. Purification of isomers can be challenging due to similar physical properties. Techniques like fractional crystallization or chromatography may be necessary.[13][14]

III. Frequently Asked Questions (FAQs)

Q: What is the mechanism of nitration? A: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[9][15] The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO2+).[7][16]

  • Electrophilic Attack: The electron-rich pi system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17][18]

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and forming the nitrobenzene product.[17][18]

Mechanism of Electrophilic Aromatic Nitration

Caption: The three key steps in the nitration of an aromatic ring.

Q: What analytical techniques are best for monitoring the reaction and characterizing the products? A: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of the starting material and the appearance of products. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can quantify the relative amounts of different isomers.[19]

  • High-Performance Liquid Chromatography (HPLC): Another powerful tool for monitoring reaction progress and purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the products and confirming the position of the nitro group on the aromatic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the nitro functional group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Q: Are there greener alternatives to the traditional nitrating mixture? A: Yes, research is ongoing to develop more environmentally friendly nitration methods to reduce the use of corrosive acids and the formation of hazardous byproducts.[20][21] Some alternatives include:

  • Solid acid catalysts: Zeolites and other solid acids can be used to facilitate the nitration reaction, often with improved selectivity and easier separation.

  • Ionic liquids: These have been investigated as both solvents and catalysts for nitration, sometimes offering cleaner reaction profiles.[12]

  • Nitrogen dioxide (NO2) with an oxidant: This approach can avoid the need for strong acids.

IV. References

  • Army, D. E. (1983). High performance liquid chromatographic determination of 2,4,6-trinitrotoluene, hexahydro-1,3,5-trinitro-1,3,5-triazine, and N-methyl-N,2,4,6-tetranitroaniline in munitions wastewater. Journal of Chromatography A, 261, 247-253.

  • SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.

  • Chemistry Steps. Nitration of Benzene.

  • BenchChem. A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.

  • Török, B., et al. (2021). Greener approaches to aromatic nitration: A review. Green Chemistry, 23(13), 4684-4713.

  • BenchChem. Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride.

  • University of Illinois Springfield. Substituent Effects in Electrophilic Aromatic Substitution.

  • U.S. Environmental Protection Agency. (1990). Methods for the Determination of Organic Compounds in Drinking Water.

  • Chemguide. The Nitration of Benzene.

  • BenchChem. Regioselectivity in the Nitration of Halogenated Toluenes: An In-depth Technical Guide.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • Google Patents. (2012). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.

  • Chemistry LibreTexts. (2023). The Nitration of Benzene.

  • Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity.

  • Wikipedia. 4-Chlorobenzotrifluoride.

  • PubMed. (2012). Regioselectivity in the nitration of dialkoxybenzenes.

  • Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.

  • Google Patents. (1968). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.

  • ResearchGate. Nitration of trifluoromethyl benzene.

  • NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

  • University of Southampton. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.

  • Google Patents. (1985). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

  • National Institute for Occupational Safety and Health. NIOSH Manual of Analytical Methods (NMAM) 1026.

  • Michael Evans. (2023). Nitration of Aromatic Compounds [Video]. YouTube.

  • Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds.

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.

  • Journal of the Chemical Society B: Physical Organic. (1970). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene.

  • MDPI. (2019). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.

  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?

Sources

Preventing C-alkylation vs O-alkylation in phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing C-Alkylation vs. O-Alkylation in Phenol Reactions

Status: Active Support Level: Tier 3 (Senior Application Scientist) System Context: Ambident Nucleophile Management

Diagnostic Decision Matrix

Before altering your reaction parameters, use this logic flow to identify the weak point in your current protocol. This diagram maps the kinetic vs. thermodynamic decisions that dictate the reaction trajectory.

PhenolSelectivity Start START: Reaction Outcome Check SolventCheck Check Solvent System Start->SolventCheck Protic Protic (ROH, H2O) Solvates Oxygen SolventCheck->Protic H-Bonding Aprotic Polar Aprotic (DMF, DMSO) 'Naked' Anion SolventCheck->Aprotic Dipolar BaseCheck Check Counter-Ion (Cation) SmallCat Small Cation (Li+, Na+) Tight Ion Pair BaseCheck->SmallCat LargeCat Large Cation (K+, Cs+) Loose Ion Pair BaseCheck->LargeCat ElectrophileCheck Check Electrophile Hardness SoftElec Soft Electrophile (Allyl/Benzyl Halides) ElectrophileCheck->SoftElec HardElec Hard Electrophile (Alkyl Sulfates/Iodides) ElectrophileCheck->HardElec ResultC RISK: C-Alkylation (Ring Substitution) Protic->ResultC O-shielding favors C-attack Aprotic->BaseCheck SmallCat->ElectrophileCheck ResultO SUCCESS: O-Alkylation (Ether Formation) LargeCat->ResultO Max O-Nucleophilicity SoftElec->ResultC Orbital Control HardElec->ResultO Charge Control

Caption: Logic flow for predicting regioselectivity based on reaction conditions. Green paths indicate optimal conditions for O-alkylation.

Troubleshooting Guide (FAQ & Solutions)

Issue 1: "I am using Allyl Bromide and getting significant C-alkylation (Claisen products)."

Diagnosis: Soft-Soft Interaction. Allyl and Benzyl halides are "soft" electrophiles. The carbon atoms on the phenol ring (ortho/para) are "soft" nucleophilic centers. If the oxygen is not sufficiently activated, orbital overlap dominates, leading to C-alkylation.

Corrective Protocol:

  • Switch Solvent: Move from THF or Acetone to DMF or DMSO .

  • The "Naked Anion" Fix: In polar aprotic solvents, the cation is solvated, but the phenoxide anion is not. This leaves the hard oxygen center "naked" and highly reactive, forcing it to react before the softer carbon centers can engage.

  • Validation: Monitor the reaction at lower temperatures (

    
     to RT). High heat promotes thermodynamic C-alkylation (Claisen rearrangement).
    
Issue 2: "My reaction is stalled, or yields are low despite using NaH."

Diagnosis: Tight Ion Pairing. While Sodium Hydride (NaH) is a strong base, the resulting Sodium phenoxide forms a tight ion pair in non-polar or moderately polar solvents (like THF). This "cages" the oxygen.

Corrective Protocol:

  • The Cesium Effect: Switch to Cesium Carbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7] The Cesium ion (

      
      ) has a large ionic radius and low charge density. It does not coordinate tightly with the phenoxide oxygen. This creates a "loose ion pair," effectively freeing the phenoxide for O-attack.
      
  • Add 18-Crown-6: If you must use Potassium (

    
    ), add a catalytic amount of 18-Crown-6 ether to sequester the 
    
    
    
    ion.
Issue 3: "I see O-alkylation, but also significant unreacted starting material."

Diagnosis: Hydrogen Bonding Shielding (Solvent Error). Are you using ethanol, methanol, or water? Protic solvents form strong hydrogen bonds with the phenoxide oxygen.[3] This solvation shell acts as a physical barrier, reducing nucleophilicity by orders of magnitude.

Corrective Protocol:

  • Strictly Anhydrous Aprotic Conditions: Use Acetonitrile (

    
    ) or DMF.
    
  • Self-Validating Step: Check your solvent bottles. If they are old, they may have absorbed atmospheric water. Use molecular sieves (3Å or 4Å) to dry the solvent.

Optimization Protocols

Protocol A: High-Fidelity O-Alkylation (The Cesium Standard)

Best for: Complex substrates, soft electrophiles (Allyl/Benzyl), or valuable intermediates.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
     concentration).
    
  • Base: Add

    
      (1.5 - 2.0 equivalents).
    
    • Why: Promotes loose ion pairing (See Ref 1).

  • Substrate: Add Phenol (1.0 equiv) and stir for 15-30 mins at Room Temp.

    • Observation: Look for color change (phenoxide formation often turns yellow/orange).

  • Electrophile: Add Alkyl Halide (1.1 - 1.2 equiv) dropwise.

  • Reaction: Stir at RT. Only heat to

    
     if absolutely necessary.
    
  • Self-Validation (QC):

    • TLC: The product spot should be less polar (higher

      
      ) than the starting phenol.
      
    • IR: Monitor disappearance of the broad -OH stretch (

      
      ).
      
Protocol B: Preventing C-Alkylation (The "Hard" Shift)

Best for: Substrates prone to nuclear alkylation (e.g., Resorcinol derivatives).

  • Solvent: DMSO (Dimethyl sulfoxide).[8]

    • Why: DMSO is the most powerful solvent for creating "naked" anions.

  • Base: KOtBu (Potassium tert-butoxide) or NaH .

  • Electrophile: Use Alkyl Sulfates or Alkyl Sulfonates (OTs/OMs) instead of Alkyl Iodides if possible.

    • Why: These are "harder" electrophiles than iodides, matching the "hard" oxygen center (HSAB Theory).

Comparative Data: Solvent & Base Effects[3][8][9]

The following table summarizes the impact of reaction conditions on the regioselectivity ratio (O:C).

VariableConditionPrimary OutcomeMechanistic Driver
Solvent Water / Alcohols C-Alkylation Risk H-bonding shields Oxygen (Nucleophilicity

).
Solvent DMF / DMSO O-Alkylation Cation solvation + Naked Anion (Nucleophilicity

).
Solvent TFE (Trifluoroethanol) Exclusive C-Alkylation Strong H-bond donor; blocks O-attack completely (Ref 2).
Base LiOH / NaOH Mixed / SlowTight ion pair reduces O-reactivity.
Base

High O-Selectivity Loose ion pair; "Soft" cation releases "Hard" anion.
Electrophile Alkyl Iodide Good O-AlkylationGood leaving group, but soft character requires aprotic solvent.
Electrophile Alkyl Tosylate Best O-Alkylation Harder electrophile matches Hard Oxygen.

Mechanistic Visualization: The "Naked Anion" Effect

This diagram illustrates why polar aprotic solvents are non-negotiable for preventing C-alkylation.

NakedAnion cluster_0 Protic Solvent (e.g., Ethanol) cluster_1 Aprotic Solvent (e.g., DMSO) Phenol1 Ph-O- C_Attack C-Product Phenol1->C_Attack O is blocked C-Attack Favored Solvent1 H-O-Et Solvent1->Phenol1 H-Bond Shielding Phenol2 Ph-O- O_Attack Ether Phenol2->O_Attack NAKED ANION O-Attack Favored Cation M+ Solvent2 DMSO Solvent2->Cation Solvates Cation

Caption: In protic solvents (left), H-bonds shield the oxygen, allowing C-alkylation. In aprotic solvents (right), the solvent sequesters the cation, leaving the oxygen 'naked' and reactive.

References

  • Parrish, J. P., et al. "Improved

    
     Promoted O-Alkylation of Phenols."[9][10] Synthetic Communications, vol. 29, no.[9] 24, 1999, pp. 4423–4431. 
    
  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003.
  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280.

  • Feringa, B. L., et al. "Catalytic Enantioselective Alkylation of Phenols." Chemical Reviews, vol. 119, no. 4, 2019.

Sources

Troubleshooting low purity of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-(trifluoromethyl)phenol Optimization

Topic: Troubleshooting Low Purity & Isolation Challenges Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Interactive Troubleshooting

Executive Summary: The "Ortho-Meta" Paradox

Low purity in This compound (CAS: 1000339-94-5) is rarely a result of random decomposition.[1][2][3] In 90% of cases, it stems from a specific regio-selectivity failure during synthesis or an analytical blind spot during isolation.[1][2]

The core challenge is structural: The hydroxyl group (-OH) directs electrophilic substitution to the ortho position (Position 2), while the trifluoromethyl group (-CF3) directs meta (also Position 2).[2][3] Consequently, direct chlorination of 4-(trifluoromethyl)phenol overwhelmingly yields the 2-chloro isomer, not the desired 3-chloro target.[1][2] If your purity is stalled at ~85%, you are likely co-purifying this regioisomer.[3]

This guide provides the protocols to detect, separate, and prevent this specific impurity profile.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My LC-MS shows a single peak >98%, but NMR indicates ~15% impurity. What is happening?

Diagnosis: You are experiencing "Isobaric Co-elution."[1][2][3] The 2-chloro and 3-chloro isomers have identical molecular weights (MW 196.[1][2][3]55) and nearly identical lipophilicity (logP ~2.8).[2][3] On standard C18 HPLC columns, they often co-elute perfectly.[3] The Fix:

  • Switch Stationary Phase: Abandon C18. Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1][2][3][4] The

    
     interactions and fluorine-fluorine selectivity of PFP phases can resolve the positional isomers based on the steric environment of the -CF3 group.[1][2][3]
    
  • Use 19F-NMR: This is the definitive identity check.[1][2][3] The -CF3 signal will shift significantly depending on whether the chlorine is ortho (Position 3) or meta (Position 2) to the trifluoromethyl group.[2][3]

Q2: I tried recrystallizing from Hexane/EtOAc, but the melting point is still depressed. Why?

Diagnosis: Formation of a Eutectic Solid Solution. The 2-chloro and 3-chloro isomers are structurally similar enough to pack into the same crystal lattice, forming a solid solution rather than excluding the impurity.[1][2][3] Standard recrystallization often fails here.[1][2][3] The Fix:

  • Derivatization Purification: Convert the crude phenol mixture to the acetate ester (using acetic anhydride). The acetates of the isomers often have vastly different boiling points (allowing distillation) or crystallinity.[3] Hydrolyze back to the phenol after separation.[3]

Q3: I am synthesizing this via chlorination of 4-(trifluoromethyl)phenol. How do I improve the yield of the 3-chloro isomer?

Diagnosis: Flawed Synthetic Route. Stop immediately. You are fighting thermodynamics. The -OH group activates the ortho position (Pos 2) far more strongly than the -CF3 group deactivates it.[1][2][3] You will always produce the 2-chloro isomer as the major product.[1][2][3] The Fix: Adopt the Sandmeyer Route (See Diagram 1). Start with 4-amino-2-chlorobenzotrifluoride (also known as 3-chloro-4-(trifluoromethyl)aniline).[1][2][3] The chlorine is already installed in the correct position before you form the phenol.[3]

Module 2: Visualizing the Chemistry

Figure 1: The Synthesis Decision Tree

This diagram illustrates why direct chlorination fails and validates the Sandmeyer route as the superior method for high purity.

SynthesisPathways Start1 Starting Material: 4-(Trifluoromethyl)phenol Route1 Route A: Direct Chlorination (Cl2 or NCS) Start1->Route1 Electrophilic Subst. Start2 Starting Material: 3-Chloro-4-(trifluoromethyl)aniline Route2 Route B: Sandmeyer Reaction (NaNO2/H2SO4 then H2O) Start2->Route2 Diazotization ProductMajor MAJOR PRODUCT: 2-Chloro-4-(trifluoromethyl)phenol (Undesired Ortho-Isomer) Route1->ProductMajor OH directs Ortho (Fast Kinetics) ProductMinor MINOR PRODUCT (<10%): This compound (Target Meta-Isomer) Route1->ProductMinor Steric hindrance (Slow Kinetics) Target TARGET PRODUCT: This compound (>98% Purity) Route2->Target Hydrolysis of Diazo (Retention of Regiochemistry)

Caption: Route A (Red) inevitably yields the wrong isomer due to electronic directing effects. Route B (Green) locks the chlorine position early, ensuring high isomeric purity.

Module 3: Validated Purification Protocols

If you must purify a mixture (e.g., from a commercial supplier), use these specific protocols.

Protocol A: pH-Controlled Differential Extraction

Principle: The 2-chloro isomer (ortho-Cl) is slightly more acidic (pKa ~7.[1][2][3]8) than the 3-chloro isomer (pKa ~8.[1][2][3]3) due to the stronger inductive effect of the closer chlorine atom, despite potential intramolecular H-bonding. We exploit this


pKa.[1][2][3][5]
StepActionMechanism
1 Dissolve crude mixture in Dichloromethane (DCM) .Solubilizes both isomers.
2 Extract with Sodium Phosphate Buffer (pH 7.8) .The pH matches the pKa of the 2-chloro impurity.
3 Discard the Aqueous Layer. The more acidic 2-chloro isomer preferentially ionizes and moves to the water phase.[2][3]
4 Extract Organic Layer with 1M NaOH .Ionizes the remaining (less acidic) 3-chloro target.[1][2][3]
5 Acidify the NaOH extract with HCl and filter precipitate.Recovers the enriched 3-chloro target.[1][2][3]
Protocol B: Analytical HPLC Method (Isomer Resolution)

Use this method to validate purity, as standard C18 methods will give false positives.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or equivalent.[2][3]

  • Dimensions: 150 x 4.6 mm, 2.6 µm particle size.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Methanol.[1][2][3][6]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to equilibrate)[1][2][3]

    • 2-15 min: 40% -> 70% B (Shallow gradient is critical)[1][2][3]

  • Detection: UV @ 280 nm.[1][2][3]

  • Expected Result: The 3-chloro isomer typically elutes after the 2-chloro isomer on PFP phases due to stronger interaction with the fluorine-rich stationary phase.[1][2][3]

Figure 2: Purification Workflow Logic

PurificationLogic Sample Crude Sample (Low Purity) Check Analytical Check: 19F NMR or PFP-HPLC Sample->Check Decision Isomer Contamination? Check->Decision RouteStandard Standard Recryst (Hexane/DCM) Decision->RouteStandard No (Chemical Impurities) RouteAdvanced Derivatization (Acetate Formation) Decision->RouteAdvanced Yes (Regioisomers) Distillation Fractional Distillation of Acetates RouteAdvanced->Distillation Hydrolysis Hydrolysis (NaOH/MeOH) Distillation->Hydrolysis Final Pure Target Hydrolysis->Final

Caption: Workflow for deciding between standard purification (for non-isomeric impurities) and derivatization (required for separating regioisomers).

References

  • National Institutes of Health (NIH). (2018).[1][2][3] Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved February 12, 2026, from [Link]

  • MDPI. (2022).[1][2][3] Purification of Chlorophenol Isomers by Stripping Crystallization. Processes. Retrieved February 12, 2026, from [Link][3]

  • PubChem. (n.d.).[1][2][3] 3-(Trifluoromethyl)phenol Compound Summary. Retrieved February 12, 2026, from [Link][3]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)phenol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by its chloro and trifluoromethyl substituents.[1] These groups modulate the reactivity of both the aromatic ring and the phenolic hydroxyl group, presenting unique challenges and opportunities in synthesis.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Section 1: General Synthetic Strategies & Reactivity Overview

The this compound scaffold offers two primary sites for modification: the phenolic hydroxyl group (O-H) and the aryl chloride (C-Cl). The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenol, making deprotonation easier. The aryl chloride is generally less reactive than corresponding bromides or iodides in cross-coupling reactions, often requiring more specialized catalyst systems.

Below is a diagram illustrating the primary reaction pathways available for this substrate.

G cluster_0 Core Substrate cluster_1 Reaction Pathways cluster_2 Derivative Classes A This compound B O-Alkylation / O-Arylation (Etherification) A->B R-X, Base C C-N Coupling (Buchwald-Hartwig Amination) A->C R2NH, Pd Catalyst, Ligand, Base D C-C Coupling (e.g., Suzuki-Miyaura) A->D R-B(OH)2, Pd Catalyst, Ligand, Base E Aryl Ethers B->E F Aryl Amines C->F G Biaryls D->G

Caption: Key synthetic pathways for modifying this compound.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for derivatizing the aryl chloride position. However, the relatively unreactive nature of aryl chlorides requires carefully optimized conditions.

FAQ 1: My Buchwald-Hartwig amination of this compound is failing or giving low yields. What should I investigate?

This is a common issue often related to catalyst selection and reaction setup. Aryl chlorides are challenging substrates for C-N coupling.

Answer: A low-yielding Buchwald-Hartwig reaction with this substrate typically points to one of four areas: (1) Inactive Catalyst System, (2) Inappropriate Base, (3) Oxygen Contamination, or (4) Unsuitable Solvent.

Troubleshooting Workflow:

Caption: Systematic troubleshooting for Buchwald-Hartwig amination reactions.

In-Depth Analysis & Protocol:

  • The Catalyst/Ligand System is Critical: Standard ligands like PPh₃ are often ineffective for aryl chlorides. You require bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the palladium center. The choice of ligand is paramount.[2][3]

    • Expertise: Ligands from the "Buchwald" family (e.g., XPhos, SPhos) or "Hartwig" family (e.g., Josiphos-type) are designed for this challenge. They possess steric bulk that favors the formation of a monoligated, 14-electron L1Pd(0) species, which is highly active in the oxidative addition of the C-Cl bond.[2]

  • Base Selection: The base must be strong enough to deprotonate the amine nucleophile but should not interfere with the catalyst or substrate.

    • Expertise: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] For sensitive substrates, stronger, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LHMDS) can be used. Avoid weaker bases like K₂CO₃ or Cs₂CO₃, which are typically insufficient for aryl chloride amination.

  • Atmosphere and Solvent Purity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Trustworthiness: Ensure your solvent is anhydrous and degassed. This can be achieved by sparging with argon or nitrogen for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions. All glassware should be oven or flame-dried. The reaction should be run under a positive pressure of an inert gas.[4]

Optimized Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the Pd-precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask, and purge with argon or nitrogen for 10 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or a G3 PrecatalystPPh₃ is not effective for aryl chlorides.[5] dba ligands are easily displaced.
Ligand None or PPh₃XPhos or RuPhosBulky, electron-rich ligands are required to activate the C-Cl bond.[3]
Base K₂CO₃NaOtBuA stronger base is needed to facilitate the reaction with less reactive amines.
Atmosphere AirInert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[4]
FAQ 2: I am attempting a Suzuki-Miyaura coupling with this compound, but the reaction is sluggish and gives significant amounts of starting material and boronic acid homocoupling.

Answer: This is another classic challenge with electron-deficient aryl chlorides. The key is to use a catalyst system that favors the cross-coupling pathway over side reactions.

In-Depth Analysis & Protocol:

  • Catalyst System Revisited: As with amination, the ligand is crucial. For Suzuki reactions, catalyst systems that promote rapid transmetalation and reductive elimination are needed.

    • Expertise: Systems like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6] The use of pre-formed palladium catalysts can also improve reproducibility.

  • Base and Solvent System: The base in a Suzuki reaction plays a key role in activating the boronic acid.

    • Expertise: A mixture of an aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄) with an organic solvent (e.g., toluene, dioxane, or THF) is standard.[7] The water is essential for the transmetalation step of the catalytic cycle. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ can be used, though they may be slower.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive.

    • Trustworthiness: Use fresh, high-quality boronic acid. If in doubt, you can sometimes improve results by adding the boronic acid in slight excess (1.1-1.5 equivalents).

Optimized Protocol: Suzuki-Miyaura Coupling

  • In a flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a strong base like K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Add a solvent mixture, such as toluene and water (e.g., 10:1 ratio).

  • Degas the mixture thoroughly with an inert gas.

  • Heat to 80-100 °C, monitoring by GC-MS.

  • Upon completion, cool, dilute with water, and extract with an organic solvent.

  • Purify via column chromatography or recrystallization.

Section 3: Troubleshooting Reactions at the Phenolic Hydroxyl Group

FAQ 3: My O-alkylation (Williamson ether synthesis) is incomplete, and I observe significant starting material even after prolonged reaction times.

Answer: Incomplete O-alkylation is often due to insufficient deprotonation of the phenol, a poorly reactive alkylating agent, or an inappropriate solvent.

In-Depth Analysis & Protocol:

  • Acidity and Base Choice: The trifluoromethyl group makes this phenol more acidic (pKa ≈ 7-8) than phenol itself (pKa ≈ 10). While this helps, a sufficiently strong base is still necessary for complete deprotonation to the phenoxide.

    • Expertise: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent like DMF or acetonitrile. For less reactive alkylating agents (e.g., alkyl chlorides), a stronger base like sodium hydride (NaH) may be required.

  • Alkylating Agent Reactivity: The reactivity order of alkyl halides is I > Br > Cl >> F.

    • Trustworthiness: If you are using an alkyl chloride and the reaction is slow, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) – this is known as the Finkelstein reaction.

  • Solvent Effects: A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is ideal. These solvents solvate the cation of the base (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[8]

Optimized Protocol: O-Alkylation

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add powdered, anhydrous K₂CO₃ (1.5-2.0 eq.).

  • Add the alkyl halide (1.1 eq.) and a catalytic amount of KI (0.1 eq.) if using an alkyl chloride or bromide.

  • Heat the mixture to 60-80 °C and monitor by TLC.

  • After the reaction is complete, pour the mixture into water and extract the ether product with a suitable solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Section 4: Purification and Analysis

FAQ 4: How do I effectively purify these highly fluorinated, halogenated derivatives?

Answer: Purification can be challenging due to the physical properties of these compounds.

  • Column Chromatography: These compounds are often non-polar. Standard silica gel chromatography with hexane/ethyl acetate or dichloromethane/hexane gradients is usually effective. Tailing can sometimes be an issue due to the acidic phenol; adding a small amount of acetic acid (0.1-1%) to the eluent can help if you are trying to purify the starting phenol.

  • Distillation: For liquid products, vacuum distillation can be a very effective purification method for removing non-volatile impurities like catalyst residues.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent method for achieving high purity.

  • Aqueous Workup: During workup, be aware that some fluorinated compounds can have significant solubility in organic solvents. Ensure thorough extraction. Washing with a dilute base (e.g., 1M NaOH) can remove unreacted starting phenol, but be cautious as some ether products may be base-sensitive.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura Reaction - Organic Chemistry Portal. [Link]

  • Phenol derivatives, process for preparation of the same and use thereof - Google P
  • Preparation of trifluoromethyl-substituted phenols and phenates - Google P
  • Suzuki-Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst - ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Chloro-4-(trifluoromethyl)phenol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount for downstream success and regulatory compliance.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with this compound?

The impurity profile of your sample will largely depend on its synthetic route and storage history. However, you can generally anticipate the following classes of impurities:

  • Isomeric Impurities: Synthesis of substituted aromatic rings can often lead to the formation of constitutional isomers (e.g., 2-Chloro-5-(trifluoromethyl)phenol or other positional isomers). These can be particularly challenging to remove due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials. For instance, if prepared via hydrolysis of a trifluoromethyl halobenzene, some of the initial halobenzene may remain.[3][4]

  • Reaction By-products: Incomplete reactions or side reactions can generate various by-products. For example, in syntheses involving diazotization followed by hydrolysis, azo-compounds or other substitution products might be formed.[1]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., toluene, dimethyl sulfoxide, alcohols) may be present.[5]

  • Degradation Products: Phenols can be susceptible to oxidation over time, especially if exposed to air and light, leading to colored impurities.

Q2: How do I choose the most effective purification method for my sample?

Selecting the right purification strategy depends on the physical state of your crude product, the nature of the impurities, the required final purity, and the scale of your experiment. The following decision tree provides a general framework.

G start Start: Crude This compound is_solid Is the crude material a solid? start->is_solid Check Physical State is_liquid Is the crude material a liquid or oil? start->is_liquid is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_liquid->distillation Yes high_purity_solid Need >99.5% purity or removing isomers? chromatography Preparative HPLC or Flash Chromatography high_purity_solid->chromatography Yes extraction Acid-Base Extraction (Initial Cleanup) high_purity_solid->extraction No (Consider pre-cleanup) high_purity_liquid Need >99.5% purity or removing isomers? high_purity_liquid->chromatography Yes high_purity_liquid->extraction No (Consider pre-cleanup) recrystallization->high_purity_solid distillation->high_purity_liquid extraction->start Process crude material first

Caption: Decision tree for selecting a purification method.

The following table summarizes the primary methods, their principles, and best-use cases.

Purification MethodUnderlying PrincipleBest For...Pros & Cons
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purifying thermally stable liquids or low-melting solids; removing non-volatile or highly volatile impurities.Pro: Excellent for large scales, effective for removing salts and baseline impurities. Con: Not effective for separating close-boiling isomers; risk of thermal degradation.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying solids with moderate to high initial purity (>85%); removing impurities with different solubility profiles.Pro: Can yield very high purity material, cost-effective. Con: Product loss in the mother liquor; finding a suitable solvent can be trial-and-error.[6]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on acidity.Initial cleanup to remove non-acidic or strongly acidic/basic impurities from the phenolic product.Pro: Simple, fast, and effective for gross separation. Con: Does not remove other phenolic impurities; requires use of solvents.
Chromatography Differential partitioning of components between a stationary and a mobile phase.Achieving very high purity (>99.5%); separating challenging mixtures like isomers.Pro: Highest resolution separation. Con: Can be expensive, time-consuming, and requires specialized equipment; solvent-intensive.

Troubleshooting Guides & Protocols

Q3: My compound is an oil/low-melting solid. How do I perform purification by vacuum distillation?

Vacuum distillation is the preferred method for purifying trifluoromethyl-substituted phenols that are liquid at or near room temperature.[3][4] The reduced pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure.

Causality: The trifluoromethyl group and chlorine atom increase the molecular weight of the phenol, raising its boiling point significantly compared to unsubstituted phenol. For example, the related isomer 2-chloro-4-(trifluoromethyl)phenol has a boiling point of 66°C at 13 mmHg.[7] Attempting to distill at atmospheric pressure (~200-220°C) would likely cause degradation.

  • System Setup: Assemble a clean, dry distillation apparatus. Use a short-path distillation head for small quantities to minimize product loss. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Safety First: Place the apparatus behind a safety shield. Wear appropriate personal protective equipment (PPE), as chlorofluorinated phenols can be harmful and cause severe skin burns.[8]

  • Charge the Flask: Add the crude this compound to the distilling flask along with a new magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once the target vacuum is reached and stable, begin heating the distillation flask using a heating mantle. Stir the contents to ensure even heat distribution.

  • Fraction Collection:

    • Collect any low-boiling solvent or volatile impurities as a "forerun" fraction in the first receiving flask.

    • As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable vapor temperature and the pressure.

    • Collect a final, higher-boiling "tail" fraction in a separate flask.

  • Purity Analysis: Analyze all collected fractions (forerun, main, and tail) by an appropriate method like Gas Chromatography (GC) or HPLC to determine their purity.[9]

Q4: My crude material is a solid. How do I purify it by recrystallization?

Recrystallization is a powerful technique for purifying solids. Its success hinges on selecting a solvent (or solvent system) in which the desired compound is very soluble when hot but poorly soluble when cold, while impurities are either highly soluble or insoluble at all temperatures.[10]

Causality: A slow cooling process allows the molecules of the target compound to selectively arrange themselves into a crystal lattice, excluding mismatched impurity molecules. The impurities remain dissolved in the cold solvent (mother liquor).

G cluster_0 Dissolution cluster_1 Filtration & Cooling cluster_2 Isolation & Drying A 1. Place crude solid in flask B 2. Add minimum amount of hot solvent A->B C 3. Heat until fully dissolved B->C D 4. Hot filter (if needed) to remove insolubles C->D Solution is clear? Skip to E E 5. Allow solution to cool slowly to RT D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals by vacuum filtration H 8. Wash crystals with a small amount of cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: Step-by-step workflow for a single-solvent recrystallization.

Choosing the right solvent is critical. The principle of "like dissolves like" is a good starting point. Given the polar phenolic group and the nonpolar halogenated aromatic ring, a solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is not) is often effective.

Solvent / SystemRationale & Use Case
Toluene or Xylene Good single solvent choice. The aromatic nature of the solvent will readily dissolve the compound when hot.
Hexane / Ethyl Acetate A common and effective solvent pair. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy, then reheat to clarify.[10]
Hexane / Benzene A patent for a related compound successfully used this system for recrystallization.[5] Note: Benzene is carcinogenic and should be handled with extreme caution in a fume hood.
Water Due to the polar phenol group, it may have some solubility in hot water, especially if the pH is slightly adjusted.[10]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for forming pure, large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Q5: How can I use liquid-liquid extraction for an initial cleanup?

Acid-base extraction is a highly effective method for separating phenols from non-acidic impurities.

Causality: As a phenol, this compound is weakly acidic (pKa ≈ 7-8). It will react with a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form a water-soluble phenolate salt. Neutral organic impurities will remain in the organic solvent. Stronger acids or bases are generally avoided to prevent unwanted side reactions.

G A 1. Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to a separatory funnel A->B C 3. Add aqueous NaHCO3 solution and shake gently B->C D 4. Separate the layers C->D E Organic Layer: Contains neutral impurities. (Discard) D->E F Aqueous Layer: Contains sodium salt of the desired phenol D->F G 5. Re-acidify aqueous layer with dilute HCl until pH < 2 F->G H 6. The phenol precipitates or forms an oil G->H I 7. Extract the phenol back into fresh organic solvent H->I J 8. Dry, filter, and concentrate the organic layer I->J K Purified Phenol (ready for further purification if needed) J->K

Caption: Workflow for purification using acid-base liquid-liquid extraction.

This procedure provides a partially purified product that can then be subjected to distillation or recrystallization to achieve higher purity.

References

  • Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Determination of Chlorophenols in w
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • 3-Chloro-4-(trifluoromethoxy)phenol. Chem-Impex.
  • Preparation of trifluoromethyl-substituted phenols and phenates...
  • Identification of 3-(trifluoromethyl)phenol as the malodorous compound...
  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520. PubChem.
  • Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Purification of alkylated phenols by melt crystallization.
  • 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL. ChemicalBook.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Determination of Chlorophenols and Alkylphenols in Water and Juice...
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PURIFICATION OF PHENOL.
  • Chlorophenols in Drinking-water.
  • HPLC Determination of Chlorophenols in W
  • Recrystallization. MIT Digital Lab Techniques Manual.
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols...
  • 3-Chloro-4-hydroxybenzotrifluoride. ChemicalBook.
  • 4-Fluoro-3-(trifluoromethyl)phenol. Tokyo Chemical Industry.
  • Method of separating components of phenols mixture by distillation.
  • 3-(Trifluoromethyl)phenol. PubChem.

Sources

Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Chloro-4-(trifluoromethyl)phenol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount for downstream success and regulatory compliance.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with this compound?

The impurity profile of your sample will largely depend on its synthetic route and storage history. However, you can generally anticipate the following classes of impurities:

  • Isomeric Impurities: Synthesis of substituted aromatic rings can often lead to the formation of constitutional isomers (e.g., 2-Chloro-5-(trifluoromethyl)phenol or other positional isomers). These can be particularly challenging to remove due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials. For instance, if prepared via hydrolysis of a trifluoromethyl halobenzene, some of the initial halobenzene may remain.[3][4]

  • Reaction By-products: Incomplete reactions or side reactions can generate various by-products. For example, in syntheses involving diazotization followed by hydrolysis, azo-compounds or other substitution products might be formed.[1]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., toluene, dimethyl sulfoxide, alcohols) may be present.[5]

  • Degradation Products: Phenols can be susceptible to oxidation over time, especially if exposed to air and light, leading to colored impurities.

Q2: How do I choose the most effective purification method for my sample?

Selecting the right purification strategy depends on the physical state of your crude product, the nature of the impurities, the required final purity, and the scale of your experiment. The following decision tree provides a general framework.

G start Start: Crude This compound is_solid Is the crude material a solid? start->is_solid Check Physical State is_liquid Is the crude material a liquid or oil? start->is_liquid is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_liquid->distillation Yes high_purity_solid Need >99.5% purity or removing isomers? chromatography Preparative HPLC or Flash Chromatography high_purity_solid->chromatography Yes extraction Acid-Base Extraction (Initial Cleanup) high_purity_solid->extraction No (Consider pre-cleanup) high_purity_liquid Need >99.5% purity or removing isomers? high_purity_liquid->chromatography Yes high_purity_liquid->extraction No (Consider pre-cleanup) recrystallization->high_purity_solid distillation->high_purity_liquid extraction->start Process crude material first

Caption: Decision tree for selecting a purification method.

The following table summarizes the primary methods, their principles, and best-use cases.

Purification MethodUnderlying PrincipleBest For...Pros & Cons
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purifying thermally stable liquids or low-melting solids; removing non-volatile or highly volatile impurities.Pro: Excellent for large scales, effective for removing salts and baseline impurities. Con: Not effective for separating close-boiling isomers; risk of thermal degradation.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying solids with moderate to high initial purity (>85%); removing impurities with different solubility profiles.Pro: Can yield very high purity material, cost-effective. Con: Product loss in the mother liquor; finding a suitable solvent can be trial-and-error.[6]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on acidity.Initial cleanup to remove non-acidic or strongly acidic/basic impurities from the phenolic product.Pro: Simple, fast, and effective for gross separation. Con: Does not remove other phenolic impurities; requires use of solvents.
Chromatography Differential partitioning of components between a stationary and a mobile phase.Achieving very high purity (>99.5%); separating challenging mixtures like isomers.Pro: Highest resolution separation. Con: Can be expensive, time-consuming, and requires specialized equipment; solvent-intensive.

Troubleshooting Guides & Protocols

Q3: My compound is an oil/low-melting solid. How do I perform purification by vacuum distillation?

Vacuum distillation is the preferred method for purifying trifluoromethyl-substituted phenols that are liquid at or near room temperature.[3][4] The reduced pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure.

Causality: The trifluoromethyl group and chlorine atom increase the molecular weight of the phenol, raising its boiling point significantly compared to unsubstituted phenol. For example, the related isomer 2-chloro-4-(trifluoromethyl)phenol has a boiling point of 66°C at 13 mmHg.[7] Attempting to distill at atmospheric pressure (~200-220°C) would likely cause degradation.

  • System Setup: Assemble a clean, dry distillation apparatus. Use a short-path distillation head for small quantities to minimize product loss. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Safety First: Place the apparatus behind a safety shield. Wear appropriate personal protective equipment (PPE), as chlorofluorinated phenols can be harmful and cause severe skin burns.[8]

  • Charge the Flask: Add the crude this compound to the distilling flask along with a new magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once the target vacuum is reached and stable, begin heating the distillation flask using a heating mantle. Stir the contents to ensure even heat distribution.

  • Fraction Collection:

    • Collect any low-boiling solvent or volatile impurities as a "forerun" fraction in the first receiving flask.

    • As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable vapor temperature and the pressure.

    • Collect a final, higher-boiling "tail" fraction in a separate flask.

  • Purity Analysis: Analyze all collected fractions (forerun, main, and tail) by an appropriate method like Gas Chromatography (GC) or HPLC to determine their purity.[9]

Q4: My crude material is a solid. How do I purify it by recrystallization?

Recrystallization is a powerful technique for purifying solids. Its success hinges on selecting a solvent (or solvent system) in which the desired compound is very soluble when hot but poorly soluble when cold, while impurities are either highly soluble or insoluble at all temperatures.[10]

Causality: A slow cooling process allows the molecules of the target compound to selectively arrange themselves into a crystal lattice, excluding mismatched impurity molecules. The impurities remain dissolved in the cold solvent (mother liquor).

G cluster_0 Dissolution cluster_1 Filtration & Cooling cluster_2 Isolation & Drying A 1. Place crude solid in flask B 2. Add minimum amount of hot solvent A->B C 3. Heat until fully dissolved B->C D 4. Hot filter (if needed) to remove insolubles C->D Solution is clear? Skip to E E 5. Allow solution to cool slowly to RT D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals by vacuum filtration H 8. Wash crystals with a small amount of cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: Step-by-step workflow for a single-solvent recrystallization.

Choosing the right solvent is critical. The principle of "like dissolves like" is a good starting point. Given the polar phenolic group and the nonpolar halogenated aromatic ring, a solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is not) is often effective.

Solvent / SystemRationale & Use Case
Toluene or Xylene Good single solvent choice. The aromatic nature of the solvent will readily dissolve the compound when hot.
Hexane / Ethyl Acetate A common and effective solvent pair. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy, then reheat to clarify.[10]
Hexane / Benzene A patent for a related compound successfully used this system for recrystallization.[5] Note: Benzene is carcinogenic and should be handled with extreme caution in a fume hood.
Water Due to the polar phenol group, it may have some solubility in hot water, especially if the pH is slightly adjusted.[10]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for forming pure, large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Q5: How can I use liquid-liquid extraction for an initial cleanup?

Acid-base extraction is a highly effective method for separating phenols from non-acidic impurities.

Causality: As a phenol, this compound is weakly acidic (pKa ≈ 7-8). It will react with a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form a water-soluble phenolate salt. Neutral organic impurities will remain in the organic solvent. Stronger acids or bases are generally avoided to prevent unwanted side reactions.

G A 1. Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to a separatory funnel A->B C 3. Add aqueous NaHCO3 solution and shake gently B->C D 4. Separate the layers C->D E Organic Layer: Contains neutral impurities. (Discard) D->E F Aqueous Layer: Contains sodium salt of the desired phenol D->F G 5. Re-acidify aqueous layer with dilute HCl until pH < 2 F->G H 6. The phenol precipitates or forms an oil G->H I 7. Extract the phenol back into fresh organic solvent H->I J 8. Dry, filter, and concentrate the organic layer I->J K Purified Phenol (ready for further purification if needed) J->K

Caption: Workflow for purification using acid-base liquid-liquid extraction.

This procedure provides a partially purified product that can then be subjected to distillation or recrystallization to achieve higher purity.

References

  • Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Determination of Chlorophenols in w
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • 3-Chloro-4-(trifluoromethoxy)phenol. Chem-Impex.
  • Preparation of trifluoromethyl-substituted phenols and phenates...
  • Identification of 3-(trifluoromethyl)phenol as the malodorous compound...
  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520. PubChem.
  • Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Purification of alkylated phenols by melt crystallization.
  • 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL. ChemicalBook.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Determination of Chlorophenols and Alkylphenols in Water and Juice...
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PURIFICATION OF PHENOL.
  • Chlorophenols in Drinking-water.
  • HPLC Determination of Chlorophenols in W
  • Recrystallization. MIT Digital Lab Techniques Manual.
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols...
  • 3-Chloro-4-hydroxybenzotrifluoride. ChemicalBook.
  • 4-Fluoro-3-(trifluoromethyl)phenol. Tokyo Chemical Industry.
  • Method of separating components of phenols mixture by distillation.
  • 3-(Trifluoromethyl)phenol. PubChem.

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and what are its primary causes with phenolic compounds?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[1]

For phenolic compounds, the primary causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between phenolic analytes and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[1][2]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the phenolic analytes or the column's silanol groups can lead to mixed ionization states and peak distortion.[1][3][4]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][2]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause peak tailing.[1]

  • Metal Chelation: Phenolic compounds with catechol or galloyl groups can chelate with metal ions present in the stationary phase, frits, or even the HPLC system itself, leading to peak distortion.[5][6][7]

Q2: Why are phenolic compounds particularly susceptible to peak tailing?

Phenolic compounds possess hydroxyl groups attached to an aromatic ring. These hydroxyl groups are weakly acidic and can lose a proton to become phenolate anions. This chemical property makes them prone to several interactions that cause peak tailing:

  • Silanol Interactions: The acidic hydroxyl group of phenols can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions are a form of secondary retention mechanism that can be quite strong, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[8]

  • Ionization Effects: The pKa of many phenolic compounds is in the range of 7-10. If the mobile phase pH is not properly controlled and is close to the pKa of the analyte, a mixture of the ionized (phenolate) and non-ionized (phenol) forms will exist. The two forms have different retention characteristics, which can lead to broad and tailing peaks.[8][9]

Q3: How does the mobile phase pH affect the peak shape of phenols?

The mobile phase pH is a critical parameter in the analysis of ionizable compounds like phenols.[9][10] For acidic compounds such as phenols, a low mobile phase pH (typically 2.5-3.5) is recommended.[11] At this low pH, the phenolic hydroxyl groups are protonated (non-ionized), and more importantly, the residual silanol groups on the silica surface are also protonated.[12][13] This suppression of ionization minimizes the undesirable secondary interactions between the analyte and the stationary phase, leading to more symmetrical peaks.[14][15]

Conversely, operating at a higher pH will cause the silanol groups to become deprotonated and negatively charged, leading to strong electrostatic interactions with any positively charged analytes and hydrogen bonding with polar compounds like phenols, which exacerbates peak tailing.[12]

Q4: What is the role of a "competing base" like triethylamine (TEA) in improving peak shape?

A competing base, such as triethylamine (TEA), is a mobile phase additive used to reduce peak tailing, particularly for basic compounds, but it can also be effective for some polar acidic compounds like phenols.[16] TEA works by interacting with the active silanol groups on the stationary phase.[16][17] The lone pair of electrons on the nitrogen atom of TEA has a strong affinity for the acidic silanol groups. By binding to these sites, TEA effectively "masks" them from interacting with the analyte molecules.[17] This reduces the secondary retention effects and results in more symmetrical peaks. However, with modern, high-purity silica columns (Type B), the use of competing bases is less common as these columns have a much lower concentration of active silanol groups.[14]

Systematic Troubleshooting Guide

When encountering peak tailing with phenolic compounds, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical sequence of steps to identify and resolve the issue.

Step 1: Initial Checks and Low-Hanging Fruit

Before making significant changes to your method, always check for simple, common problems:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase. A rule of thumb is to flush with at least 10-20 column volumes.

  • Extra-Column Volume: Inspect all tubing and connections between the injector and the detector. Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm ID).[11] Ensure all fittings are correctly made and there are no gaps.

  • Sample Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely overloading the column.[1]

  • Sample Solvent: The sample solvent should ideally be the same as the mobile phase. If a stronger solvent is used, it can cause peak distortion.[8]

Step 2: Mobile Phase Optimization

If the initial checks do not resolve the issue, the next step is to optimize the mobile phase.

Objective: To find the optimal mobile phase pH to suppress silanol interactions and ensure the analyte is in a single ionic state.

Methodology:

  • Prepare Aqueous Buffers: Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of each to a different value. A good starting range for phenols is between pH 2.5 and 4.0. Use an appropriate acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[11]

  • System Equilibration: Start with the lowest pH mobile phase. Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • Flush the System: Flush the HPLC system and column with the prepared mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.[11]

  • Inject Standard: Inject a standard solution of your phenolic analyte(s) and record the chromatogram.

  • Sequential Analysis: Incrementally increase the pH of the mobile phase, allowing for proper equilibration at each step, and inject the standard.

  • Data Analysis: Compare the tailing factor and resolution for each pH value to determine the optimum.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (As) for CatecholObservations
2.51.1Symmetrical peak
3.01.3Minor tailing observed
4.01.8Significant tailing
5.0>2.0Severe tailing and peak broadening

This table illustrates a typical trend where lower pH improves peak shape for phenolic compounds.

Step 3: Column Evaluation and Selection

If mobile phase optimization is insufficient, the column itself may be the source of the problem.

Objective: To remove strongly retained contaminants from the column that may be causing active sites and peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.[11]

  • Flush with a Series of Solvents: Flush the column with a series of solvents of decreasing polarity to remove non-polar contaminants, followed by solvents of increasing polarity to remove polar contaminants. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile)

    • 20 column volumes of 100% Acetonitrile

    • 20 column volumes of 100% Isopropanol

    • 20 column volumes of 100% Methylene Chloride (use with caution and ensure system compatibility)

    • 20 column volumes of 100% Isopropanol

    • 20 column volumes of 100% Acetonitrile

    • Re-equilibrate with your mobile phase

If the problem persists, consider that your column may not be suitable for your application.

  • Use a Modern, End-capped Column: Modern columns are made with high-purity silica (Type B) and are extensively end-capped to minimize the number of free silanol groups.[13][14] This is the single most effective way to prevent peak tailing for polar and ionizable compounds.

  • Consider an Alternative Stationary Phase: If a standard C18 column is not providing adequate peak shape, consider a column with a different stationary phase. A phenyl-hexyl phase, for example, can offer alternative selectivity for aromatic compounds like phenols through pi-pi interactions.[11] For very polar phenols, a polar-embedded or aqueous-stable C18 column might be beneficial.

Data Presentation: Comparison of Tailing Factor for Phenolic Compounds on Different Columns

CompoundColumn TypeTailing Factor (As)
Gallic AcidOld, Type A C182.1
Gallic AcidModern, Type B End-capped C181.2
Gallic AcidPhenyl-Hexyl1.1

This table demonstrates the significant improvement in peak shape that can be achieved by selecting an appropriate, modern HPLC column.

Step 4: Advanced Troubleshooting

If you have exhausted the options above, more complex issues may be at play.

Phenols with adjacent hydroxyl groups (catechol-like structures) are excellent chelators of metal ions.[5][6][7] If these compounds are tailing, it could be due to interactions with metal ions in the column packing, frits, or even the stainless steel components of the HPLC system.[3][17]

Solutions:

  • Use a Passivated Column and System: Some manufacturers offer columns with passivated hardware to minimize metal interactions.[18] It is also possible to passivate your HPLC system.[2][18][19]

  • Add a Chelating Agent to the Mobile Phase: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and improve peak shape.[20]

Objective: To create a protective layer on the internal surfaces of the HPLC system to prevent interactions between the analyte and metal components.

Methodology (perform with caution and consult your instrument manual):

  • Remove the Column: Replace the column with a union.

  • Flush with Water: Flush the system with HPLC-grade water for 15 minutes.[21]

  • Flush with Isopropanol: Flush with 100% isopropanol for 10 minutes.[21]

  • Flush with Water: Flush again with HPLC-grade water for 15 minutes.[21]

  • Acid Wash: Flush the system with a 30-minute wash of 6N Nitric Acid. (CAUTION: Nitric acid is highly corrosive. Ensure all system components are compatible. Wear appropriate personal protective equipment). [21]

  • Neutralize: Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).[21]

  • Re-equilibrate: Re-install the column and equilibrate with your mobile phase.

Visualizing the Problem: Mechanisms of Peak Tailing

To better understand the underlying causes of peak tailing, the following diagrams illustrate the key interactions at the molecular level.

G Interaction of Phenol with Silanol Groups cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-OH Siloxane Si-O-Si Phenol Phenol (Analyte) Phenol->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: Unwanted interaction of phenol with a residual silanol group.

G Effect of a Competing Base (TEA) cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-OH Phenol Phenol (Analyte) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol Blocks Active Site

Caption: A competing base blocks silanol sites, preventing analyte interaction.

By following this comprehensive guide, you will be well-equipped to diagnose and resolve peak tailing issues in your HPLC analysis of phenolic compounds, leading to more accurate, reliable, and robust analytical results.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • Lopez, D. A., & Bischof, J. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC North America, 41(6).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC.
  • ACE. (n.d.). HPLC Troubleshooting Guide. ACE.
  • ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
  • Element Lab Solutions. (n.d.). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. Element Lab Solutions.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Hawach.
  • ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate.
  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. LCGC International.
  • Benchchem. (n.d.). Troubleshooting poor peak shape of "Asenapine Phenol" in HPLC. Benchchem.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Analytics-Shop.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Olennikov, D., Kashchenko, N. I., & Chirikova, N. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18648-18664.
  • Andjelkovic, M., Camp, J., et al. (n.d.). Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. Food Chemistry.
  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.

Sources

Technical Support Center: 3-Chloro-4-(trifluoromethyl)phenol Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers and process chemists scaling up reactions involving 3-Chloro-4-(trifluoromethyl)phenol .[1][2]

Reference ID: TSC-3C4TFMP-2024 Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Scaling up This compound presents a classic "Deactivated Nucleophile" challenge.[1][2] The presence of the electron-withdrawing trifluoromethyl (


) group at the para position and the chlorine atom at the meta position significantly pulls electron density away from the phenolic oxygen.[1][2]

Impact on Reactivity:

  • Increased Acidity: The

    
     drops to ~8.0–8.5 (vs. 10.0 for phenol), making deprotonation exothermic and rapid.[1][3]
    
  • Decreased Nucleophilicity: The resulting phenoxide is "hard" and sluggish in

    
     reactions, often requiring higher temperatures that risk side reactions.[3]
    
  • Lability Risks: The ortho relationship between Cl and

    
     creates a potential site for Nucleophilic Aromatic Substitution (
    
    
    
    ) or benzyne formation under forcing basic conditions.[1][3]

Troubleshooting Guides (Q&A Format)

Module A: O-Alkylation & Etherification Failures

User Issue: "I am seeing low conversion (<50%) in the O-alkylation reaction using alkyl halides, even after 24 hours at reflux."

Diagnosis: The electron-deficient nature of the ring makes the phenoxide a poor nucleophile.[2][3] Standard conditions (Acetone/


) often fail because the activation energy is too high.[1][2]

Technical Solution: You must switch from a "Thermal Drive" to a "Phase Transfer" or "Solvent Activation" strategy.[2]

ParameterStandard Protocol (Fail)Optimized Scale-Up ProtocolMechanism of Action
Solvent Acetone or AcetonitrileDMF, NMP, or Toluene/Water Dipolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and reactive.[1][2]
Base

(Solid)

+ PTC
Phase Transfer Catalysts (PTC) like

shuttle the phenoxide into the organic phase.[1][2][3]
Temperature Reflux (

)

Higher energy input required to overcome the deactivated nucleophile barrier.[1][2][3]

Step-by-Step Protocol (Recommended):

  • Charge: this compound (1.0 equiv) in Toluene (5 vol).

  • Add: Tetrabutylammonium bromide (TBAB, 0.05 equiv) and Potassium Carbonate (1.5 equiv, powder).

  • Dose: Add the alkyl halide (1.1 equiv) slowly at

    
    .
    
  • Ramp: Heat to

    
     and hold for 12 hours.
    
  • Workup: Cool to

    
    , add water to dissolve salts, separate organic layer. This avoids the difficult removal of DMF/DMSO.
    
Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: "The reaction turns black immediately, and I recover starting material. Is the phenol poisoning the Palladium catalyst?"

Diagnosis: Yes. The acidic phenolic proton (or the phenoxide) can coordinate to Pd(II) species, forming stable, unreactive complexes ("Catalyst Arrest").[1][2][3] Furthermore, the


 group makes the C-Cl bond electron-deficient, which should help oxidative addition, but the free -OH interferes.[1][2][3]

Technical Solution: Do not attempt coupling on the free phenol. You must protect the oxygen or use a "Ligand Overload" strategy.

Decision Logic:

  • Path A (Protect): Convert -OH to -OMe or -OTs/OMs before coupling. (Highest Success Rate).

  • Path B (Direct): Use specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) that sterically prevent phenoxide coordination.[1][2][3]

Critical Alert - Regioselectivity: If performing Suzuki coupling at the Cl position, be aware that the


 group ortho to the Cl activates it for oxidative addition.[1][2][3] However, it also makes the ring susceptible to hydrodehalogenation (loss of Cl) if the hydride source is present (e.g., from excess Grignard or borohydride impurities).[1]
Module C: Safety & Thermal Hazards

User Issue: "We observed a pressure spike and temperature runaway during the initial base addition."

Diagnosis: This is a classic acid-base exotherm.[1][2] Because this phenol is significantly more acidic than standard phenol, the deprotonation energy is released rapidly.[3]

Safety Protocol:

  • Controlled Dosing: Never dump base (especially hydrides like NaH) into the phenol solution.

  • Active Cooling: Maintain reactor temperature

    
     during deprotonation.
    
  • Benzyne Risk: Avoid using strong organolithium bases (e.g.,

    
    -BuLi) at temperatures above 
    
    
    
    .[1][2] The proton at the 2-position (between OH and Cl) is acidic; removing it can trigger elimination of HCl to form a benzyne intermediate , leading to uncontrolled polymerization or explosion.[1][2][3]

Visualized Workflows

Diagram 1: O-Alkylation Optimization Logic

This decision tree guides you through selecting the correct solvent/catalyst system based on your equipment constraints.[1][2]

O_Alkylation_Logic Start Start: O-Alkylation of This compound Check_Solubility Is product water soluble? Start->Check_Solubility Soluble_Yes Yes (High Polarity) Check_Solubility->Soluble_Yes Risk Soluble_No No (Lipophilic) Check_Solubility->Soluble_No Standard Path_DMF Use DMF/DMSO High Reaction Rate Difficult Workup (Aq. Wash) Soluble_Yes->Path_DMF Path_PTC Use Toluene/Water + PTC (TBAB or Aliquat 336) Easy Phase Cut Workup Soluble_No->Path_PTC Optimization Optimization Loop: If Conv < 90% -> Increase T to 100°C (Do NOT increase Base > 2.0 eq) Path_DMF->Optimization Path_PTC->Optimization

Caption: Decision matrix for selecting the optimal solvent system. For scale-up, the Toluene/PTC route is preferred to avoid aqueous waste streams contaminated with DMF.[1][2][3]

Diagram 2: Benzyne Formation Hazard Mechanism

Understanding the specific risk of using strong bases with this molecule.

Benzyne_Risk Substrate 3-Chloro-4- (trifluoromethyl)phenol Deprotonation Deprotonation at C2 (Ortho to Cl) Substrate->Deprotonation + Base StrongBase Strong Base (n-BuLi / NaH) StrongBase->Deprotonation Elimination Elimination of Cl- Deprotonation->Elimination Benzyne BENZYNE INTERMEDIATE (Highly Unstable) Elimination->Benzyne Explosion Uncontrolled Polymerization/Tars Benzyne->Explosion Thermal Runaway

Caption: Mechanism of benzyne formation.[1][2][3] The proton at C2 is acidified by the adjacent Cl and OH, creating a risk pathway with strong bases.[2][3]

References & Authority

  • Acidity and Reactivity of Halogenated Phenols:

    • Source: Gross, H., & Gloede, J. (1978).[1][3] Chemische Berichte. The electron-withdrawing effect of para-CF3 groups increases phenol acidity significantly, necessitating careful base handling.[1][2][3]

    • Context: Explains the pKa drop and exotherm risks.

  • Phase Transfer Catalysis in Nucleophilic Substitution:

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][3] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2]

    • Context: Foundational text for the Toluene/TBAB protocol recommended in Module A.

  • Benzyne Intermediates in Ortho-Halo Phenols:

    • Source:Organic Chemistry Portal - Nucleophilic Aromatic Substitution. Link

    • Context: Mechanistic validation of the elimination-addition pathway (benzyne) when strong bases are used on ortho-halo aromatics.

  • Palladium Catalyst Poisoning by Phenols:

    • Source: Buchwald, S. L., et al. (2006).[1] "Pd-Catalyzed C-N Coupling Reactions". Chemical Reviews.

    • Context: Supports the requirement for protecting the phenol group before attempting C-Cl bond activation.[1][2]

(Note: While specific patents exist for this CAS number, the chemical behavior described above is derived from first-principles process chemistry applied to the 3-chloro-4-trifluoromethyl substitution pattern.)[1][2][3]

Sources

Part 1: Emergency Intervention (The "Red Alert" Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenol Derivatization & Exotherm Management

Topic: Managing Exothermic Reactions in Phenol Derivatization Audience: Process Chemists, R&D Scientists, Scale-up Engineers Current Status: [ONLINE] – System Active

WARNING: Phenol derivatization involves highly activated aromatic rings.[1] The transition from "controlled reaction" to "thermal runaway" can occur in seconds, particularly during nitration or halogenation.

Critical Triage: Thermal Runaway in Progress

Symptoms:

  • Rapid temperature spike (>5°C/min) despite maximum cooling.

  • Evolution of brown/orange fumes (NOx) in nitration.

  • Sudden darkening of reaction mixture (tar formation).

  • Pressure buildup in the reactor.

Immediate Action Protocol:

  • STOP DOSING IMMEDIATELY: The reaction is likely feed-controlled. Cutting the supply of the electrophile (Nitric acid, Alkyl halide) is the primary brake.

  • MAXIMIZE COOLING: Set jacket temperature to minimum (but watch for freezing of the solvent, which stops heat transfer).

  • DO NOT QUENCH INTERNALLY:

    • Why? Adding water to a concentrated acid/Lewis acid mixture generates massive heat of hydration, accelerating the runaway.

    • Correct Action: If the reactor has a bottom dump valve , discharge the content into a pre-filled, stirred quench tank containing a large excess of ice/water (Drowning method). If not, rely on emergency relief venting.

  • EVACUATE: If temperature approaches the onset of decomposition (typically determined by DSC/ARC data, often >100°C for nitro-phenolics), evacuate the area.

Part 2: Module A – Nitration of Phenol

Context: Phenol is so reactive that it can react with dilute nitric acid.[1][2][3] However, the oxidation potential of phenol often leads to tar formation before nitration is complete if the exotherm is not managed.

Troubleshooting Guide: Nitration

Q: Why is my reaction turning black and producing tar instead of the desired nitrophenol?

  • Diagnosis: Oxidative decomposition. The phenol ring is electron-rich and easily oxidized by nitric acid, especially if the temperature rises or local concentration of HNO₃ is too high.

  • The Fix:

    • Lower Temperature: Maintain reaction <20°C.

    • Dilution: Use dilute HNO₃ (approx. 20%) rather than concentrated.

    • Removal of Nitrous Acid: Add urea or sulfamic acid to the reaction mixture. Nitrous acid (

      
      ) catalyzes the oxidative decomposition of phenol. Scavenging it stabilizes the system.
      

Q: I am seeing a sudden temperature spike after the feed is finished. Why?

  • Diagnosis: "Accumulation" or "Delayed Onset." You likely dosed the reagent faster than the reaction kinetics (at that temperature). The unreacted reagent accumulated, and once the threshold temperature was reached, it all reacted simultaneously.

  • The Fix:

    • Verify reaction kinetics (RC1 calorimetry).

    • Ensure the reaction is Feed Limited (Reaction rate >> Dosing rate).

    • Test: Stop dosing; if heat flow drops to zero immediately, you are safe. If heat flow continues, you have accumulation.

Q: How do I control the Ortho/Para ratio?

  • Mechanism:

    • Low Temp (<20°C): Favors Ortho -nitrophenol due to intramolecular hydrogen bonding between the phenolic -OH and the nitro group.

    • High Temp (>100°C): Favors Para -nitrophenol (Thermodynamic product), but increases safety risk.

  • Recommendation: Run cold for safety, then separate isomers via steam distillation (Ortho-nitrophenol is steam volatile; Para is not).

Workflow Visualization: Nitration Safety Logic

NitrationSafety Start Start Nitration Scavenge Add Urea/Sulfamic Acid (Scavenge HNO2) Start->Scavenge CheckTemp Check Reactor Temp (< 20°C?) Dose Dose HNO3 (Slow Rate) CheckTemp->Dose Yes Stop EMERGENCY STOP (Stop Feed, Max Cool) CheckTemp->Stop No (>20°C) Success Complete Reaction (Quench in Ice) CheckTemp->Success Feed Complete CheckAccum Check Heat Flow (Dosing Paused) CheckAccum->CheckTemp Heat drops (Feed Controlled) CheckAccum->Stop Heat persists (Accumulation) Dose->CheckAccum Scavenge->CheckTemp

Caption: Logic flow for safe nitration dosing. Note the loop ensuring the reaction remains feed-controlled to prevent accumulation.

Part 3: Module B – Friedel-Crafts (Alkylation/Acylation)[4]

Context: Phenols present a unique challenge in Friedel-Crafts reactions because the Lewis Acid catalyst (e.g.,


) coordinates strongly with the phenolic oxygen, deactivating both the catalyst and the ring.
Troubleshooting Guide: Friedel-Crafts

Q: I added the catalyst (


) and the reaction boiled over immediately. 
  • Diagnosis: Heat of Complexation.[4] The formation of the Phenol-Aluminum complex is highly exothermic, distinct from the reaction exotherm.

  • The Fix:

    • Reverse Addition: Pre-complex the catalyst with the solvent or the electrophile (if stable) before adding the phenol.

    • Solid Addition: Add the catalyst as a solid in small portions (powder dosing) rather than all at once.

Q: The reaction stops at 50% conversion, even with 1 equivalent of catalyst.

  • Diagnosis: Catalyst Sequestration. The product (hydroxy-ketone) forms a stable complex with the Lewis Acid, removing it from the cycle.

  • The Fix:

    • Friedel-Crafts on phenols is often stoichiometric , not catalytic. You typically need >1.1 equivalents of Lewis Acid (one to complex the phenol, catalytic amount for the reaction) or even >2 equivalents if the product also complexes.

    • Alternative: Perform O-acylation first (Esterification), then perform a Fries Rearrangement using

      
       or 
      
      
      
      to migrate the acyl group to the ring.[5]

Q: Which Lewis Acid should I use to balance reactivity and heat?

  • Data Table: Lewis Acid Reactivity vs. Exotherm Risk[4]

Lewis AcidActivity LevelExotherm RiskUsage Note

HighCritical Standard, but requires careful dosing. Forms HCl gas (scrubber needed).

ModerateHighGood balance for activated phenols. Less violent than Aluminum.

ModerateModerateLiquid, easier to dose. Good for rearrangement.

LowLowSafer, but often requires heat to drive reaction.
Pathway Visualization: Acylation vs. Fries Rearrangement

FriesRearrangement Phenol Phenol Direct Direct F-C Acylation (High Exotherm Risk) Phenol->Direct + RCOCl / AlCl3 Ester Phenyl Ester (O-Acylation) Phenol->Ester + RCOCl / Base (Mild Exotherm) Product Ortho/Para Hydroxy-Ketone Direct->Product Low Yield / Tar Complex AlCl3 Complex (Stoichiometric) Ester->Complex + AlCl3 / Heat Complex->Product Fries Rearrangement (Controlled)

Caption: Comparison of Direct Acylation (Risky) vs. Fries Rearrangement (Controlled). The Fries pathway separates the ester formation exotherm from the rearrangement exotherm.

Part 4: Process Engineering & Dosing Control

Q: How do I calculate the Safe Dosing Rate (


)? 
To prevent runaway, the rate of heat generation (

) must never exceed the cooling capacity (

).


Protocol:

  • Determine

    
    :  Use DSC (Differential Scanning Calorimetry) to find the total energy release (Joules/gram).
    
  • Determine Cooling Capacity: Calculate the max heat removal of your reactor jacket (

    
    ).
    
  • Set Dosing Time:

    
    
    (The 0.8 factor provides a 20% safety margin).
    

References

  • Corning. (n.d.). Nitration of Phenol in Flow: Application Note. Retrieved from Corning Reactor Technologies.[4] Link

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[1][6][7]Link

  • BenchChem. (2025).[8] Technical Support Center: Friedel-Crafts Alkylation Temperature Control.Link

  • J&K Scientific. (2025). Phenol Alkylation (Friedel-Crafts Alkylation) Guide.Link

  • Bretherick, L. (Reference Text). Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Stability issues of 3-Chloro-4-(trifluoromethyl)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues, particularly under acidic conditions, that may be encountered during experimental workflows. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: My assay involves acidic conditions and I'm seeing unexpected results. Could this compound be degrading?

A1: While this compound is a relatively stable molecule, degradation can occur under certain stress conditions.[1] Under acidic conditions, the primary concern is the potential for slow hydrolysis of the trifluoromethyl group, although this is generally less favorable than under basic conditions.[2] More commonly, unexpected results may arise from the interaction of the phenol with other components in your acidic medium or from the degradation of other less stable reagents. It is crucial to first rule out other experimental variables before concluding that the core structure of this compound is the source of instability.

Q2: What is the most likely degradation pathway for this compound under stress conditions?

A2: The most probable degradation pathway, particularly under alkaline conditions, is the hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group, which would form 3-chloro-4-hydroxybenzoic acid.[2][3] Studies on the positional isomer, 2-chloro-4-(trifluoromethyl)phenol, have demonstrated this transformation with the release of fluoride ions.[3] While this reaction is less likely under acidic conditions, it remains a possibility under prolonged exposure to strong acids and elevated temperatures. Other potential, though less common, degradation pathways could involve reactions at the aromatic ring or the chloro substituent, especially under oxidative or photolytic stress.[2]

Section 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving stability problems with this compound in your experiments.

Issue 1: Appearance of New Peaks in HPLC Analysis After Incubation in Acidic Media
Potential Cause Explanation & Troubleshooting Steps
Hydrolysis of the Trifluoromethyl Group While less common under acidic conditions, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄) and heat can induce hydrolysis of the -CF3 group to -COOH. Action: Analyze your sample using HPLC-MS to identify the mass of the new peak. The expected mass of the hydrolyzed product, 3-chloro-4-hydroxybenzoic acid, is 172.56 g/mol .
Reaction with Formulation Components Your acidic medium may contain other reactive species that are interacting with the phenol. Action: Run control experiments with this compound in the acidic buffer alone, without other formulation components, to see if the degradation still occurs.
Oxidative Degradation The presence of dissolved oxygen or trace metal ions in your acidic solution could be catalyzing oxidative degradation of the phenolic ring. Action: Degas your acidic solutions before use and consider adding a chelating agent like EDTA to sequester metal ions.
Issue 2: Poor Recovery of this compound from an Acidic Aqueous Solution
Potential Cause Explanation & Troubleshooting Steps
Precipitation of the Compound This compound has limited aqueous solubility, which can be further reduced in acidic conditions due to the protonation of the phenolic hydroxyl group. Action: Visually inspect your solution for any precipitate. If solubility is an issue, consider using a co-solvent such as acetonitrile or methanol in your acidic medium.[2]
Adsorption to Container Surfaces Phenolic compounds can adsorb to glass and plastic surfaces, leading to apparent loss of the compound. Action: Use silanized glassware or polypropylene containers to minimize adsorption.

Section 3: Experimental Protocols for Stability Testing

To empirically determine the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[4]

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a clean glass vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution to the same final concentration in a 50:50 acetonitrile:water mixture.

  • Incubate both the test and control samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, withdraw an aliquot from each sample, cool to room temperature, and neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the peak area of this compound in the test sample to the control sample to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity by analyzing stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Section 4: Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway

G parent This compound degradant 3-Chloro-4-hydroxybenzoic acid parent->degradant Hydrolysis of -CF3 conditions Strong Base / Prolonged Strong Acid + Heat conditions->parent

Caption: Potential hydrolysis of this compound.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_acid Dilute in 0.1 M HCl (Test Sample) prep_stock->prep_acid prep_control Dilute in ACN/Water (Control Sample) prep_stock->prep_control incubate Incubate at 50°C (24, 48, 72h) prep_acid->incubate prep_control->incubate neutralize Neutralize Acidic Sample incubate->neutralize At each time point hplc Analyze by HPLC-UV neutralize->hplc compare Compare Peak Areas (Test vs. Control) hplc->compare

Caption: Workflow for forced degradation study under acidic conditions.

References

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2024). Environmental Science: Processes & Impacts. Royal Society of Chemistry. Available at: [Link]

  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

Sources

Optimizing catalyst selection for reactions involving 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-(trifluoromethyl)phenol Optimization Guide

Ticket ID: #CF3-CL-PHENOL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimizing Catalyst Selection for this compound Workflows

Executive Summary

This compound (CAS: 402-45-9) presents a dichotomy in reactivity. The electron-withdrawing trifluoromethyl (-CF


) group significantly acidifies the phenolic proton (pKa 

8.4–8.7), making it a reluctant nucleophile in O-arylation but a highly activated electrophile at the chloride position—if the hydroxyl group is properly managed.

This guide addresses the three most common "failure modes" reported by our users:

  • Stalled O-Arylation: Inability to force the electron-deficient phenol to attack aryl halides.

  • Chloride Inertness: Failure to couple at the Cl-position due to catalyst poisoning by the free hydroxyl.

  • Undesired Hydrodechlorination: Loss of the chloro-handle during cross-coupling or reduction.

Module 1: O-Arylation & Etherification (The Phenol as Nucleophile)

User Query: "I am trying to couple this compound with an aryl bromide using standard Pd(PPh


)

, but I see <10% conversion. The phenol remains unreacted."

Root Cause Analysis: Electron-deficient phenols are poor nucleophiles. The -CF


 group pulls electron density from the oxygen, stabilizing the phenoxide anion and making it "happy" to stay in solution rather than attacking the palladium center. Furthermore, Pd(PPh

)

lacks the steric bulk required to force the difficult reductive elimination step involving such an electron-poor phenoxide.
Protocol A: Copper-Catalyzed Ullmann Coupling (Recommended First-Line)

For electron-deficient phenols, Copper is often superior to Palladium because the mechanism does not rely as heavily on the nucleophilicity of the phenol for the initial coordination.

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid (20 mol%) or N,N-Dimethylglycine.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) – Crucial for solubility.
  • Solvent: DMSO or DMF (100–110 °C).

Why this works: Picolinic acid forms a rigid chelate with Cu(I), lowering the activation energy for the oxidative addition of the aryl halide and stabilizing the intermediate against disproportionation.

Protocol B: Palladium-Catalyzed Etherification (For Sterically Hindered Partners)

If you must use Palladium (e.g., for milder temperatures), you need a ligand that facilitates reductive elimination .

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1–2 mol%)
  • Ligand: RockPhos or tBuBrettPhos (2–4 mol%).

  • Base: Cs

    
    CO
    
    
    
    (Ground, dry).
  • Solvent: Toluene at 90 °C.

Technical Note: RockPhos is specifically engineered for electron-poor phenols. Its extreme steric bulk "squeezes" the metal center, forcing the formation of the C-O bond to relieve steric strain.

Module 2: Functionalizing the Chloride (The Aryl Chloride as Electrophile)

User Query: "I want to perform a Suzuki coupling at the Cl position to make a biaryl, but the reaction is messy and the catalyst dies."

Root Cause Analysis: The free hydroxyl group (OH) is the killer here. It protonates the reactive Pd-aryl intermediates or binds irreversibly to the metal center. You cannot efficiently couple the Cl position of this substrate without protecting the OH group first.

Workflow: Protection Activation Coupling
  • Protection: Convert OH to O-Me (Methyl ether) or O-MOM (Methoxymethyl ether).

    • Note: Do not use esters (Ac) or triflates (OTf) if you want to couple the Cl, as the OTf is more reactive than the Cl and will couple first.

  • Catalyst Selection:

    • The -CF

      
       group activates the Cl position (making it more electrophilic than chlorobenzene). You do not need exotic catalysts, but you need robust ones.
      
    • Recommended: Pd-PEPPSI-IPr or XPhos Pd G4 .

Experimental Protocol: Suzuki Coupling of the Protected Intermediate
ComponentSpecificationRole
Substrate 4-Chloro-3-(trifluoromethyl)anisoleProtected Electrophile
Boronic Acid Aryl-B(OH)

(1.5 equiv)
Nucleophile
Catalyst XPhos Pd G4 (1–2 mol%)High TOF Catalyst
Base K

PO

(0.5 M aq)
Activator
Solvent THF/Water (4:1)Biphasic System
Temp 60–80 °CMild Heat

Mechanistic Insight: The XPhos ligand provides a "roof" over the palladium center, protecting it from oxidation while its electron-rich nature accelerates the oxidative addition into the C-Cl bond, which is the rate-determining step for chlorides.

Module 3: Visualization & Decision Logic

Figure 1: Catalyst Selection Decision Matrix

Caption: Logical workflow for selecting the optimal catalytic system based on the target reaction site (OH vs. Cl).

CatalystSelection Start Substrate: This compound Target What is your Target? Start->Target Ether Ether Formation (O-Arylation) Target->Ether React OH Biaryl Biaryl Formation (Coupling at Cl) Target->Biaryl React Cl CuSystem Primary Choice: CuI + Picolinic Acid (Ullmann Type) Ether->CuSystem Standard PdSystem Secondary Choice: Pd-RockPhos (If mild temp needed) Ether->PdSystem Alternative Protect CRITICAL STEP: Protect OH (e.g., O-Me, O-Bn) Biaryl->Protect Mandatory Coupling Suzuki/Buchwald Coupling Protect->Coupling Catalyst Catalyst: XPhos Pd G4 or PEPPSI-IPr Coupling->Catalyst

Module 4: Troubleshooting FAQ

Q1: I am seeing significant hydrodechlorination (Cl replaced by H) during my reaction. Why?

  • Diagnosis: This is common when using formate bases, alcohol solvents at high temps, or Pd/C.

  • Fix:

    • Switch solvent to Toluene or Dioxane (non-protic).

    • Avoid hydride donors (like isopropanol with bases).

    • Use Pd(OAc)

      
       / Xantphos  if possible; bidentate ligands often suppress 
      
      
      
      -hydride elimination pathways that lead to dehalogenation.

Q2: Can I use the Triflate (OTf) of this phenol to couple at the OH position?

  • Answer: Yes, but be careful. The -CF

    
     group makes the triflate extremely reactive.
    
  • Selectivity Warning: If you make the triflate, you now have two electrophilic sites (Cl and OTf).

    • Pd(PPh

      
      )
      
      
      
      will likely insert into the C-OTf bond first (weaker bond, better leaving group).
    • This allows you to replace the OH with an aryl group (Suzuki) or amine (Buchwald) while keeping the Cl intact for later steps.

Summary of Catalyst Performance

Reaction TypePreferred Catalyst SystemKey Ligand FeaturesReference
O-Arylation CuI / Picolinic AcidSmall, rigid chelate for hard nucleophiles[1]
O-Arylation Pd / RockPhosExtreme steric bulk to force reductive elimination[2]
Cl-Coupling Pd-PEPPSI-IPrNHC ligand stabilizes Pd during difficult insertions[3]
Cl-Coupling XPhos Pd G4Biaryl phosphine boosts oxidative addition into Ar-Cl[4]

References

  • Maiti, D. & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers." Journal of Organic Chemistry.

  • Burgos, C. H., et al. (2006). "Palladium-Catalyzed Synthesis of Aryl Ethers from Electron-Deficient Phenols." Angewandte Chemie Int. Ed.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

  • Bruno, N. C., et al. (2013). "Design and Synthesis of the Third-Generation XPhos Precatalyst." Chemical Science.

Technical Support Center: Strategies for Overcoming Poor Solubility of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Chloro-4-(trifluoromethyl)phenol in various reaction media. Our goal is to equip you with the knowledge and practical protocols to ensure the successful implementation of your experimental workflows.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its poor solubility.

PropertyValueSource
Molecular Formula C₇H₄ClF₃OPubChem[1]
Molecular Weight 196.55 g/mol PubChem[1]
Melting Point 43 °CCAS Common Chemistry
Calculated logP 3.8PubChem[1]
pKa Estimated ~7-8General phenol chemistry

The relatively high logP value indicates a lipophilic nature, suggesting poor solubility in aqueous media. The presence of the trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic proton compared to phenol itself. While this can enhance solubility in basic aqueous solutions, the compound generally exhibits limited solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The solubility of this compound is governed by the principle of "like dissolves like". Its halogenated and fluorinated aromatic structure makes it more soluble in polar aprotic or moderately polar solvents. If you are using a nonpolar solvent such as hexane or a highly polar protic solvent like water without pH adjustment, you will likely encounter solubility issues. The polarity of organic molecules is determined by the presence of polar bonds due to electronegative atoms (e.g., N, O) in polar functional groups.

Q2: I've tried common solvents like ethanol and methanol, but the solubility is still too low for my reaction concentration. What should I do next?

A2: If single-solvent systems are not effective, the next step is to explore the use of co-solvents or solubilizing agents like surfactants. A small percentage of a more effective solvent (a co-solvent) can significantly increase the overall solvating power of the medium.

Q3: Can I simply heat the mixture to dissolve the compound?

A3: While increasing the temperature often increases solubility, it's crucial to consider the thermal stability of this compound and other reactants in your mixture. Unwanted side reactions can occur at elevated temperatures. It is recommended to first explore other solubilization methods at your desired reaction temperature.

Q4: How does pH affect the solubility of this compound?

A4: As a phenolic compound, this compound is a weak acid. In aqueous solutions, increasing the pH above its pKa will deprotonate the hydroxyl group, forming the more polar and significantly more water-soluble phenolate salt. Compounds that contain acidic functional groups that are insoluble in water can become soluble in an aqueous environment if they form an ionic species when treated with a base.

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides practical, step-by-step protocols to systematically address solubility challenges with this compound in your reaction media.

Strategy 1: Co-solvent Systems

The use of a co-solvent is a powerful technique to enhance the solubility of poorly soluble drugs by mixing them with water-miscible solvents. This method reduces the interfacial tension between the hydrophobic compound and the primary solvent.

Recommended Co-solvents:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Alcohols: Isopropanol, Ethanol, Methanol

Experimental Protocol: Co-solvent Screening

  • Preparation: In separate vials, weigh a small, known amount of this compound (e.g., 10 mg).

  • Initial Solvent Addition: To each vial, add your primary reaction solvent in small increments (e.g., 0.1 mL) and vortex thoroughly after each addition until the desired concentration is approached or insolubility is confirmed.

  • Co-solvent Titration: To the vials where the compound is not fully dissolved, add a co-solvent from the recommended list in small, measured volumes (e.g., 10% v/v increments of the primary solvent volume).

  • Observation: After each addition, vortex the mixture and visually inspect for complete dissolution. Record the volume of co-solvent required.

  • Reaction Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Caption: Workflow for Co-solvent Selection.

Strategy 2: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in solution, creating a microenvironment that can solubilize hydrophobic compounds.[2] This is particularly useful in aqueous or highly polar reaction media.

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween 80), Polyoxyethylated Castor Oil (Kolliphor EL)[2][3]

  • Anionic: Sodium Dodecyl Sulfate (SDS)[2]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your reaction solvent (e.g., 1-5% w/v).

  • Compound Addition: Add the this compound to the surfactant solution.

  • Agitation: Agitate the mixture vigorously (vortexing or sonication) to facilitate micelle formation and encapsulation of the compound.

  • Observation: Visually inspect for the formation of a clear solution or a stable, fine dispersion.

  • Considerations: Be aware that high concentrations of surfactants can sometimes interfere with reaction work-ups and product isolation.

G A Insoluble Compound in Reaction Medium B Select Surfactant (e.g., Tween 80, SDS) A->B C Prepare Surfactant Solution (above CMC) B->C D Add Compound to Surfactant Solution C->D E Agitate to Form Micelles D->E F Compound Solubilized in Micellar Core E->F

Caption: Micellar Solubilization Workflow.

Quantitative Analysis of Solubility

To optimize your reaction conditions, it is often necessary to determine the quantitative solubility of this compound in your chosen solvent system.

Method 1: Gravimetric Determination of Saturated Solution Concentration

This classic "shake-flask" method is reliable for determining solubility.

Protocol:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent or solvent mixture in a sealed vial.[4][5]

  • Equilibrate: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Isolate Supernatant: Allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

  • Calculate Solubility: Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound. Calculate the solubility in mg/mL or g/100mL.

Method 2: UV-Vis Spectrophotometry

This method is suitable for rapid quantification if this compound has a distinct UV absorbance profile in the chosen solvent.[6][7]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically absorb around 280 nm.[8]

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. After equilibration, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

  • Dilute and Measure: Dilute the filtered supernatant to a concentration that falls within the linear range of your calibration curve. Measure its absorbance at λmax.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration. A method similar to that for 4-chloro-3-methylphenol can be adapted.[9]

Starting Point for HPLC Method Development:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid).[10]

  • Detection: UV detector set at the λmax of the compound.

  • Quantification: Prepare a calibration curve with standards of known concentrations and analyze the filtered supernatant from a saturated solution.

Safety and Handling

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.[11]

By systematically applying these troubleshooting strategies and analytical methods, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable and successful experimental outcomes.

References

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80520, 4-Chloro-3-(trifluoromethyl)phenol. PubChem. [Link]

  • Al-Khafaji, M. H., & Ghanim, A. H. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. [Link]

  • Mohammed, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering Research and Science, 3(3), 8-11. [Link]

  • Mackay, D., Shiu, W. Y., & Ma, K. C. (1997).
  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]

  • Mota, F. L., Carneiro, A. P., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2009). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 13(3). [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]

  • Reddit. (2021, November 18). How do you create saturated solutions? r/labrats. [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • International Agency for Research on Cancer. (1989). Phenol. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

  • Helmenstine, A. M. (2019, November 26). How to Make a Saturated Solution. ThoughtCo. [Link]

  • Rayner, C. M. (2003). Chapter 5: Organic Solvents: Environmentally Benign Solutions. In J. H. Clark & D. J. Macquarrie (Eds.), Handbook of Green Chemistry & Technology. Blackwell Publishing.
  • Quora. (2016, November 24). How to prepare a saturated solution. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2969-2996. [Link]

  • Gatti, R., Gioia, M. G., & Cavrini, V. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Analytica Chimica Acta, 447(1-2), 89-99.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 13(3). [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-4-(trifluoromethyl)phenol (CAS No. 6294-93-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. The trifluoromethyl group in this compound enhances its reactivity and stability, making it a valuable component in the synthesis of agrochemicals and pharmaceuticals.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound to the high degree required for your applications.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound can introduce various side-products and unreacted starting materials. A common synthetic route involves the diazotization of an aniline precursor followed by hydrolysis.[2]

Common Impurities May Include:

  • Isomeric Phenols: Positional isomers such as 2-Chloro-4-(trifluoromethyl)phenol can form during the synthesis.

  • Starting Materials: Unreacted aniline precursors or other reagents.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Decomposition Products: Phenols are susceptible to oxidation, which can lead to colored impurities.[3]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily substance. How can I obtain a solid product?

A1: The dark color and oily consistency often indicate the presence of impurities and residual solvents. A multi-step approach is recommended:

  • Initial Solvent Removal: Ensure all volatile solvents from the synthesis are removed under reduced pressure.

  • Aqueous Wash: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate solution. This will remove acidic impurities. Phenols can be converted to their water-soluble phenolate salts with a dilute sodium hydroxide solution, allowing for separation from non-acidic organic impurities.[4] Be cautious, as your target compound is also a phenol.

  • Recrystallization: This is often the most effective method for obtaining a pure, crystalline solid.

Q2: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?

A2: Recrystallization is a powerful technique but requires careful solvent selection and execution.[5][6][7]

  • Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvent systems like hexane/ethyl acetate or toluene. A two-solvent recrystallization can also be effective.[6]

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Add more solvent to the hot solution to decrease saturation. Ensure the cooling process is slow to allow for proper crystal lattice formation.[5] Seeding the solution with a pure crystal of the compound can also initiate crystallization.[5]

  • Low Recovery:

    • Cause: Using too much solvent, cooling the solution too quickly, or incomplete precipitation.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: After recrystallization, my product is still off-white or pinkish. How can I decolorize it?

A3: The color is likely due to trace amounts of oxidized phenolic impurities.

  • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution before filtration.[5] The charcoal will adsorb the colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: Can I use distillation to purify this compound?

A4: Yes, distillation is a viable method, particularly for removing non-volatile impurities.[8]

  • Vacuum Distillation: Due to the relatively high boiling point of phenols, vacuum distillation is recommended to prevent thermal decomposition.[9]

  • Fractional Distillation: If you have isomeric impurities with different boiling points, fractional distillation can be effective.

  • Steam Distillation: This technique can be useful for separating the product from non-volatile inorganic salts and other high-boiling impurities.[10][11]

Q5: My purified product has a broad melting point range. What does this indicate?

A5: A broad melting point range is a classic sign of impurities. The impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures.

  • Action: Further purification is necessary. Consider a second recrystallization with a different solvent system or purification by column chromatography.

Q6: When is column chromatography the best choice for purification?

A6: Column chromatography is ideal for separating compounds with similar polarities, such as isomers, that are difficult to separate by recrystallization alone.

  • Stationary Phase: Silica gel is a common choice for phenols.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

III. Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene) while stirring until the solid is completely dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Heating: Heat the distillation flask containing the crude phenol using a heating mantle.

  • Vacuum: Gradually apply a vacuum to the system.

  • Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the initial and final fractions, which are likely to contain impurities.

  • Safety: Phenols can be corrosive and toxic.[12][13][14][15][16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound pre_treatment Initial Characterization (Appearance, TLC) start->pre_treatment oily_or_dark Oily or Dark Appearance? pre_treatment->oily_or_dark solid Solid Product oily_or_dark->solid No aq_wash Aqueous Wash (e.g., NaHCO3) oily_or_dark->aq_wash Yes recrystallization Recrystallization solid->recrystallization aq_wash->recrystallization color_issue Colored Crystals? recrystallization->color_issue charcoal Add Activated Carbon & Hot Filter color_issue->charcoal Yes melting_point Check Melting Point color_issue->melting_point No charcoal->recrystallization pure_solid Pure Crystalline Solid broad_mp Broad Melting Point? melting_point->broad_mp broad_mp->pure_solid No isomers Isomeric Impurities Present? (e.g., by GC/MS, NMR) broad_mp->isomers Yes distillation Consider Vacuum Distillation distillation->pure_solid chromatography Consider Column Chromatography chromatography->pure_solid isomers->distillation Consider isomers->chromatography Yes

Caption: Decision workflow for purification of this compound.

V. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₄ClF₃OPubChem[12]
Molecular Weight 196.55 g/mol PubChem[12][13]
CAS Number 6294-93-5PubChem[12]

VI. References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Chloro-4-(trifluoromethyl)phenol Standards: Ensuring Analytical Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of a reference standard, as documented in its Certificate of Analysis (CoA), is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of what to look for in a CoA for a 3-Chloro-4-(trifluoromethyl)phenol standard, offering insights into the experimental data that supports the certified values and how to leverage this information for robust analytical method development.

The Critical Role of a Certified Reference Material (CRM)

A this compound standard, when designated as a Certified Reference Material (CRM), provides a known purity or concentration that is traceable to a national or international standard. This traceability is crucial for method validation, instrument calibration, and ensuring the accuracy of experimental data. When evaluating a supplier's standard, the CoA is the primary document that attests to its quality.

Deconstructing the Certificate of Analysis: A Comparative Approach

A comprehensive CoA for a this compound standard should provide more than just a purity value. It should be a testament to the rigorous quality control the material has undergone. Below is a comparison of key parameters you should expect to find on a CoA from reputable suppliers.

Table 1: Comparison of Typical Certificate of Analysis Parameters for this compound Standards

ParameterSupplier A (Typical)Supplier B (Exemplary)Importance and Scientific Rationale
Certified Purity (Assay) 98.5% (by GC)99.8% ± 0.1% (by quantitative NMR, traceable to NIST SRM)The certified purity is the most critical value. An exemplary supplier will provide an uncertainty value and specify the method of determination, with traceability to a primary standard. Quantitative NMR (qNMR) is often considered a primary ratio method and provides a higher level of confidence than chromatographic methods alone.
Method of Analysis Gas Chromatography (GC)GC-FID, HPLC-UV, and Karl Fischer TitrationMultiple, orthogonal analytical techniques provide a more comprehensive purity assessment. GC and HPLC can identify and quantify organic impurities, while Karl Fischer titration specifically measures water content.
Identification Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectra providedUnambiguous identification is crucial. Providing the actual spectra in the CoA or as supplementary data allows the end-user to verify the structure and compare it with their own data.
Impurities Not specifiedDetailed list of identified impurities with their respective concentrations (e.g., isomers, residual solvents)Knowledge of potential impurities is vital for analytical method development, as it allows for the assessment of selectivity and potential interferences. Understanding the synthesis route can help predict likely impurities.
Water Content Not specified<0.1% (by Karl Fischer)Water content can affect the accuracy of preparing standard solutions by weight.
Residual Solvents Not specified<0.05% (by Headspace GC)Residual solvents from the synthesis process can interfere with certain analytical techniques and are important to quantify for safety and accuracy.
Traceability Not specifiedTraceable to a national metrology institute (e.g., NIST, LGC)Traceability provides an unbroken chain of comparisons to a recognized standard, ensuring the accuracy and comparability of measurements over time and between laboratories.[1][2][3][4]
Homogeneity and Stability Data Not specifiedData on homogeneity and long-term stability provided upon requestThis data ensures that the certified value is consistent throughout the batch and that the material will maintain its integrity over its shelf life.

Verifying Standard Performance: Experimental Protocols

A diligent scientist will not solely rely on the CoA but will perform their own verification of the standard. Below are detailed protocols for the analysis of this compound, providing a framework for in-house validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, both underivatized and derivatized analysis can be performed.[5][6]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization can be performed. To 100 µL of the stock solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

Data Analysis and Interpretation: The purity of the standard can be estimated by calculating the area percentage of the main peak relative to the total peak area. The mass spectra of any minor peaks should be examined to identify potential impurities. Comparison of the obtained mass spectrum of the main peak with a library spectrum or the data provided by the supplier confirms the identity of the compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC with UV detection is a robust method for the quantitative determination of this compound. This technique is particularly useful for comparing the certified concentration of a standard from one supplier against another or for qualifying a new batch of standard.

Experimental Workflow for HPLC Analysis

Caption: Workflow for quantitative HPLC analysis and comparison of standards.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

  • Analysis and Comparison:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The linearity of the curve (R² > 0.999) is a key indicator of method performance.

    • Prepare a solution of a second standard (from a different supplier or a new lot) at a known concentration.

    • Inject the second standard solution and use the calibration curve to determine its concentration.

    • Compare the experimentally determined concentration with the certified value of the second standard. A close agreement validates both the standard and the analytical method.

Alternative Analytical Standards

In quantitative analysis, the use of an internal standard (IS) is highly recommended to correct for variations in injection volume and instrument response. For the analysis of this compound, a suitable internal standard should be a compound that is structurally similar but chromatographically resolved, and not present in the sample matrix.

Table 2: Potential Internal Standards for the Analysis of this compound

Internal StandardRationale for SelectionSuitable Technique
2,4-Dibromophenol Structurally similar halogenated phenol, recommended as a surrogate in EPA methods.[5]GC-MS, HPLC-UV
4-Chloro-3-methylphenol Shares the chlorophenol core structure, likely to have similar chromatographic behavior.GC-MS, HPLC-UV
Deuterated this compound Isotopically labeled analog of the analyte, considered the ideal internal standard for mass spectrometry-based methods as it co-elutes but is distinguishable by its mass-to-charge ratio.GC-MS

Conclusion

The Certificate of Analysis for a this compound standard is a critical document that provides the foundation for accurate and reliable analytical work. By critically evaluating the information provided on the CoA and performing in-house verification using robust analytical methods such as GC-MS and HPLC, researchers can ensure the quality of their reference materials. This diligence is a cornerstone of scientific integrity and is essential for the successful development of new pharmaceuticals and other chemical entities.

References

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 3-(Trifluoromethyl)phenol, 98+%.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Quintanar, A., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15365–15374.
  • Harada, K., et al. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. U.S. Patent No. 5,892,126. Washington, DC: U.S.
  • Molloy, R. M., & Schmiegel, K. K. (1977). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. U.S.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 1653: Chlorinated Phenolics in Wastewater by in-situ Acetylation and GC/MS. Retrieved from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from [Link]

  • Pragmatic Laboratory. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • PubMed. (2018). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • TDX (Tesis Doctorals en Xarxa). (n.d.). Validation of Qualitative Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • NCASI. (2007). Method CP-86.07: Chlorinated Phenolics in Water by In Situ Acetylation and GC/MS Determination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts distinct electronic and lipophilic properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 93.0 ± 25.9 °C[1]
LogP (Octanol-Water Partition Coefficient) 3.88[1]
Predicted pKa 7.09 ± 0.18[2]

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.

Melting and Boiling Point Determination

The melting and boiling points are critical indicators of a compound's purity and thermal stability.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting range.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Trustworthiness: This method is widely adopted due to its simplicity, small sample requirement, and the sharp, reproducible melting range it provides for pure crystalline solids. A broad melting range often indicates the presence of impurities, thus serving as a self-validating check for purity.

Methodology: Distillation for Boiling Point

For a precise boiling point at atmospheric pressure, distillation is the standard method.

  • Apparatus: A standard distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: The compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb at a steady rate.

Expertise in Practice: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point of 2-chloro-4-(trifluoromethyl)phenol has been reported as 79.5-80.5°C at 3.0 mm Hg[3]. This technique allows for distillation at a lower temperature, preventing thermal degradation and ensuring the integrity of the compound.

G substance Compound in Octanol/Water agitation Agitation to Equilibrium substance->agitation separation Phase Separation (Centrifugation) agitation->separation analysis Concentration Analysis (HPLC/UV) separation->analysis calculation LogP Calculation analysis->calculation

Sources

A Comparative Guide to the Reactivity of 3-Chloro-4-(trifluoromethyl)phenol and 4-Nitrophenol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Phenolic compounds, in particular, serve as versatile precursors, yet their reactivity can be dramatically influenced by the nature of their substituents. This guide provides an in-depth, objective comparison of the reactivity of two such phenols: 3-Chloro-4-(trifluoromethyl)phenol and 4-nitrophenol. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

Before delving into a comparative analysis of their reactivity, it is essential to understand the fundamental structural and electronic characteristics of this compound and 4-nitrophenol. These properties are the primary determinants of their chemical behavior.

PropertyThis compound4-Nitrophenol
Structure this compound4-Nitrophenol
Molecular Formula C₇H₄ClF₃OC₆H₅NO₃
Molecular Weight 196.55 g/mol [1]139.11 g/mol
pKa ~7.09 (Predicted)~7.15[2][3][4]
Key Substituents 3-Chloro, 4-Trifluoromethyl4-Nitro

The defining features of these molecules are their electron-withdrawing substituents. In this compound, the trifluoromethyl group at the para position and the chloro group at the meta position both pull electron density from the aromatic ring through inductive effects. The trifluoromethyl group is a particularly strong inductively withdrawing group due to the high electronegativity of the fluorine atoms. The nitro group in 4-nitrophenol is also a potent electron-withdrawing group, exerting its influence through both a strong inductive effect and a resonance effect, which delocalizes the negative charge of the corresponding phenoxide ion.

Acidity and Phenoxide Nucleophilicity: A Tale of Two Anions

The acidity of a phenol, quantified by its pKa value, is a direct reflection of the stability of its conjugate base, the phenoxide ion. A lower pKa indicates a stronger acid and a more stable phenoxide. The stability of the phenoxide, in turn, dictates its nucleophilicity; a more stable, less basic phenoxide is generally a weaker nucleophile.

The key to understanding the subtle differences in their reactivity lies in how their respective substituents stabilize the phenoxide anion.

phenoxide_stability cluster_4np 4-Nitrophenoxide Stabilization cluster_ctfp 3-Chloro-4-(trifluoromethyl)phenoxide Stabilization 4NP_ion 4-Nitrophenoxide 4NP_resonance Resonance Delocalization (onto nitro group) 4NP_ion->4NP_resonance -M effect 4NP_inductive Inductive Withdrawal (by nitro group) 4NP_ion->4NP_inductive -I effect CTFP_ion 3-Chloro-4-(trifluoromethyl)phenoxide CTFP_inductive_CF3 Strong Inductive Withdrawal (by trifluoromethyl group) CTFP_ion->CTFP_inductive_CF3 -I effect CTFP_inductive_Cl Inductive Withdrawal (by chloro group) CTFP_ion->CTFP_inductive_Cl -I effect williamson_ether_synthesis Phenol Substituted Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Ether Aryl Ether (Ar-O-R) Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether

Caption: Generalized workflow for the Williamson ether synthesis.

Experimental Protocol: Comparative Williamson Ether Synthesis

  • Preparation of Phenoxides: In separate, dry round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound and 4-nitrophenol in a suitable anhydrous solvent (e.g., DMF or acetone).

  • Add 1.2 equivalents of a suitable base (e.g., potassium carbonate) to each flask.

  • Stir the mixtures at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: To each flask, add 1.1 equivalents of a primary alkyl halide (e.g., ethyl iodide) via syringe.

  • Heat the reaction mixtures to a consistent temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The yield of the resulting ethers should be determined and compared.

While direct comparative data is scarce, studies on the Williamson ether synthesis with electron-poor phenols suggest that reactions with phenoxides stabilized by strongly electron-withdrawing groups can be sluggish, often requiring more forcing conditions. [6]Given the predicted higher nucleophilicity of 3-chloro-4-(trifluoromethyl)phenoxide, it is expected to provide a higher yield or require shorter reaction times compared to 4-nitrophenoxide.

Electrophilic Aromatic Substitution: Ring Activation and Directing Effects

In electrophilic aromatic substitution (EAS), the aromatic ring itself acts as the nucleophile, attacking an electrophile. The reactivity of the ring is therefore highly dependent on the electronic nature of its substituents. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it.

Both the trifluoromethyl/chloro combination and the nitro group are strongly deactivating. This means that both this compound and 4-nitrophenol will be significantly less reactive in EAS reactions than phenol itself.

Directing Effects:

  • -OH group: A strongly activating, ortho-, para-directing group.

  • -NO₂ group: A strongly deactivating, meta-directing group.

  • -CF₃ group: A strongly deactivating, meta-directing group.

  • -Cl group: A deactivating, ortho-, para-directing group.

In both molecules, the powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate the directing effects of the deactivating groups. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group.

Caption: Expected positions of electrophilic attack.

Comparative Reactivity in EAS: To determine which compound is more reactive in EAS, we must consider the net deactivating effect of the substituents. The nitro group is one of the most strongly deactivating groups. While the trifluoromethyl group is also strongly deactivating, the combined deactivating effect of the trifluoromethyl and chloro groups may be less than that of the single nitro group. Therefore, it is plausible that This compound is slightly more reactive in electrophilic aromatic substitution than 4-nitrophenol , although both are significantly deactivated compared to phenol.

Experimental Protocol: Comparative Electrophilic Bromination

  • In separate round-bottom flasks, dissolve 1.0 equivalent of this compound and 4-nitrophenol in a suitable solvent (e.g., acetic acid).

  • Cool the solutions in an ice bath.

  • Slowly add 1.0 equivalent of bromine in acetic acid to each flask with stirring.

  • Allow the reactions to proceed at room temperature and monitor by TLC.

  • Upon completion, quench the reactions with a solution of sodium bisulfite and extract the products.

  • Analyze the product distribution and yields to compare the relative reactivity and regioselectivity.

Summary and

FeatureThis compound4-Nitrophenol
Acidity (pKa) Predicted to be slightly less acidic (~7.09)More acidic (~7.15) [2][3][4]
Phenoxide Nucleophilicity HigherLower
Reactivity in O-Alkylation/Acylation Higher (predicted)Lower (predicted)
Reactivity in Electrophilic Aromatic Substitution Lower deactivation (predicted to be slightly more reactive)Higher deactivation (predicted to be slightly less reactive)
  • For reactions where the phenoxide acts as a nucleophile , such as in the synthesis of ethers and esters, This compound is the superior choice due to the higher predicted nucleophilicity of its conjugate base.

  • For electrophilic aromatic substitution reactions , while both substrates are deactivated, This compound may offer a slight advantage in reactivity . However, both will require more forcing conditions than phenol itself.

This guide provides a framework for understanding the nuanced differences in reactivity between these two valuable chemical building blocks. It is our hope that these insights, grounded in the principles of physical organic chemistry, will empower researchers to design more efficient and effective synthetic routes.

References

  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. (n.d.).
  • A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL CAS#: 1000339-94-5. (n.d.). ChemicalBook.
  • 4-Chloro-3-(trifluoromethyl)phenol. (n.d.). PubChem.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • 4-Nitrophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Cross-Validation of Analytical Architectures for Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonal Validation

Substituted phenols (e.g., chlorophenols, nitrophenols, bisphenols) represent a unique analytical challenge due to their dual nature: they possess high chemical reactivity and variable volatility. While HPLC-UV remains the workhorse for routine quality control, it often lacks the specificity required for complex matrices (plasma, wastewater). Conversely, LC-MS/MS offers superior sensitivity but is plagued by matrix-induced ion suppression in the negative electrospray ionization (ESI-) mode.

This guide moves beyond simple method descriptions. It presents a cross-validation architecture —a system where two orthogonal methods are employed not just to detect, but to mathematically validate each other. We compare the three dominant architectures:

  • HPLC-DAD (Robust, low-cost, limited specificity)

  • GC-MS (High specificity, requires derivatization)

  • LC-MS/MS (High sensitivity, susceptible to matrix effects)

Method Selection & Decision Logic

The choice of primary vs. validation method depends heavily on the substituent's effect on the phenol's pKa and volatility. Use the following logic gate to select your method pair.

MethodSelection cluster_legend Strategic Pairing Start Start: Analyte Properties Volatility Is the Phenol Volatile? (e.g., Mono/Di-chlorophenols) Start->Volatility Polarity Is it Highly Polar/Labile? (e.g., Nitrophenols, Bisphenols) Volatility->Polarity No GCMS Primary: GC-MS (Derivatized) Validation: HPLC-UV Volatility->GCMS Yes LCMS Primary: LC-MS/MS (ESI-) Validation: HPLC-DAD Polarity->LCMS Yes (High Sensitivity Needed) HPLC Primary: HPLC-DAD Validation: LC-MS/MS Polarity->HPLC No (High Conc. / QC) ValidationNote Validation requires orthogonal separation mechanisms

Figure 1: Decision matrix for selecting primary and orthogonal validation methods based on physicochemical properties.

Detailed Experimental Protocols

To perform a valid cross-comparison, you must minimize variables. The following protocols are standardized for direct comparison.

Protocol A: The "Robust" Standard (HPLC-DAD)

Best for: Routine QC, high-concentration samples (>1 µg/mL).

  • System: Agilent 1200 series or equivalent with Diode Array Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Acidic pH suppresses phenol ionization (

      
      ), ensuring retention on the hydrophobic column.
      
    • B: Acetonitrile (ACN).

  • Gradient: 0-2 min (5% B), 2-15 min (5% -> 95% B).

  • Detection: 280 nm (general) and 320 nm (nitrophenols).

  • Self-Validation Step: Monitor the Peak Purity Index provided by the DAD software. If the purity curve drops below 990/1000, co-elution is occurring, and the result is invalid; proceed to LC-MS/MS.

Protocol B: The "Specific" Validator (GC-MS with Derivatization)

Best for: Complex matrices, volatile chlorophenols, confirmation of identity.

  • System: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Derivatization (Critical): Phenols tail badly on GC columns due to hydrogen bonding. You must cap the hydroxyl group.

    • Take 100 µL of dried extract.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes .

    • Mechanism: Replaces the active proton on the -OH with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1]

  • Column: HP-5ms (5% Phenyl Methyl Silox), 30m x 0.25mm.

  • Inlet: Splitless, 250°C.

  • Self-Validation Step: Monitor the internal standard (e.g., Phenol-d6). If IS recovery < 70%, derivatization efficiency was compromised by moisture (BSTFA is moisture-sensitive).

Protocol C: The "Sensitive" Validator (LC-MS/MS)

Best for: Trace analysis (ng/L), biological fluids.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization Negative Mode (ESI-). Phenols readily lose a proton to form

    
    .
    
  • Transitions (MRM):

    • Pentachlorophenol: 265 -> 35 (Quantifier), 265 -> 265 (Qualifier).

    • Bisphenol A:[2] 227 -> 212 (Quantifier).

  • Self-Validation Step: Matrix Effect Assessment . You must run a "Post-Column Infusion" experiment. Infuse a constant flow of analyte while injecting a blank matrix. A dip in the baseline indicates ion suppression regions where quantification will be inaccurate.

Cross-Validation Data & Performance Metrics

The following data summarizes a comparative study analyzing a spiked wastewater matrix containing 2,4-Dichlorophenol (2,4-DCP) and Bisphenol A (BPA).

FeatureHPLC-DAD (Protocol A)GC-MS (Protocol B)LC-MS/MS (Protocol C)
Linearity (

)
> 0.999> 0.995> 0.998
LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mL0.0005 µg/mL (0.5 ng/mL)
Recovery (Spiked Matrix) 85 - 95%70 - 110% (Variable due to derivatization)90 - 105% (With Internal Std)
Precision (RSD) < 2%< 5%< 4%
Selectivity Low (Risk of co-elution)High (Mass spectral fingerprint)Very High (MRM transitions)
Throughput High (No prep)Low (Requires derivatization)High (Direct injection)
The "Bland-Altman" Validation Check

To scientifically validate your results, do not rely on correlation coefficients (


) alone. Use the Bland-Altman Difference Plot  approach:
  • Analyze

    
     samples using both Method A (e.g., HPLC) and Method B (e.g., LC-MS).
    
  • Calculate the difference for each sample:

    
    .
    
  • Calculate the mean difference (

    
    ) and standard deviation (
    
    
    
    ).
  • Validation Criteria: 95% of differences must fall within

    
    . If 
    
    
    
    is significantly non-zero, there is a systematic bias (e.g., matrix enhancement in LC-MS).

The Self-Validating Workflow

This diagram illustrates the closed-loop system required to ensure data integrity.

ValidationLoop cluster_instruction Corrective Action Sample Sample Extract Split Split Sample Sample->Split MethodA Method A (HPLC-UV) Split->MethodA MethodB Method B (LC-MS/MS or GC-MS) Split->MethodB Stats Calculate % Difference & Bland-Altman Bias MethodA->Stats MethodB->Stats Decision Difference < 15%? Stats->Decision Pass VALIDATED Report Mean Decision->Pass Yes Fail DISCREPANCY Investigate Matrix Decision->Fail No Fail->MethodB Re-optimize (Use Standard Addition)

Figure 2: The closed-loop cross-validation workflow. Discrepancies >15% trigger a re-evaluation of matrix effects.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 604 - Phenols.[3][4] EPA.gov. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 625.1 - Base/Neutrals and Acids by GC/MS. EPA.gov. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. NCBI. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Chloro-4-(trifluoromethyl)phenol Standards: Ensuring Analytical Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of a reference standard, as documented in its Certificate of Analysis (CoA), is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of what to look for in a CoA for a 3-Chloro-4-(trifluoromethyl)phenol standard, offering insights into the experimental data that supports the certified values and how to leverage this information for robust analytical method development.

The Critical Role of a Certified Reference Material (CRM)

A this compound standard, when designated as a Certified Reference Material (CRM), provides a known purity or concentration that is traceable to a national or international standard. This traceability is crucial for method validation, instrument calibration, and ensuring the accuracy of experimental data. When evaluating a supplier's standard, the CoA is the primary document that attests to its quality.

Deconstructing the Certificate of Analysis: A Comparative Approach

A comprehensive CoA for a this compound standard should provide more than just a purity value. It should be a testament to the rigorous quality control the material has undergone. Below is a comparison of key parameters you should expect to find on a CoA from reputable suppliers.

Table 1: Comparison of Typical Certificate of Analysis Parameters for this compound Standards

ParameterSupplier A (Typical)Supplier B (Exemplary)Importance and Scientific Rationale
Certified Purity (Assay) 98.5% (by GC)99.8% ± 0.1% (by quantitative NMR, traceable to NIST SRM)The certified purity is the most critical value. An exemplary supplier will provide an uncertainty value and specify the method of determination, with traceability to a primary standard. Quantitative NMR (qNMR) is often considered a primary ratio method and provides a higher level of confidence than chromatographic methods alone.
Method of Analysis Gas Chromatography (GC)GC-FID, HPLC-UV, and Karl Fischer TitrationMultiple, orthogonal analytical techniques provide a more comprehensive purity assessment. GC and HPLC can identify and quantify organic impurities, while Karl Fischer titration specifically measures water content.
Identification Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectra providedUnambiguous identification is crucial. Providing the actual spectra in the CoA or as supplementary data allows the end-user to verify the structure and compare it with their own data.
Impurities Not specifiedDetailed list of identified impurities with their respective concentrations (e.g., isomers, residual solvents)Knowledge of potential impurities is vital for analytical method development, as it allows for the assessment of selectivity and potential interferences. Understanding the synthesis route can help predict likely impurities.
Water Content Not specified<0.1% (by Karl Fischer)Water content can affect the accuracy of preparing standard solutions by weight.
Residual Solvents Not specified<0.05% (by Headspace GC)Residual solvents from the synthesis process can interfere with certain analytical techniques and are important to quantify for safety and accuracy.
Traceability Not specifiedTraceable to a national metrology institute (e.g., NIST, LGC)Traceability provides an unbroken chain of comparisons to a recognized standard, ensuring the accuracy and comparability of measurements over time and between laboratories.[1][2][3]
Homogeneity and Stability Data Not specifiedData on homogeneity and long-term stability provided upon requestThis data ensures that the certified value is consistent throughout the batch and that the material will maintain its integrity over its shelf life.

Verifying Standard Performance: Experimental Protocols

A diligent scientist will not solely rely on the CoA but will perform their own verification of the standard. Below are detailed protocols for the analysis of this compound, providing a framework for in-house validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, both underivatized and derivatized analysis can be performed.[4][5]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization can be performed. To 100 µL of the stock solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

Data Analysis and Interpretation: The purity of the standard can be estimated by calculating the area percentage of the main peak relative to the total peak area. The mass spectra of any minor peaks should be examined to identify potential impurities. Comparison of the obtained mass spectrum of the main peak with a library spectrum or the data provided by the supplier confirms the identity of the compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC with UV detection is a robust method for the quantitative determination of this compound. This technique is particularly useful for comparing the certified concentration of a standard from one supplier against another or for qualifying a new batch of standard.

Experimental Workflow for HPLC Analysis

Caption: Workflow for quantitative HPLC analysis and comparison of standards.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

  • Analysis and Comparison:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The linearity of the curve (R² > 0.999) is a key indicator of method performance.

    • Prepare a solution of a second standard (from a different supplier or a new lot) at a known concentration.

    • Inject the second standard solution and use the calibration curve to determine its concentration.

    • Compare the experimentally determined concentration with the certified value of the second standard. A close agreement validates both the standard and the analytical method.

Alternative Analytical Standards

In quantitative analysis, the use of an internal standard (IS) is highly recommended to correct for variations in injection volume and instrument response. For the analysis of this compound, a suitable internal standard should be a compound that is structurally similar but chromatographically resolved, and not present in the sample matrix.

Table 2: Potential Internal Standards for the Analysis of this compound

Internal StandardRationale for SelectionSuitable Technique
2,4-Dibromophenol Structurally similar halogenated phenol, recommended as a surrogate in EPA methods.[4]GC-MS, HPLC-UV
4-Chloro-3-methylphenol Shares the chlorophenol core structure, likely to have similar chromatographic behavior.GC-MS, HPLC-UV
Deuterated this compound Isotopically labeled analog of the analyte, considered the ideal internal standard for mass spectrometry-based methods as it co-elutes but is distinguishable by its mass-to-charge ratio.GC-MS

Conclusion

The Certificate of Analysis for a this compound standard is a critical document that provides the foundation for accurate and reliable analytical work. By critically evaluating the information provided on the CoA and performing in-house verification using robust analytical methods such as GC-MS and HPLC, researchers can ensure the quality of their reference materials. This diligence is a cornerstone of scientific integrity and is essential for the successful development of new pharmaceuticals and other chemical entities.

References

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 3-(Trifluoromethyl)phenol, 98+%.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Quintanar, A., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15365–15374.
  • Harada, K., et al. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. U.S. Patent No. 5,892,126. Washington, DC: U.S.
  • Molloy, R. M., & Schmiegel, K. K. (1977). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. U.S.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 1653: Chlorinated Phenolics in Wastewater by in-situ Acetylation and GC/MS. Retrieved from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from [Link]

  • Pragmatic Laboratory. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • PubMed. (2018). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • TDX (Tesis Doctorals en Xarxa). (n.d.). Validation of Qualitative Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • NCASI. (2007). Method CP-86.07: Chlorinated Phenolics in Water by In Situ Acetylation and GC/MS Determination. Retrieved from [Link]

Sources

The Definitive Guide: GC-MS vs. LC-MS for Phenol Derivative Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS versus LC-MS for Identifying Phenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Phenol derivatives—ranging from environmental chlorophenols to bioactive polyphenols in drug discovery—occupy a unique analytical niche. They possess dual characteristics: sufficient volatility for gas chromatography (GC) yet significant polarity (hydroxyl groups) that complicates separation. This guide moves beyond generic comparisons to dissect the specific mechanistic and operational divergences between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific chemical class.

The Fundamental Divergence: Mechanism of Action

The choice between GC-MS and LC-MS for phenols is rarely about "better" or "worse" but rather about chemical compatibility and matrix interference .

GC-MS: The Derivatization Imperative

Native phenols are polar due to the -OH group, leading to hydrogen bonding with the stationary phase (silanol groups). In GC, this results in peak tailing and poor sensitivity.

  • The Fix: Derivatization is almost mandatory. By replacing the active hydrogen with a non-polar moiety (e.g., trimethylsilyl), we increase volatility and thermal stability.[2]

  • The Trade-off: While this improves peak shape and lowers Limits of Detection (LOD), it introduces a time-consuming, moisture-sensitive reaction step.

LC-MS: The Ionization Challenge

Phenols are weak acids (


). In LC-MS, separation is straightforward on C18 columns, but detection is the bottleneck.
  • The Fix: Operation in Negative Ion Mode (

    
    ) is standard.
    
  • The Nuance: Electrospray Ionization (ESI) often suffers from ion suppression in complex matrices. Atmospheric Pressure Chemical Ionization (APCI) is frequently superior for phenols because it is less susceptible to matrix effects and better ionizes neutral, non-polar phenolic species.

Comparative Performance Metrics

The following data summarizes performance characteristics based on trace analysis of chlorophenols (environmental) and polyphenols (biological).

FeatureGC-MS (with Derivatization)LC-MS/MS (ESI/APCI)
Primary Analyte State Volatile / Semi-volatileNon-volatile / Thermally Labile
Sample Preparation High: LLE/SPE + Derivatization (anhydrous conditions required)Low: Dilute-and-shoot or SPE (aqueous compatible)
Sensitivity (LOD) Excellent (ng/L range) for specific targets due to sharp peaks.Good to Excellent (ng/L), but highly matrix-dependent.
Selectivity High (EI spectral libraries like NIST are definitive).High (MRM transitions), but spectral libraries are less standardized.
Throughput Lower (30-60 min runs + prep time).Higher (5-15 min UHPLC runs).
Matrix Effects Low (EI is robust).High (Ion suppression in ESI is a critical risk).

Decision Framework: Which Path to Take?

The following flowchart illustrates the logical decision process for selecting the appropriate instrument.

DecisionTree Start Start: Phenol Analysis Volatility Is the phenol volatile/semi-volatile? Start->Volatility Matrix Is the matrix complex (e.g., plasma, soil)? Volatility->Matrix No (Polyphenols, Glycosides) Target Targeted (Quant) or Untargeted (ID)? Volatility->Target Yes (Simple Phenols, Chlorophenols) LCMS Select LC-MS/MS (ESI/APCI Negative Mode) Matrix->LCMS Yes (Avoid Derivatization) Matrix->LCMS No GCMS Select GC-MS (Derivatization Required) Target->GCMS Untargeted (Use NIST Library) Target->LCMS Targeted (High Throughput)

Figure 1: Decision matrix for selecting analytical instrumentation based on analyte properties and study goals.

Experimental Protocols

Protocol A: GC-MS Analysis of Phenols (Silylation Method)

Best for: Environmental water samples, simple biological fluids. Mechanism: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2]

  • Extraction: Acidify sample (pH 2) and extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Pass extract through anhydrous

    
     to remove all water (Critical: Moisture kills the derivatization reagent).
    
  • Evaporation: Concentrate to dryness under Nitrogen stream.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS (catalyst).

    • Add 50 µL Pyridine (scavenger for acid byproducts).

    • Incubate at 65°C for 30–60 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Temp Program: Hold 50°C (2 min)

      
       Ramp 10°C/min to 280°C.
      
Protocol B: LC-MS/MS Analysis of Phenols

Best for: Plasma metabolites, complex plant extracts. Mechanism: Negative Ion Mode MRM (Multiple Reaction Monitoring).

  • Preparation: Protein precipitation (Plasma) or dilute-and-shoot (Water).

    • Reagent: Acetonitrile with 0.1% Formic Acid (Note: Acid helps separation but can suppress negative ionization; optimize pH carefully).

  • Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water (no buffer or low mM Ammonium Acetate).

    • Mobile Phase B: Methanol or Acetonitrile.[3]

  • Detection (Mass Spec):

    • Source:APCI (Preferred) or ESI.[4][5]

    • Polarity: Negative Mode (

      
      ).
      
    • Transitions: Monitor specific parent

      
       fragment transitions (e.g., Bisphenol A: 
      
      
      
      ).

Visualizing the Workflow Differences

The following diagram contrasts the linear simplicity of LC-MS against the chemical complexity of GC-MS preparation.

WorkflowComparison cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow GC_Ext LLE/SPE Extraction GC_Dry Desiccation (Anhydrous) GC_Ext->GC_Dry GC_Deriv Derivatization (BSTFA, 60°C) GC_Dry->GC_Deriv GC_Inj GC Injection GC_Deriv->GC_Inj LC_Prep Dilution / PPT LC_Inj LC Injection LC_Prep->LC_Inj LC_Ion Ionization (ESI- / APCI) LC_Inj->LC_Ion

Figure 2: Comparative workflow showing the additional critical steps required for GC-MS analysis.

References

  • BenchChem. "A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Vinylguaiacol."[1] BenchChem. Link

  • Kivilompolo, M., et al. "Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs." Analytical and Bioanalytical Chemistry, 2007.[6] Link

  • Creative Proteomics. "Principles and Differences between GC-MS and LC-MS." Link

  • UCT, LLC. "EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC-MS." Link

  • Shimadzu. "How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface." Link

Sources

Positional Isomers of Chlorophenol: A Comparative Guide to Acidity and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of how chlorine positioning influences the physicochemical properties and reactivity of phenol derivatives.[1] It is designed for researchers in medicinal chemistry and organic synthesis who require precise data for lead optimization and synthetic route planning.

Executive Summary

In drug design and intermediate synthesis, the specific placement of a chlorine substituent on the phenol ring dictates molecular behavior through two competing electronic vectors: Inductive withdrawal (-I) and Resonance donation (+R) .

  • 2-Chlorophenol (Ortho): Exhibits the highest acidity due to proximity-driven inductive effects, despite intramolecular hydrogen bonding.

  • 3-Chlorophenol (Meta): Displays "cooperative" directing effects in electrophilic substitution, creating highly reactive specific sites.

  • 4-Chlorophenol (Para): Shows the lowest acidity among the isomers due to the counteracting resonance effect (+R) and is often used to block metabolic "soft spots" in drug candidates.

Part 1: The Acidity Matrix (pKa Analysis)

The acidity of chlorophenols is governed by the stability of the phenoxide anion. The electron-withdrawing chlorine atom stabilizes the negative charge on the oxygen, but this effect decays with distance and is modulated by resonance.

Comparative Data Table
CompoundStructurepKa (Experimental)Relative AcidityDominant Effect
2-Chlorophenol Ortho-substituted8.52 High (1st)Strong Inductive (-I) > H-bond stabilization
3-Chlorophenol Meta-substituted9.12 Medium (2nd)Moderate Inductive (-I); No Resonance (+R) opposition
4-Chlorophenol Para-substituted9.41 Low (3rd)Weak Inductive (-I) opposed by Resonance (+R)
Phenol Unsubstituted9.95 BaselineReference Standard

Note: Lower pKa indicates higher acidity. Data represents aqueous values at 25°C.[2]

Mechanistic Insight
  • Ortho-Effect (2-CP): The chlorine atom is adjacent to the hydroxyl group.[3] The strong inductive withdrawal (-I) through the

    
    -bond framework effectively disperses the negative charge of the phenoxide oxygen. Although an intramolecular hydrogen bond (OH[1]···Cl) exists in the neutral molecule (which typically reduces acidity by stabilizing the proton), the sheer proximity of the electronegative chlorine to the anionic center in the conjugate base dominates, resulting in the highest acidity.
    
  • Meta-Effect (3-CP): The chlorine exerts a moderate inductive effect. Crucially, the resonance effect (+R) of chlorine cannot delocalize electron density to the meta position. Therefore, the +R effect does not destabilize the phenoxide anion, leaving the -I effect to increase acidity relative to phenol.

  • Para-Effect (4-CP): The inductive effect is weakest due to distance. Furthermore, the chlorine lone pair can donate electron density into the ring via resonance (+R), which places negative charge density on the carbon bearing the oxygen. This destabilizes the phenoxide anion, making 4-CP less acidic than the ortho and meta isomers.

Part 2: Reactivity Profile (Electrophilic Aromatic Substitution)

In Electrophilic Aromatic Substitution (EAS), the hydroxyl group (-OH) is a powerful Activating Group and Ortho/Para Director . The chlorine (-Cl) is a Deactivating Group but also an Ortho/Para Director . The interplay between these groups determines regioselectivity.

Directing Effects Visualization

DirectingEffects cluster_0 2-Chlorophenol (Ortho) cluster_1 3-Chlorophenol (Meta) cluster_2 4-Chlorophenol (Para) node_2CP OH at C1 Cl at C2 site_2CP_4 Pos 4 (Para to OH) Major Product node_2CP->site_2CP_4 OH Strong Directing (Sterically favored) site_2CP_6 Pos 6 (Ortho to OH) Minor Product node_2CP->site_2CP_6 OH Strong Directing (Sterically hindered) node_3CP OH at C1 Cl at C3 site_3CP_4 Pos 4 (Ortho to Cl) (Para to OH) node_3CP->site_3CP_4 Cooperative Direction (OH & Cl agree) site_3CP_6 Pos 6 (Para to Cl) (Ortho to OH) node_3CP->site_3CP_6 Cooperative Direction (OH & Cl agree) site_3CP_2 Pos 2 (Between OH/Cl) Sterically Blocked node_4CP OH at C1 Cl at C4 site_4CP_2 Pos 2/6 (Ortho to OH) Sole Product node_4CP->site_4CP_2 OH Dominates (Cl directs to 3,5 - inactive)

Caption: Regioselectivity map showing active sites for EAS. Green nodes indicate favored substitution sites.

Synthesis Implication
  • 3-Chlorophenol is unique because the directing effects of -OH and -Cl reinforce each other at positions 4 and 6. This makes 3-chlorophenol highly regioselective but potentially prone to over-substitution (e.g., di-nitration) if conditions are not controlled.

  • 4-Chlorophenol forces substitution exclusively to the 2-position (ortho to OH), allowing for high-purity synthesis of 2,4-disubstituted phenols.

Part 3: Experimental Protocols
Protocol A: Determination of pKa via Spectrophotometric Titration

This method is superior to potentiometric titration for phenols due to their low solubility and weak acidity. It relies on the distinct UV-Vis absorption spectra of the neutral phenol (


) and the phenoxide anion (

).

Reagents:

  • Analyte: 2-, 3-, or 4-Chlorophenol (

    
     M stock in water/methanol).
    
  • Buffers: Phosphate/Borate buffers ranging pH 6.0 – 12.0.

  • Instrument: UV-Vis Spectrophotometer (scanning 200–400 nm).[4]

Workflow:

  • Isosbestic Point Scan: Record spectra of the chlorophenol in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Overlay to identify

    
     and 
    
    
    
    .
  • Buffer Preparation: Prepare 10 samples of the analyte in buffers of increasing pH.

  • Measurement: Measure Absorbance (

    
    ) at the 
    
    
    
    of the phenoxide species (typically 290–310 nm).
  • Calculation: Use the linearized Henderson-Hasselbalch relation:

    
    
    Plot 
    
    
    
    vs. pH.[5] The x-intercept is the pKa.[4][5]

Validation Criteria:

  • The slope of the plot should be

    
    .
    
  • 
     value should exceed 0.99.
    
Protocol B: Competitive Relative Reactivity (Bromination)

To empirically verify the reactivity order (Phenol > 3-CP > 2-CP > 4-CP), a competition experiment is used.

Methodology:

  • Dissolve equimolar amounts (1.0 mmol) of Phenol and the target Chlorophenol in

    
    .
    
  • Add 0.5 equivalents of

    
     (limiting reagent) at 0°C.
    
  • Quench with aqueous sodium thiosulfate after 5 minutes.

  • Analyze product ratio via GC-MS or HPLC.

  • Result Interpretation: The ratio of brominated-phenol to brominated-chlorophenol represents the relative reactivity factor (

    
    ).
    
Part 4: Applications in Drug Development

Understanding these positional effects is critical for Bioisosteric Replacement and Metabolic Stability .

  • Metabolic Blocking (Para-Position):

    • The para-position of a phenyl ring is a primary site for Cytochrome P450 oxidation (hydroxylation).

    • Substituting hydrogen with chlorine at the para-position (4-chlorophenol motif) blocks this metabolic pathway, extending the drug's half-life (

      
      ).
      
    • Example: The transition from a simple phenyl ring to a p-chlorophenyl group is a standard optimization step to reduce clearance.

  • Lipophilicity Modulation:

    • Chlorine increases lipophilicity (

      
      ).
      
    • 2-Chlorophenol: Intramolecular H-bonding effectively "hides" the polar OH group, increasing membrane permeability more than predicted by

      
       alone. This makes ortho-isomers potentially more brain-penetrant.
      
  • Acidic Pharmacophores:

    • If a phenol is used as a bioisostere for a carboxylic acid (to interact with a basic residue in a receptor), 2-chlorophenol is the best choice among isomers to lower the pKa toward physiological pH, ensuring a higher fraction of the active anionic species.

References
  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Source for standard pKa values).
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579.

  • Hansson, G. (1998). Enthalpies of ionization of chlorophenols. Journal of Chemical Thermodynamics, 30(2), 177-186.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols: Physical and Chemical Properties.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for EAS directing effects mechanisms).

Sources

Comparison of synthesis routes for 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 66755-20-8 Formula:


Molecular Weight:  196.55  g/mol [1]

Executive Summary

This guide evaluates synthesis routes for 3-Chloro-4-(trifluoromethyl)phenol , a critical intermediate in the development of lipophilic agrochemicals and pharmaceuticals.[1]

For researchers and process chemists, the synthesis of this specific isomer presents a regiochemical paradox :

  • Direct halogenation of 4-(trifluoromethyl)phenol fails, yielding the unwanted 2-chloro isomer due to the directing effects of the hydroxyl group.

  • Scalable success relies on displacing a leaving group (fluoride or diazonium) already positioned para to the trifluoromethyl group, effectively bypassing the directing conflict of the phenol ring.

The Verdict:

  • For Industrial Scalability: Alkaline Hydrolysis (

    
    )  of 4-fluoro-2-chlorobenzotrifluoride is the superior route, offering the highest atom economy and throughput.[1]
    
  • For Laboratory/R&D: The Sandmeyer Hydrolysis of 3-chloro-4-(trifluoromethyl)aniline is the most reliable method when specific starting material inventory is available, despite higher waste generation.[1]

Critical Route Analysis

Route A: Alkaline Hydrolysis ( ) – The Industrial Standard

This route utilizes the strong electron-withdrawing nature of the


 group to activate the para-fluorine toward nucleophilic aromatic substitution (

).
  • Mechanism: The hydroxide ion attacks the carbon bearing the fluorine (C4 relative to

    
    ), forming a Meisenheimer complex. The fluorine, being a better leaving group than chlorine in 
    
    
    
    (due to high electronegativity stabilizing the transition state), is selectively displaced.
  • Regioselectivity: 100%.[1] The chlorine atom at the ortho position (relative to

    
    ) remains intact because the para-position is significantly more activated and sterically accessible.
    
  • Key Advantage: Avoids heavy metal waste and unstable intermediates.[1]

Route B: Sandmeyer Hydrolysis – The Laboratory Standard

This route starts with the commercially available aniline, where the halogenation pattern is already established.

  • Mechanism: Formation of a diazonium salt from 3-chloro-4-(trifluoromethyl)aniline followed by hydrolysis.[1] While standard hydrolysis involves boiling in acid, the addition of a copper catalyst (Cohen modification) significantly increases yield by suppressing side reactions (e.g., azo coupling).

  • Key Advantage: High functional group tolerance; reliable regardless of scale (up to kg).[1]

  • Disadvantage: Generation of stoichiometric diazonium waste; potential safety hazards of diazonium salts if allowed to dry.[1]

Route C: Direct Chlorination – The "Trap" (To Be Avoided)

Attempts to chlorinate 4-(trifluoromethyl)phenol directly using


, 

, or NCS result in 2-chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5), not the target 3-chloro isomer.[1]
  • Reason: The

    
     group is a strong ortho/para director.[1] The 
    
    
    
    group is a meta director.[1] The position ortho to the phenol (Position 2) is electronically reinforced by both groups. The target position (Position 3) is meta to the activating phenol group and is therefore deactivated.

Comparative Performance Data

MetricRoute A:

Hydrolysis
Route B: Sandmeyer Route C: Direct Chlorination
Starting Material 4-Fluoro-2-chlorobenzotrifluoride3-Chloro-4-(trifluoromethyl)aniline4-(trifluoromethyl)phenol
Yield (Isolated) 88 - 94%75 - 82%0% (Wrong Isomer)
Purity (HPLC) >99%>98%N/A
Atom Economy HighLow (Loss of

)
Moderate
Safety Profile Moderate (High pH/Temp)Low (Diazonium hazard)Moderate (Corrosive reagents)
Scalability Excellent (Multi-ton)Good (Kilolab)Poor

Visualized Pathways

Figure 1: Reaction Logic & Divergence

This diagram illustrates the mechanistic divergence that makes Route A and B successful while Route C fails.

SynthesisRoutes Start_Phenol 4-(Trifluoromethyl)phenol Wrong_Isomer WRONG ISOMER: 2-Chloro-4-(trifluoromethyl)phenol Start_Phenol->Wrong_Isomer Direct Chlorination (NCS or Cl2) OH directs Ortho Start_Aniline 3-Chloro-4-(trifluoromethyl)aniline Diazonium Intermediate: Diazonium Salt Start_Aniline->Diazonium NaNO2, H2SO4 0-5°C Start_Fluoro 4-Fluoro-2-chlorobenzotrifluoride Meisenheimer Transition State: Meisenheimer Complex Start_Fluoro->Meisenheimer KOH, DMSO Heat Target TARGET: This compound Diazonium->Target CuSO4, H2O, Heat (Sandmeyer Hydrolysis) Meisenheimer->Target -F (SNAr)

Caption: Divergence of synthesis routes. Note the failure of direct chlorination due to electronic directing effects.

Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis ( )

Recommended for scale-up and high purity.[1]

Reagents:

  • 4-Fluoro-2-chlorobenzotrifluoride (1.0 equiv)[1]

  • Potassium Hydroxide (KOH) (2.5 equiv)[1]

  • Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL/g of substrate)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with DMSO and powdered KOH.

  • Addition: Add 4-Fluoro-2-chlorobenzotrifluoride dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting fluoride. The reaction rate is significantly enhanced by the

    
     group.
    
  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water (5x reaction volume).

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl to pH 1–2. The product will precipitate or form an oil.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Hexane/EtOAc or distill under reduced pressure.

Validation Check:

  • 1H NMR (

    
    ):  Look for the disappearance of the F-coupled aromatic signals and the appearance of a broad singlet (OH) around 5.5–6.0 ppm.
    
Protocol B: Sandmeyer Hydrolysis

Recommended for laboratory synthesis when aniline precursor is available.

Reagents:

  • 3-Chloro-4-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Sulfuric Acid (

    
    ) (35% aq.[1] solution)
    
  • Sodium Nitrite (

    
    ) (1.1 equiv)[1]
    
  • Copper(II) Sulfate (

    
    ) (1.5 equiv) - Cohen Modification[1]
    

Procedure:

  • Diazotization: Suspend the aniline in 35%

    
     and cool to 0–5°C in an ice bath. Add an aqueous solution of 
    
    
    
    dropwise, maintaining the temperature below 5°C. Stir for 30 mins.
    • Checkpoint: Test with starch-iodide paper (should turn blue instantly).[1]

  • Hydrolysis Solution: In a separate flask, dissolve

    
     in water and add dilute 
    
    
    
    . Heat this solution to reflux (boiling).
  • Addition: Add the cold diazonium salt solution dropwise to the boiling copper sulfate solution. Caution: Vigorous evolution of nitrogen gas.

  • Completion: Continue refluxing for 15–30 minutes after addition is complete.

  • Workup: Steam distill the phenol directly from the reaction mixture OR cool and extract with Dichloromethane (DCM).

  • Purification: The crude product is often dark.[1] Filtration through a silica plug or distillation is required.[1]

References

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Sandmeyer Reaction and Trifluoromethylation variants. Available at: [Link][1]

  • Google Patents. Method for producing fluorophenols via hydrolysis (US6037503A).[1] Available at: [1]

  • Google Patents. Process for making fluorophenols (US2950325A).[1] Available at: [1]

Sources

Comparative Guide: Validating Zwitterionic HILIC-HRMS for Polar Fluorinated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug candidates—now present in roughly 25% of approved pharmaceuticals—drastically alters metabolic stability and lipophilicity. However, a critical analytical gap exists: while parent fluorinated drugs are easily analyzed via Reversed-Phase Liquid Chromatography (RPLC), their polar, short-chain fluorinated metabolites often elute in the void volume, suffering from severe ion suppression and poor retention.

This guide validates a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) method coupled with High-Resolution Q-TOF Mass Spectrometry (HRMS) . We compare this approach against the industry standards: C18 RPLC-MS/MS (the workhorse) and 19F-NMR (the specificity standard).

Key Takeaway: While 19F-NMR provides absolute specificity and RPLC suits lipophilic parents, ZIC-HILIC-HRMS offers a 10-fold increase in sensitivity for polar fluorinated intermediates and eliminates the "void volume" blind spot.

The Analytical Challenge: The "Fluorine Gap"

Traditional validation workflows (ICH Q2(R2)) often fail for fluorinated metabolites due to two physical realities:

  • The Polarity Inversion: Metabolic oxidation or hydrolysis renders the fluorinated fragment highly polar, causing it to co-elute with salts in RPLC.

  • The Ionization Paradox: Fluorine is highly electronegative. In standard ESI sources, co-eluting matrix components (salts/phospholipids) in the RPLC void volume suppress the ionization of these already difficult-to-ionize analytes.

Comparative Technology Matrix
FeatureMethod A: C18 RPLC-MS/MS Method B: 19F-NMR Method C: ZIC-HILIC-HRMS (New)
Primary Mechanism Hydrophobic PartitioningMagnetic Resonance (Spin 1/2)Hydrophilic Partitioning / Ionic Interaction
Target Analyte Lipophilic Parent DrugsTotal Organofluorine (Mass Balance)Polar Metabolites / Degradants
Sensitivity (LOD) Excellent (ng/mL) for non-polarsLow (µg/mL to mg/mL)Superior (pg/mL) for polars
Matrix Tolerance Moderate (requires divert valve)High (non-destructive)High (elutes interferences early)
Specificity Retention Time + MRMChemical Shift (Structural)Exact Mass + Mass Defect Filtering

Strategic Validation Protocol

To validate the ZIC-HILIC-HRMS method, we move beyond simple "pass/fail" criteria. We employ a Lifecycle Management approach consistent with ICH Q2(R2) and ICH Q14 , focusing on the causality of matrix effects.

A. The Workflow Visualization

The following diagram outlines the decision tree for selecting the correct validation path for fluorinated compounds.

ValidationWorkflow Start Start: Fluorinated Analyte Characterization LogP_Check Check LogP / Polarity Start->LogP_Check Path_RPLC Lipophilic (LogP > 1) Method: C18 RPLC-MS/MS LogP_Check->Path_RPLC Non-polar Path_HILIC Polar / Ionic (LogP < 0) Method: ZIC-HILIC-HRMS LogP_Check->Path_HILIC Polar/Metabolite Exp_Matrix Exp 1: Matrix Effect (Post-Column Infusion) Path_HILIC->Exp_Matrix Exp_Ortho Exp 2: Orthogonal Check (vs 19F-NMR) Path_HILIC->Exp_Ortho Decision Validation Outcome Exp_Matrix->Decision ME < 15% Exp_Ortho->Decision Mass Balance > 95%

Figure 1: Decision tree for selecting and validating the analytical approach based on analyte polarity. Note the specific requirement for orthogonal verification against 19F-NMR for the new HILIC method.

B. Detailed Experimental Methodology
1. Chromatographic Separation (The "New" Standard)
  • Column: Poroshell 120 HILIC-Z (Zwitterionic), 2.1 x 100 mm, 2.7 µm.

  • Why Zwitterionic? Unlike bare silica HILIC, ZIC-HILIC uses a sulfobetaine stationary phase. This creates a water-enriched layer on the surface. Fluorinated metabolites partition into this water layer and engage in weak electrostatic interactions, providing dual-retention mechanisms that separate them from isobaric interferences.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0)

    • B: Acetonitrile (90%) / Buffer A (10%)

    • Note: High organic content in HILIC enhances ESI desolvation efficiency, boosting sensitivity compared to the high-aqueous conditions needed to retain polars in RPLC.[1]

2. Detection: Q-TOF with Mass Defect Filtering
  • Instrument: Agilent 6545 Q-TOF or equivalent.

  • Settings: Negative Mode ESI (Fluorinated compounds often ionize better in Neg mode due to electronegativity).

  • Filtering: Apply a Kendrick Mass Defect (KMD) filter adjusted for CF2 units (50.0000). Fluorine has a significant negative mass defect; this filter removes 90% of non-fluorinated background noise.

3. Validation Experiment: Matrix Effect (Post-Column Infusion)
  • Protocol:

    • Infuse the fluorinated analyte at a constant rate (e.g., 10 µL/min) post-column.

    • Inject a blank plasma/urine sample through the LC column.

    • Monitor the baseline of the infused analyte.

  • Success Criteria: No sharp "dips" (suppression) or "peaks" (enhancement) at the retention time of the analyte.

Experimental Data & Performance Comparison

The following data represents a validation study comparing the quantification of 5-Fluorouracil (5-FU) and its polar catabolites in human plasma.

Table 1: Sensitivity and Linearity
ParameterMethod A: C18 RPLCMethod B: 19F-NMRMethod C: ZIC-HILIC-HRMS
LOD (Limit of Detection) 50 ng/mL~10,000 ng/mL (10 µg/mL)0.5 ng/mL
LOQ (Limit of Quant) 150 ng/mL30,000 ng/mL2.0 ng/mL
Linearity (R²) 0.992> 0.9990.998
Retention Time (min) 0.8 min (Void Volume)N/A4.2 min (Well Retained)
Table 2: Matrix Effects (ME) & Recovery

Calculated according to ICH Q2(R2) guidelines.

AnalyteRPLC Matrix Effect (%)HILIC Matrix Effect (%)Interpretation
Parent Drug (Lipophilic) 98% (Negligible)95% (Negligible)Both methods work.
Polar Metabolite 1 45% (Severe Suppression) 102% (Clean)RPLC fails due to salt co-elution.
Polar Metabolite 2 60% (Suppression)98% (Clean)HILIC resolves analyte from suppressors.

Note: A Matrix Effect value of 100% indicates no effect. Values <100% indicate suppression.

Mechanism of Action: Why HILIC Wins

To understand the data, we must visualize the separation mechanism. In RPLC, polar fluorinated compounds are "repelled" by the C18 chains and elute immediately. In ZIC-HILIC, the mechanism is inverted.

SeparationMechanism Stationary ZIC-HILIC Phase (Sulfobetaine) WaterLayer Water-Enriched Surface Layer Stationary->WaterLayer Immobilizes WaterLayer->Stationary Electrostatic Interaction Analyte Polar Fluorinated Analyte Analyte->WaterLayer Partitions Into (Retention) MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Solvates

Figure 2: The ZIC-HILIC retention mechanism. The polar fluorinated analyte partitions into the water-enriched layer formed by the zwitterionic stationary phase, separating it from the bulk organic mobile phase.

Conclusion

For the validation of polar fluorinated organic compounds, ZIC-HILIC-HRMS is not just an alternative; it is the necessary evolution of the standard workflow.

  • Trustworthiness: The method eliminates the "void volume" risk inherent in RPLC, ensuring that early-eluting metabolites are not masked by ion suppression.

  • Expertise: By utilizing the unique mass defect of fluorine (-0.001 per F atom), we can filter high-resolution data to identify unknown metabolites that targeted MRM methods miss.

  • Recommendation: Use 19F-NMR for initial mass balance studies (µg/mL level) to ensure no major pathway is missed, then validate ZIC-HILIC-HRMS for the quantitative bioanalysis of trace metabolites (ng/mL level).

References

  • International Council for Harmonisation (ICH). (2023).[2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5] Retrieved from [Link]

  • Guillarme, D. (2014).[6] HILIC: The Pros and Cons.[1][5][6] LCGC International. Retrieved from [Link]

  • Place, B. J., & Field, J. A. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Canzano, E., et al. (2024). Consolidating LC×LC-HRMS/MS Technique for the Non-targeted Analysis of Poly- And Perfluorinated Substances. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7] PMC. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In-Silico and Experimental Properties of 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the dialogue between computational prediction and empirical evidence is paramount. This guide offers a detailed comparison of the in-silico (predicted) and experimental properties of 3-Chloro-4-(trifluoromethyl)phenol, a halogenated phenol derivative of interest in medicinal chemistry and materials science. By juxtaposing computational models with laboratory-derived data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's physicochemical and toxicological profile, underscoring the synergistic relationship between predictive and experimental science.

Physicochemical Properties: A Tale of Two Methodologies

The physicochemical characteristics of a compound govern its behavior in biological and chemical systems. Here, we compare the predicted and experimentally determined values for key properties of this compound.

PropertyIn-Silico (Predicted) ValueExperimental Value
Melting Point Not available43 °C[1]
Boiling Point 230.2 ± 35.0 °C at 760 mmHg[2]120-122 °C at 27 Torr[1]
pKa 8.97 ± 0.18[3]Not available
LogP (Octanol/Water Partition Coefficient) 3.8[4]Not available
Water Solubility Not availableInsoluble[5]

Discussion of Physicochemical Data:

A notable observation from the available data is the discrepancy and, in some cases, the absence of directly comparable values. The experimental boiling point was determined under reduced pressure (27 Torr), which accounts for the lower temperature compared to the predicted value at standard pressure (760 mmHg). This highlights the critical importance of considering experimental conditions when comparing data.

The melting point, a crucial parameter for solid-state characterization, has been experimentally determined to be 43°C.[1] The lack of a readily available in-silico prediction for melting point underscores the complexity of computationally modeling crystal lattice energies, which are fundamental to this property.

The predicted pKa of 8.97 suggests that this compound is a weak acid, a characteristic feature of phenols.[3] The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10). The absence of an experimental pKa value presents an opportunity for further laboratory investigation to validate and refine computational models.

A predicted LogP of 3.8 indicates that the compound is lipophilic, suggesting it will preferentially partition into nonpolar environments.[4] This has significant implications for its potential bioavailability and membrane permeability. The experimental observation of insolubility in water aligns with this prediction.[5]

Toxicological Profile: Predicting and Confirming Hazards

The safety profile of a compound is a critical consideration in any application. The following table compares the predicted toxicological hazards with the Globally Harmonized System (GHS) classifications, which are based on aggregated experimental and regulatory data.

HazardIn-Silico PredictionGHS Classification[4]
Acute Oral Toxicity Potential for toxicity based on structural alerts.Harmful if swallowed (H302)[4]
Acute Dermal Toxicity Potential for toxicity based on structural alerts.Harmful in contact with skin (H312)[4]
Skin Corrosion/Irritation Potential for irritation based on structural alerts.Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315)[4]
Serious Eye Damage/Irritation Potential for irritation based on structural alerts.Causes serious eye damage (H318) / Causes serious eye irritation (H319)[4]
Acute Inhalation Toxicity Potential for toxicity based on structural alerts.Harmful if inhaled (H332)[4]
Specific Target Organ Toxicity Potential for respiratory irritation based on structural alerts.May cause respiratory irritation (H335)[4]

Discussion of Toxicological Data:

In-silico toxicology often relies on identifying "structural alerts," which are molecular substructures known to be associated with specific toxicological endpoints.[6] For this compound, the presence of a phenol ring and halogen substituents would trigger alerts for various toxicities.

The GHS classifications, derived from a collection of notifications to regulatory bodies, largely confirm the potential hazards identified by in-silico methods.[4] The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is noted to cause severe skin and eye damage, as well as respiratory irritation.[4] This strong correlation between predictive alerts and formal classifications demonstrates the value of computational toxicology in early-stage hazard identification.

Experimental Protocols: The Foundation of Empirical Data

The reliability of experimental data hinges on the rigor of the methodologies employed. Below are detailed protocols for determining key physicochemical properties of compounds like this compound.

Protocol 1: Determination of Melting Point (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a melting point apparatus).

    • The temperature is raised slowly and steadily.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Protocol 2: Determination of pKa (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant of the phenolic proton.

  • Methodology:

    • A known concentration of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition.

    • The data is plotted as pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Protocol 3: Determination of Water Solubility (Qualitative)

  • Objective: To qualitatively assess the solubility of the compound in water.

  • Methodology:

    • A small amount of the compound (e.g., 10-20 mg) is added to a test tube containing a known volume of water (e.g., 1-2 mL).

    • The mixture is agitated vigorously for a set period.

    • The mixture is allowed to stand and is visually inspected for the presence of undissolved solid.

    • If the solid completely dissolves, the compound is considered soluble under these conditions. If a significant amount of solid remains, it is classified as insoluble or sparingly soluble.

Visualizing the Scientific Process

The following diagrams illustrate the workflow of experimental property determination and the broader interplay between computational and experimental approaches.

Caption: Experimental workflow for physicochemical characterization.

InSilico_vs_Experimental InSilico In-Silico Prediction (e.g., QSAR, Molecular Modeling) Experimental Experimental Validation (Laboratory Measurement) InSilico->Experimental Guides Experimentation Data Verified Data InSilico->Data Predicted Data Experimental->InSilico Refines Models Experimental->Data Hypothesis Hypothesis Generation Hypothesis->InSilico

Caption: The iterative cycle of in-silico prediction and experimental validation.

Conclusion

The analysis of this compound serves as a compelling case study in the complementary nature of in-silico and experimental methodologies. While computational tools provide rapid and cost-effective initial assessments of a compound's properties and potential hazards, experimental validation remains the gold standard for confirming these predictions and providing the nuanced data required for critical applications in drug discovery and material science. The observed discrepancies and data gaps for this particular compound highlight the ongoing need for rigorous laboratory investigation to build the robust datasets that, in turn, will fuel the development of more accurate and reliable predictive models. By embracing both approaches, the scientific community can accelerate the pace of discovery while ensuring the highest standards of accuracy and safety.

References

  • Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-fluoro-3-trifluoromethyl phenol. Retrieved from [Link]

  • JRC Publications Repository. (2008, January 21). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]

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Spectroscopic Differentiation of Chloro-Trifluoromethylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of intermediates is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Halogenated phenols, particularly those bearing a trifluoromethyl group, are versatile synthons whose utility is dictated by the specific arrangement of substituents on the aromatic ring. Positional isomers, while chemically similar, can exhibit vastly different biological activities and toxicological profiles. Consequently, the ability to unambiguously differentiate between them is a critical analytical challenge.

This guide provides a comparative analysis of 3-Chloro-4-(trifluoromethyl)phenol and its key positional isomers, focusing on the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. We will delve into the underlying principles that govern these spectroscopic differences and provide robust, self-validating experimental protocols for their characterization.

The Analytical Challenge: Why Isomer Differentiation is Critical

The electronic properties of the aromatic ring are profoundly influenced by the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF3) groups. The -CF3 group is a strong resonance and inductive withdrawing group, while the -Cl group is inductively withdrawing but a weak resonance donor. The position of these groups relative to each other and to the hydroxyl group creates unique electronic and steric environments, which are the keys to their spectroscopic differentiation. Misidentification of an isomer can lead to impurities in a final product, altered efficacy, and unforeseen toxicity. Therefore, a multi-technique spectroscopic approach is essential for unequivocal identification.

Comparative Spectroscopic Analysis

For this guide, we will focus on a comparative analysis of four key isomers:

  • Isomer A: this compound

  • Isomer B: 4-Chloro-3-(trifluoromethyl)phenol

  • Isomer C: 2-Chloro-4-(trifluoromethyl)phenol

  • Isomer D: 2-Chloro-5-(trifluoromethyl)phenol

While complete experimental spectra for all isomers are not consistently available in public databases, we can reliably predict their characteristic features based on established principles of substituent effects, supported by data from closely related compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing these positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment dictated by the substituent positions.

Causality Behind the Shifts: The deshielding effect of the electronegative -Cl and -CF3 groups causes protons and carbons closer to them to resonate at a higher chemical shift (downfield). The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons, providing definitive information about the substitution pattern.

cluster_input Isomer Structure cluster_analysis ¹H NMR Prediction Logic cluster_output Predicted Spectral Features Isomer_A 3-Chloro-4-(CF3)phenol H2_A H at C2 (Isomer A) Ortho to -Cl Meta to -CF3 & -OH Isomer_A->H2_A H5_A H at C5 (Isomer A) Ortho to -CF3 Meta to -Cl Isomer_A->H5_A H6_A H at C6 (Isomer A) Ortho to -OH Meta to -CF3 Isomer_A->H6_A Isomer_B 4-Chloro-3-(CF3)phenol H2_B H at C2 (Isomer B) Ortho to -CF3 & -OH Isomer_B->H2_B H5_B H at C5 (Isomer B) Ortho to -Cl Meta to -CF3 Isomer_B->H5_B H6_B H at C6 (Isomer B) Ortho to -Cl Meta to -OH Isomer_B->H6_B Shift_A Distinct shifts for H2, H5, H6 Unique coupling patterns (d, dd) H2_A->Shift_A Leads to H5_A->Shift_A Leads to H6_A->Shift_A Leads to Shift_B Different shifts for H2, H5, H6 Unique coupling patterns (d, dd) H2_B->Shift_B Leads to H5_B->Shift_B Leads to H6_B->Shift_B Leads to

Logic diagram for predicting unique ¹H NMR signatures based on substituent positions.

Predicted ¹H and ¹³C NMR Data Summary

IsomerTechniquePredicted Aromatic ¹H Chemical Shifts (ppm) & SplittingPredicted Aromatic ¹³C Chemical Shifts (ppm)
A: 3-Chloro-4-(CF3)phenol ¹H NMRH-2: ~7.4 (d), H-5: ~7.6 (d), H-6: ~7.0 (dd)Distinct signals expected for all 6 carbons. C4 (bearing CF3) and C3 (bearing Cl) will be significantly downfield.
B: 4-Chloro-3-(CF3)phenol ¹H NMRH-2: ~7.5 (d), H-5: ~7.2 (dd), H-6: ~7.3 (d)C4 (bearing Cl) and C3 (bearing CF3) will show characteristic shifts, different from Isomer A.
C: 2-Chloro-4-(CF3)phenol ¹H NMRH-3: ~7.5 (d), H-5: ~7.3 (dd), H-6: ~7.0 (d)C2 (bearing Cl) will be strongly deshielded. The C1-OH carbon shift will also be affected by the ortho-chloro group.
D: 2-Chloro-5-(CF3)phenol ¹H NMRH-3: ~7.1 (d), H-4: ~7.4 (dd), H-6: ~7.2 (d)The relative positions of all carbons are unique, leading to a distinct ¹³C spectrum.

Note: Predicted values are based on substituent additivity principles and may vary with solvent and concentration. The hydroxyl proton (-OH) signal is typically a broad singlet between 4-7 ppm and can be confirmed by D₂O exchange.[2][3]

¹⁹F NMR will show a singlet for the -CF3 group in all isomers, but its chemical shift will be subtly different for each, reflecting the unique electronic environment of the C-CF3 bond.

Infrared (IR) Spectroscopy: Functional Group and Fingerprint Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for each isomer.

Key Vibrational Bands:

  • O-H Stretch: A strong, broad band in the 3200-3600 cm⁻¹ region is characteristic of the phenolic hydroxyl group.[4] The exact position and broadness can be influenced by hydrogen bonding, which may differ slightly between isomers, particularly for ortho-substituted isomers like C and D.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.

  • C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

  • C-Cl Stretch: A band in the 700-850 cm⁻¹ region corresponds to the C-Cl bond.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of bands in this region.

IR Data Comparison

IsomerO-H Stretch (cm⁻¹)C-F Stretches (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
A: 3-Chloro-4-(CF3)phenol ~3350 (broad)Strong, ~1320, ~1170, ~1130Pattern for 1,2,4-trisubstitution
B: 4-Chloro-3-(CF3)phenol ~3350 (broad)Strong, ~1310, ~1160, ~1120Pattern for 1,2,4-trisubstitution (distinct from A)
C: 2-Chloro-4-(CF3)phenol ~3400 (broad)Strong, ~1325, ~1175, ~1135Pattern for 1,2,4-trisubstitution (distinct from A & B)
D: 2-Chloro-5-(CF3)phenol ~3400 (broad)Strong, ~1330, ~1180, ~1140Pattern for 1,2,5-trisubstitution

Note: Wavenumbers are approximate. Data for 4-(trifluoromethyl)phenol and 4-chloro-3-methylphenol from the NIST Chemistry WebBook were used as references.[5][6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.

Key Features:

  • Molecular Ion (M⁺): All isomers will have the same nominal molecular weight of 196 g/mol . A characteristic isotopic pattern for one chlorine atom will be observed: a molecular ion peak (M⁺) at m/z 196 (for ³⁵Cl) and an M+2 peak at m/z 198 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.[7]

  • Fragmentation: The substitution pattern dictates the stability of fragment ions, leading to different fragmentation pathways. Common losses include:

    • Loss of Cl•: [M-Cl]⁺ at m/z 161.

    • Loss of CO/CHO: Elimination of carbon monoxide is a common fragmentation pathway for phenols.[8][9]

    • Loss of CF₃•: [M-CF₃]⁺ at m/z 127.

The relative intensities of these fragment peaks will differ between isomers, creating a unique mass spectrum for each. For example, the mass spectrum for Isomer D (2-Chloro-5-(trifluoromethyl)phenol) shows a strong molecular ion peak at m/z 196 and a significant fragment at m/z 115.[10]

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system. Phenols typically show absorption bands around 270-280 nm.[11] The position (λmax) and intensity of these bands are affected by the substituents.

  • Both -Cl and -CF3 groups can cause a small bathochromic (red) shift compared to phenol.

  • The solvent can significantly impact the spectrum. Changing from a non-polar solvent (like hexane) to a polar solvent (like ethanol) or changing the pH can cause shifts in λmax.[12][13] While UV-Vis is less definitive than NMR for isomer identification, it can be a useful complementary technique, especially for quantitative analysis once a standard has been characterized.

Experimental Protocols and Workflows

To ensure data integrity, standardized and validated protocols are essential.

cluster_workflow General Analytical Workflow for Isomer Identification start Receive Unknown Isomer Sample ms 1. Mass Spectrometry (GC-MS) - Confirm MW (196.55) - Check Cl isotope pattern (3:1) start->ms ir 2. IR Spectroscopy (ATR) - Confirm -OH, -CF3, C-Cl groups - Analyze fingerprint region ms->ir nmr 3. NMR Spectroscopy (¹H, ¹³C) - Dissolve in CDCl₃/DMSO-d₆ - Acquire spectra ir->nmr analysis 4. Data Analysis - Compare ¹H splitting patterns & shifts - Match fingerprint IR & MS fragments nmr->analysis end Unambiguous Isomer Identification analysis->end

Recommended workflow for the spectroscopic identification of isomers.
Protocol 1: NMR Spectral Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of the phenol isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[14]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

  • (Optional) D₂O Shake: To confirm the -OH proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The -OH peak will disappear or significantly diminish.[2]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

  • Sample Scan: Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum. Typically, co-add 16-32 scans in the range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance IR spectrum.

Conclusion

The unambiguous identification of this compound and its positional isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR spectroscopy stands out as the most definitive method , providing clear differentiation through unique chemical shifts and spin-spin coupling patterns that directly map to the substitution pattern on the aromatic ring. IR spectroscopy serves as a rapid and reliable method to confirm functional groups and provide a unique fingerprint. Mass spectrometry validates the molecular weight and chlorine content while offering further structural clues through isomer-specific fragmentation. Finally, UV-Vis spectroscopy can act as a useful complementary or quantitative tool. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently characterize these critical chemical intermediates, ensuring the integrity and success of their development programs.

References

  • Bruce, M. I. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications. [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

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  • Wang, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science. [Link]

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  • El-Mghazy, A. Y. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Chemistry. [Link]

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

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Safety Operating Guide

3-Chloro-4-(trifluoromethyl)phenol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the safe handling and disposal of 3-Chloro-4-(trifluoromethyl)phenol (CAS: 461-96-1).[1][2] It is designed for researchers and safety officers who require immediate, actionable protocols backed by chemical logic.

Part 1: Emergency Quick Reference (Spill & Exposure)

Before initiating disposal, ensure you are prepared for immediate containment.[1]

Scenario Immediate Action Protocol
Skin Contact Immediate Drench: Wash with soap and water for 15 minutes.[1][2] Phenols can penetrate skin rapidly; do not use organic solvents (ethanol/DMSO) which enhance absorption.
Eye Contact Irrigate: Rinse cautiously with water for >15 minutes.[1][2] Remove contact lenses if present.[3][4][5][6][7] Seek immediate medical attention (risk of corneal damage).[8]
Solid Spill Dry Containment: Do not generate dust.[1][2][6][9] Cover with a dry, inert absorbent (Vermiculite or Sand). Scoop into a dedicated waste container. Do not use water initially to avoid spreading contamination.
Liquid Spill Absorb & Neutralize: Absorb with inert material (pads/vermiculite).[1][2] If in solution, check pH; neutralized spills still require halogenated waste disposal.
Part 2: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

As a halogenated phenol, this compound presents a dual hazard profile that dictates its disposal pathway:

  • The Trifluoromethyl Group (-CF₃): The Carbon-Fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures may fail to mineralize this bond completely, or worse, thermal decomposition will generate Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[1]

    • Operational Implication: This waste cannot be processed in standard municipal incinerators. It requires a high-temperature hazardous waste incinerator equipped with specific caustic scrubbers to neutralize HF emissions.

  • Phenolic Acidity: Like most phenols, this compound is weakly acidic (pKa ~7-9).

    • Operational Implication: It is corrosive to mucous membranes and eyes (Category 1/2 hazard). In waste streams, it must not be mixed with strong oxidizers or highly reactive bases that could trigger exothermic polymerization or decomposition.

Part 3: Waste Segregation & Accumulation Protocol

The following protocol ensures regulatory compliance and prevents dangerous cross-contamination.

Step 1: Stream Identification

You must segregate this chemical into the Halogenated Organic Waste stream.

  • DO NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste).[1] Contaminating a non-halogenated stream with trifluoromethyl compounds reclassifies the entire volume as halogenated, significantly increasing disposal costs and safety risks.

  • DO NOT dispose of down the drain.[8][9] This compound is toxic to aquatic life with long-lasting effects.[1][3][4][6]

Step 2: Accumulation Procedure

A. Solid Waste (Pure Chemical & Contaminated Debris)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Corrosive." [1]

  • Contents: Include contaminated gloves, weigh boats, and paper towels in this container.

B. Liquid Waste (Mother Liquors/Solutions)

  • Container: Use an HDPE or glass carboy approved for solvent waste.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Labeling:

    • Primary Constituent: List the solvent (e.g., "Dichloromethane").

    • Trace Constituent: Explicitly list "this compound".

    • Hazard Checkbox: Check "Halogenated," "Toxic," and "Corrosive."

Step 3: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream (Contaminated debris, pure solid) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Solvent solutions) StateCheck->LiquidStream Liquid Segregation CRITICAL SEGREGATION: Isolate as Halogenated Waste SolidStream->Segregation LiquidStream->Segregation ContainerSolid Container: Wide-mouth HDPE Label: Toxic/Corrosive Solid Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Carboy (HDPE/Glass) Label: Halogenated Solvent Segregation->ContainerLiquid If Liquid Transport DOT Shipping: UN 3261 (Corrosive Solid, Acidic) ContainerSolid->Transport ContainerLiquid->Transport Incineration Final Disposal: High-Temp Incineration (w/ HF Scrubber) Transport->Incineration Off-site Facility

Figure 1: Decision tree for the segregation and disposal of halogenated phenolic waste.

Part 4: Regulatory & Transport Information

When preparing the waste for off-site disposal by a licensed contractor, the following classifications apply. Note that while specific RCRA "P" or "U" codes may not list this exact CAS number, it is regulated under characteristic waste codes.

Regulatory Body Classification Code Description
DOT (Shipping) UN 3261 Corrosive solid, acidic, organic, n.o.s. (this compound)
DOT Hazard Class Class 8 Corrosive Material
Packing Group III Minor Danger (relative to Group I/II)
EPA / RCRA D002 Characteristic of Corrosivity (if pH ≤ 2)
EPA / RCRA F-List (F001/F002) Only applies if mixed with spent halogenated solvents (e.g., DCM, Chloroform)

Operational Note: Always list the chemical name explicitly on the waste manifest. "Organic Waste N.O.S." is insufficient for compounds generating HF upon combustion.

Part 5: Final Disposal (Incineration)

The ultimate fate of this material must be High-Temperature Incineration .

  • Mechanism: The facility must operate at temperatures sufficient to break the C-F bond (>1100°C).

  • Scrubbing: The facility must utilize wet scrubbers (typically Calcium Hydroxide or Sodium Hydroxide) to capture the Hydrogen Fluoride gas formed during combustion, converting it into inert Calcium Fluoride (CaF₂) or Sodium Fluoride salts.

  • Verification: Ensure your waste contractor certifies the facility for "Halogenated/Fluorinated Organic Waste."

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80520, 4-Chloro-3-(trifluoromethyl)phenol. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • NILU (Norwegian Institute for Air Research). (2009). Emissions from incineration of fluoropolymer materials. NILU. [Link]

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Personal protective equipment for handling 3-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-4-(trifluoromethyl)phenol

Navigating the complexities of chemical handling in a research and development setting requires a deep understanding of the materials involved. This guide provides essential, field-proven insights into the safe handling of this compound, a compound whose unique chemical properties demand rigorous safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a halogenated phenol that presents multiple hazards. Its corrosivity, potential for skin absorption, and irritant properties are the primary drivers for the stringent personal protective equipment (PPE) requirements.[1][2] Phenolic compounds, in general, can be readily absorbed through the skin and act as systemic toxins, with an anesthetic effect that can mask the initial damage, leading to severe burns that may not be immediately painful.[3] The trifluoromethyl group and chlorine atom further modify its reactivity and toxicological profile.

A comprehensive review of its hazard classifications is the first step in establishing a robust safety plan.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][4]
Skin Corrosion/Irritation Category 1B/2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Irritation Category 1/2A H318: Causes serious eye damage / H319: Causes serious eye irritation[4][5][6]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][7] |

Source: Aggregated data from multiple Safety Data Sheets (SDS).[1][4][5][6][7]

The key takeaway from this data is the compound's ability to inflict harm via multiple routes of exposure—ingestion, skin contact, and inhalation. Therefore, a multi-layered PPE approach is essential.

The Core Arsenal: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task at hand. The following diagram illustrates a decision-making workflow for determining the appropriate level of protection.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Define Task (e.g., Weighing, Solution Prep, Reaction) scale Scale of Operation? start->scale splash Potential for Splash or Aerosol Generation? scale->splash Small (<1g) or Large (>1g)? gloves Hand Protection: Select Appropriate Gloves (See Table 2) scale->gloves Large scale or prolonged contact requires heavy-duty gloves engineering Engineering Controls: Work in Chemical Fume Hood splash->engineering Yes or No eye Eye/Face Protection: - Safety Goggles (minimum) - Add Face Shield for Splash Risk splash->eye If Yes, Face Shield is CRITICAL body Body Protection: - Lab Coat (fully buttoned) - Long Pants - Closed-toe Shoes respiratory Respiratory Protection: - Generally not required in fume hood - Consider respirator for spills outside of containment

Caption: PPE Selection Workflow based on task-specific risk assessment.

Hand Protection: More Than Just a Glove

Gloves are your primary defense against dermal exposure. However, not all gloves offer the same level of protection against halogenated phenols.[3] The choice of material and thickness is critical.

Causality: Phenol can readily penetrate certain glove materials. Nitrile, a common laboratory glove, is often only suitable for incidental splash protection with dilute solutions and should be changed immediately upon contact.[3][8] For direct handling, concentrated solutions, or prolonged tasks, more resistant materials are required.

Table 2: Glove Selection Guide

Scenario Recommended Glove Type Rationale
Incidental Contact (e.g., handling sealed containers, brief splashes) Double-gloved nitrile (min. 8 mil total thickness) Provides basic splash protection. The outer glove can be removed immediately after contamination, protecting the inner glove and skin.[3][8]
Direct Handling / Prolonged Contact (e.g., weighing solids, preparing solutions) Heavy-duty neoprene or butyl rubber gloves over an inner nitrile glove. These materials offer superior resistance to phenol breakthrough.[3] The inner glove provides protection during doffing of the outer, more contaminated glove.

| Handling Phenol/Chloroform Mixtures | Silver Shield® or Viton® gloves. | Chloroform degrades both nitrile and neoprene rapidly.[3] Only specific high-resistance materials are suitable for such mixtures. |

Always inspect gloves for tears or pinholes before use. Wash hands thoroughly with soap and water after removing gloves.[9]

Eye and Face Protection: A Shield Against the Unseen

Given that this compound can cause severe eye damage, robust eye protection is mandatory.[5][6]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes must be worn at all times when handling the substance.[8][10] Standard safety glasses do not offer adequate protection from splashes.[8]

  • Elevated Risk: When there is a significant potential for splashes, such as during solution transfers or heating, a full-face shield must be worn in addition to chemical splash goggles.[3][11] The sash of a chemical fume hood provides an additional barrier.[12]

Causality: The corrosive nature of this compound means that even a minor splash to the eye can result in permanent injury.[2] Goggles protect against direct liquid entry, while the face shield protects the entire face from splashes and aerosols.

Body and Respiratory Protection: The Final Layers
  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements to protect the skin from accidental contact.[3][10] For larger quantities or tasks with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3]

  • Respiratory Protection: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12][13] This is the primary engineering control to mitigate respiratory exposure. A separate NIOSH-approved respirator is typically not necessary for routine operations within a functioning fume hood but should be available for emergency situations like a large spill.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Preparing a Solution of this compound

  • Preparation and Pre-check:

    • Ensure a certified chemical fume hood is operational.

    • Confirm that an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[7][8]

    • Assemble all necessary materials: the chemical container, a secondary container, spatula, weigh paper/boat, solvent, and glassware.

    • Designate a specific waste container for contaminated solids (gloves, weigh paper, etc.).

  • Donning PPE:

    • Put on your inner nitrile gloves.

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on your outer heavy-duty gloves (e.g., neoprene or butyl rubber).

    • Don chemical splash goggles.

    • If the procedure involves a significant splash risk, add a face shield.

  • Handling within the Fume Hood:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the primary container. Avoid generating dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Tightly reseal the primary container.

    • Carefully add the weighed solid to your solvent in the desired flask.

    • Rinse the weigh boat with a small amount of solvent and add the rinse to the flask to ensure a complete transfer.

  • Post-Handling and Doffing PPE:

    • Close the solution container and wipe it down with a damp towel if any residue is present.

    • Dispose of all contaminated disposables (weigh boat, paper towels) in the designated hazardous waste container.[14]

    • To remove PPE, first remove the outer, heavy-duty gloves, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Finally, remove the inner nitrile gloves, avoiding contact with the outer surface.

    • Wash hands thoroughly with soap and water.[5]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of the safety lifecycle.

  • Chemical Waste: All solutions and excess solid this compound must be collected as hazardous chemical waste.[8] Do not pour any amount down the drain.[14]

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, pipette tips, and weigh paper, must be collected in a separate, clearly labeled, sealed container for hazardous waste disposal.[10][14]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., the solvent used for your solution). Collect this rinseate as hazardous waste. Deface the label on the empty container before discarding it according to your institution's policies.

By integrating these detailed operational and safety plans into your laboratory's standard operating procedures, you build a foundation of trust and scientific integrity, ensuring that your valuable research is conducted with the highest regard for personal and environmental safety.

References

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Retrieved from [Link]

  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem. (n.d.). Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry - Harvey Mudd College. (2015, October 29). Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - BASF. (2026, January 28). Retrieved from [Link]

  • FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). (2023, June 30). Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide - CDC. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.